Product packaging for 4'-Ethylacetophenone(Cat. No.:CAS No. 937-30-4)

4'-Ethylacetophenone

Cat. No.: B057664
CAS No.: 937-30-4
M. Wt: 148.2 g/mol
InChI Key: NODGRWCMFMEGJH-UHFFFAOYSA-N
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Description

4'-Ethylacetophenone is a valuable aromatic ketone derivative widely employed as a key synthetic intermediate in advanced organic chemistry and materials science research. Its structure, featuring an ethyl substituent on the para-position of the acetophenone ring, confers distinct electronic and steric properties, making it an ideal building block for the construction of more complex molecular architectures. A primary research application is in the development of liquid crystals, where it serves as a core precursor for synthesizing mesogenic compounds with tailored phase behavior and electro-optical properties for display technologies. Furthermore, it is utilized in pharmaceutical research for the synthesis of novel bioactive molecules and in polymer science as a monomer or cross-linking agent. Its mechanism of action in synthesis typically involves electrophilic reactions at the carbonyl group, such as nucleophilic addition or condensation (e.g., in aldol reactions or the formation of Schiff bases), and electrophilic substitution on the aromatic ring, allowing for versatile functionalization. Researchers value this compound for its role in exploring structure-activity relationships and developing new functional materials with specific characteristics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O B057664 4'-Ethylacetophenone CAS No. 937-30-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-ethylphenyl)ethanone
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O/c1-3-9-4-6-10(7-5-9)8(2)11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODGRWCMFMEGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5061326
Record name p-Ethylacetophenone
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Molecular Weight

148.20 g/mol
Source PubChem
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CAS No.

937-30-4
Record name 4′-Ethylacetophenone
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Record name 4'-Ethylacetophenone
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Record name 4'-Ethylacetophenone
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Record name Ethanone, 1-(4-ethylphenyl)-
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Record name p-Ethylacetophenone
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Record name 4-ethylacetophenone
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Record name 4'-ETHYLACETOPHENONE
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Foundational & Exploratory

An In-depth Technical Guide to 4'-Ethylacetophenone (CAS: 937-30-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4'-Ethylacetophenone, a key aromatic ketone intermediate. It covers its physicochemical properties, spectroscopic data, synthesis, and applications, with a focus on its role in the synthesis of pharmacologically relevant compounds.

Chemical Identity and Physical Properties

This compound, also known as p-ethylacetophenone, is a clear, colorless to pale yellow liquid.[1] It is an aromatic ketone that is widely used as a versatile intermediate and building block in organic synthesis.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 937-30-4[2]
Molecular Formula C₁₀H₁₂O[2]
Molecular Weight 148.20 g/mol [2]
Appearance Clear colorless to pale yellow liquid/oil[2][3]
Melting Point -20.6 °C[3][4]
Boiling Point 125 °C at 20 mmHg; 116-117 °C at 15 Torr[4][5]
Density 0.993 g/mL at 25 °C[3][4]
Refractive Index (n20/D) 1.5293[3][4]
Flash Point 91 °C (195.8 °F) - closed cup[4]
Water Solubility Not miscible or difficult to mix[1][3]
Solubility Soluble in alcohol, Chloroform (Slightly), Ethyl Acetate (Slightly)[1][3]
InChI Key NODGRWCMFMEGJH-UHFFFAOYSA-N[4]
Canonical SMILES CCC1=CC=C(C=C1)C(=O)C[5]

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for this compound

TechniqueKey Data PointsReference(s)
¹H NMR δ (ppm): 7.87 (d), 7.27 (d), 2.70 (q), 2.56 (s), 1.25 (t)[6]
IR (Infrared) Key Stretches (cm⁻¹): ~3030 (aromatic C-H), ~2900 (alkyl C-H), ~1655 (C=O, ketone)[7]
Mass Spec (EI) m/z: 148 (M+), 133, 105, 77, 43[1][8]
Experimental Protocols for Spectroscopic Analysis

While specific instrument parameters can vary, general protocols for obtaining spectroscopic data are as follows:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and placed in an NMR tube. ¹H NMR spectra are recorded on a spectrometer, such as a 400 or 500 MHz instrument.[9][10] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (B1202638) (TMS).

  • Infrared (IR) Spectroscopy: A thin film of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr) or analyzed using an Attenuated Total Reflectance (ATR) accessory.[3] The spectrum is recorded using an FTIR spectrometer.

  • Mass Spectrometry (MS): Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).[7][11] The sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer, where it is fragmented and detected.

Synthesis of this compound

This compound is commonly synthesized via the Friedel-Crafts acylation of ethylbenzene (B125841). This electrophilic aromatic substitution reaction involves the reaction of ethylbenzene with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][12]

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from ethylbenzene and acetic anhydride.[13]

Materials and Equipment:

  • Three-neck round-bottom flask

  • Magnetic stir bar and stir plate

  • Dropping funnel

  • Condenser with a drying tube

  • Ice bath

  • Ethylbenzene

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Ice

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

Procedure:

  • Assemble a dry three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser protected by a drying tube.

  • Charge the flask with a solution of ethylbenzene (e.g., 10.6 g, 99.85 mmol) in dichloromethane (100 mL).

  • Cool the flask to -70 °C using a dry ice/acetone bath.

  • To the chilled and stirred solution, carefully add anhydrous aluminum chloride (27 g, 202.49 mmol) in portions.

  • Prepare a solution of acetic anhydride (10.2 g, 99.91 mmol) in dichloromethane (20 mL) and add it to the dropping funnel.

  • Add the acetic anhydride solution dropwise to the reaction mixture over 3 hours, ensuring the internal temperature is maintained at -70 °C.[13]

  • After the addition is complete, allow the reaction to stir for an additional 2 hours at a temperature between -70 and -50 °C.[13]

  • Quench the reaction by slowly and carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid (100 mL).[13]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.

  • The product can be further purified by vacuum distillation.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up Ethylbenzene Ethylbenzene ReactionVessel Dichloromethane -70°C to -50°C, 5h Ethylbenzene->ReactionVessel AceticAnhydride Acetic Anhydride AceticAnhydride->ReactionVessel AlCl3 AlCl₃ (Catalyst) AlCl3->ReactionVessel Quench Ice / HCl ReactionVessel->Quench Reaction Mixture Extract Extraction with CH₂Cl₂ Quench->Extract Wash Wash (NaHCO₃, Brine) Extract->Wash Dry Dry (MgSO₄) Wash->Dry Concentrate Concentration Dry->Concentrate Product This compound Concentrate->Product

Caption: Friedel-Crafts acylation workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable precursor for the synthesis of more complex molecules, particularly chalcones, which are intermediates in the biosynthesis of flavonoids.[14][15]

Synthesis of Chalcones

Chalcones are synthesized through a Claisen-Schmidt condensation reaction between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative.[8]

This protocol describes the synthesis of a chalcone (B49325) from this compound and a substituted benzaldehyde.[16]

Materials and Equipment:

  • Erlenmeyer flask

  • Magnetic stir bar and stir plate

  • This compound

  • Substituted benzaldehyde (e.g., 3-nitrobenzaldehyde)

  • 95% Ethanol (B145695)

  • 15 M Sodium hydroxide (B78521) (NaOH) solution

  • Ice-cold deionized water

  • Beaker

  • Buchner funnel and filter flask

Procedure:

  • In a 50 mL Erlenmeyer flask, combine this compound (approx. 0.005 mol) and the substituted benzaldehyde (approx. 0.005 mol).

  • Add 4 mL of 95% ethanol and a magnetic stir bar. Stir the mixture until all solids are dissolved. Gentle warming may be necessary, but the solution should be cooled to room temperature before proceeding.[16]

  • Add 0.5 mL of 15 M sodium hydroxide solution to the mixture and continue stirring.[16]

  • Stir until a solid precipitate forms.

  • Add 10 mL of ice-cold deionized water to the flask and break up the solid mass with a spatula.[16]

  • Transfer the mixture to a beaker, using an additional 5 mL of ice-cold water for rinsing.

  • Collect the crude chalcone product by vacuum filtration and wash with cold water.

  • The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up Ethylacetophenone This compound Reaction Ethanol NaOH (catalyst) Room Temperature Ethylacetophenone->Reaction Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Reaction Precipitation Precipitation Reaction->Precipitation Formation of Solid Filtration Vacuum Filtration Precipitation->Filtration Wash Wash (Cold Water) Filtration->Wash Recrystallization Recrystallization Wash->Recrystallization Product Chalcone Derivative Recrystallization->Product

Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Flavonoid Synthesis

Chalcones serve as crucial precursors for the synthesis of flavonoids, a diverse class of polyphenolic compounds with a wide range of biological activities, including antioxidant and anti-inflammatory properties.[14][15] The synthesis of the flavonoid core is typically achieved through the oxidative cyclization of the chalcone intermediate.[17] This makes this compound a valuable starting material for accessing novel flavonoid analogues for drug discovery research.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[4]

  • Handling: Keep away from open flames, hot surfaces, and sources of ignition.[16] Avoid breathing mist, vapors, or spray. Wear protective gloves, clothing, and eye/face protection. Ensure adequate ventilation.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[16]

  • Incompatibilities: Incompatible with strong oxidizing agents and strong bases.[16]

  • Toxicology: The toxicological properties have not been fully investigated.[16] However, read-across data from similar compounds like 4'-methylacetophenone (B140295) suggests that it is not genotoxic.[12]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

4'-Ethylacetophenone: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 4'-Ethylacetophenone, a key aromatic ketone. Below, you will find its core physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its identification.

Core Physicochemical and Spectroscopic Data

Quantitative data for this compound are summarized in the table below, offering a clear comparison of its fundamental properties.

PropertyValueReference
Molecular Formula C₁₀H₁₂O[1][2][3]
Molecular Weight 148.20 g/mol [1][3]
CAS Number 937-30-4[2]
Appearance Colorless to pale yellow liquid[2]
Density 0.993 g/mL at 25 °C[]
Boiling Point 239.6 °C at 760 mmHg[2]
Melting Point -20.6 °C[2][]
Flash Point 94.1 °C[2]
Refractive Index n20/D 1.5293[2]
InChI Key NODGRWCMFMEGJH-UHFFFAOYSA-N[1]
Canonical SMILES CCC1=CC=C(C=C1)C(=O)C[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research. The following sections provide established protocols.

Synthesis of this compound via Friedel-Crafts Acylation

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of ethylbenzene (B125841).[2]

Materials:

Procedure:

  • A solution of ethylbenzene (10.6 g, 99.85 mmol) in dichloromethane (100 mL) is chilled to -70 °C in a round-bottom flask.[2]

  • Aluminum (III) chloride (27 g, 202.49 mmol) is carefully added to the chilled solution.[2]

  • A solution of acetic anhydride (10.2 g, 99.91 mmol) in dichloromethane (20 mL) is added dropwise over 3 hours, ensuring the temperature is maintained at -70 °C.[2]

  • The resulting mixture is stirred for an additional 2 hours, with the temperature kept between -70 and -50 °C.[2]

  • The reaction mixture is then slowly added to a beaker containing a mixture of ice and hydrochloric acid (100 mL) to quench the reaction.[2]

  • The product is extracted with dichloromethane using a separatory funnel.[2]

  • The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield 1-(4-ethylphenyl)ethanone as a colorless liquid.[2] An expected yield is approximately 86%.[2]

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃). The spectrum is recorded on an NMR spectrometer (e.g., 500 MHz). Expected chemical shifts (δ) are approximately 7.89 ppm (doublet, 2H), 7.28 ppm (doublet, 2H), 2.71 ppm (quartet, 2H), 2.58 ppm (singlet, 3H), and 1.26 ppm (triplet, 3H).[5]

  • ¹³C NMR Spectroscopy: A sample is prepared similarly to ¹H NMR. The spectrum reveals characteristic peaks for the carbonyl carbon, aromatic carbons, and aliphatic carbons.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. A sample of this compound can be analyzed as a neat liquid between salt plates (e.g., NaCl) or using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. The spectrum will show characteristic absorption bands for the carbonyl (C=O) stretch of the ketone and C-H stretches of the aromatic and alkyl groups.

3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. A common technique is Gas Chromatography-Mass Spectrometry (GC-MS). The sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer. The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 148).[1]

Logical Workflow for Compound Identification

The following diagram illustrates a standard workflow for the identification and characterization of a chemical compound such as this compound.

compound_identification_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation & Verification cluster_confirmation Final Confirmation synthesis Chemical Synthesis (e.g., Friedel-Crafts) purification Purification (e.g., Distillation, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Initial Sample ms Mass Spectrometry (Determine Molecular Weight) purification->ms Initial Sample ir IR Spectroscopy (Identify Functional Groups) purification->ir Initial Sample elemental_analysis Elemental Analysis (Confirm Formula) purification->elemental_analysis Initial Sample data_comparison Compare Data with Literature nmr->data_comparison ms->data_comparison ir->data_comparison elemental_analysis->data_comparison structure_confirmed Structure Confirmed: This compound data_comparison->structure_confirmed

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.

References

An In-depth Technical Guide to the Physical Properties of 4'-Ethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4'-Ethylacetophenone (CAS No: 937-30-4), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The information presented herein is intended to support research, development, and quality control activities by providing essential data and standardized experimental methodologies.

General and Chemical Properties

This compound, also known as 1-(4-ethylphenyl)ethanone, is an aromatic ketone. At ambient temperature, it typically presents as a colorless or pale yellow liquid.[1] The compound consists of a benzene (B151609) ring substituted with an ethyl group and an acetyl group.[2] This structure makes it a versatile building block in organic synthesis.[2]

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueReference(s)
CAS Number 937-30-4[2][3]
Molecular Formula C₁₀H₁₂O[2][4]
Molecular Weight 148.20 g/mol [4][5]
Canonical SMILES CCC1=CC=C(C=C1)C(=O)C[6]
InChI Key NODGRWCMFMEGJH-UHFFFAOYSA-N[3][6]
Appearance Colorless or pale yellow liquid[1]

Quantitative Physical Property Data

The following tables summarize the key quantitative physical properties of this compound, critical for handling, process design, and analytical method development.

Table 2: Thermodynamic and Physical Constants

PropertyValueConditionsReference(s)
Melting Point -20.6 °C-[1][2][3][6]
Boiling Point 239.6 °Cat 760 mmHg[1]
125 °Cat 20 mmHg[3][4][7]
116-117 °Cat 15 Torr[6]
Density 0.993 g/mLat 25 °C[3][4][8]
Flash Point 90 - 94.1 °CClosed Cup[1][3][4][9]
Refractive Index (n₂₀/D) 1.5293at 20 °C[1][3][8]
Vapor Pressure 0.0445 hPaat 20 °C
0.0397 mmHgat 25 °C[1]

Table 3: Solubility Data

SolventSolubilityTemperatureReference(s)
Water 1.31 g/L (Not miscible or difficult to mix)25 °C[1]
Ethanol 600.3 g/L (Soluble)25 °C[1]
Methanol 835.55 g/L25 °C
Isopropanol 320.72 g/L25 °C
Acetone (B3395972) 1151.84 g/L25 °C
Ethyl Acetate 1172.57 g/L (Slightly Soluble)25 °C[1]
Chloroform Slightly Soluble-[1]
Acetonitrile 1357.57 g/L25 °C
Toluene 700.26 g/L25 °C

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical properties and spectral data of this compound. These protocols are based on common laboratory practices.

Melting Point Determination

The melting point is determined by observing the temperature range over which the solid-to-liquid phase transition occurs. A capillary method using a melting point apparatus is standard.

  • Apparatus : Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer or digital temperature probe.

  • Procedure :

    • Ensure the this compound sample is solidified by cooling it below its melting point.

    • Finely crush a small amount of the solid sample.

    • Pack the dry, crushed sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[1][4]

    • Place the capillary tube into the heating block of the melting point apparatus alongside a calibrated thermometer.

    • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has melted into a clear liquid (T₂).[1]

    • The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination

The boiling point is determined at a specific pressure using a microscale or miniscale method. The Thiele tube method is suitable for small sample volumes.

  • Apparatus : Thiele tube, mineral oil, thermometer, small test tube, capillary tube (sealed at one end), rubber band or wire.[10]

  • Procedure :

    • Add 0.5-1 mL of this compound to a small test tube.

    • Place a capillary tube, with its sealed end pointing up, inside the test tube containing the liquid.

    • Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[10]

    • Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the heat-transfer arm is properly positioned.[11]

    • Gently heat the arm of the Thiele tube with a microburner.[11]

    • As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

    • Continue heating until a rapid and continuous stream of bubbles is observed, then remove the heat.[10]

    • The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[10][11]

    • Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[6]

Density Measurement

The density of liquid this compound is determined gravimetrically using a known volume.

  • Apparatus : Pycnometer (specific gravity bottle) of a known volume, analytical balance, and a constant temperature bath.

  • Procedure :

    • Clean and dry the pycnometer thoroughly and record its empty mass (m₁).[3]

    • Fill the pycnometer with the liquid sample, ensuring no air bubbles are present. If using a stoppered pycnometer, insert the stopper to displace excess liquid through the capillary.

    • Place the filled pycnometer in a constant temperature bath (e.g., 25 °C) to allow it to reach thermal equilibrium.

    • Carefully dry the outside of the pycnometer and measure its mass (m₂).[12]

    • The mass of the liquid is calculated as (m₂ - m₁).

    • The density (ρ) is calculated by dividing the mass of the liquid by the known volume (V) of the pycnometer: ρ = (m₂ - m₁) / V.[13]

Refractive Index Measurement

The refractive index is measured using a refractometer, which determines the extent to which light is bent when passing through the liquid.

  • Apparatus : Abbe refractometer, constant temperature water circulator, dropper, and a suitable solvent (e.g., isopropanol) for cleaning.

  • Procedure :

    • Turn on the refractometer and the light source. Ensure the prisms are clean and dry.

    • Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

    • Using a dropper, place a few drops of this compound onto the surface of the lower prism.

    • Close the prisms firmly. The liquid should spread to form a thin, uniform film.

    • Allow the sample to equilibrate to the desired temperature (e.g., 20 °C) using the connected water circulator.

    • Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • Adjust the chromaticity corrector to eliminate any color fringes.

    • Read the refractive index value directly from the instrument's scale.

Spectroscopic Analysis Protocols
  • Sample Preparation : For a liquid sample like this compound, the simplest method is to place a single drop between two polished salt plates (e.g., NaCl or KBr) to create a thin film (liquid membrane method).[14] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[15]

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.

    • Place the prepared sample in the instrument's beam path.

    • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[15]

  • Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition (¹H and ¹³C NMR) :

    • Insert the sample tube into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans are required to achieve a good signal-to-noise ratio.[16] Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

  • Sample Preparation : Prepare a dilute solution of this compound (e.g., ~30 mg in 1-2 mL) in a volatile organic solvent such as acetone or dichloromethane.[17][18]

  • Data Acquisition :

    • Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

    • The sample is vaporized and separated on a capillary column based on its boiling point and polarity.

    • As the compound elutes from the column, it enters the mass spectrometer's ion source.

    • In the ion source (commonly using Electron Ionization, EI), the molecule is ionized and fragmented.[19]

    • The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio, and the detector records their relative abundance, generating a mass spectrum.[20]

Characterization Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physical and chemical characterization of a chemical compound such as this compound.

G cluster_0 Initial Assessment cluster_1 Physical Property Determination cluster_2 Spectroscopic Analysis cluster_3 Final Data Compilation A Obtain Sample (this compound) B Physical State & Appearance (e.g., Colorless Liquid) A->B C Melting Point B->C Measure Properties D Boiling Point B->D Measure Properties E Density B->E Measure Properties F Refractive Index B->F Measure Properties G Solubility Tests B->G Measure Properties H FT-IR Spectroscopy (Functional Groups) B->H Analyze Structure I NMR Spectroscopy (¹H, ¹³C - Structure) B->I Analyze Structure J GC-MS (Purity & Mol. Weight) B->J Analyze Structure K Data Analysis & Structure Confirmation F->K G->K H->K I->K J->K L Technical Data Sheet K->L

References

An In-depth Technical Guide to 4'-Ethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Ethylacetophenone, including its chemical identity, physicochemical properties, synthesis, and key applications relevant to scientific research and drug development.

Chemical Identity

The standardized IUPAC name for this compound is 1-(4-ethylphenyl)ethanone [1][2]. It is an organic compound classified as an aromatic ketone[3].

A variety of synonyms are used in literature and commercial listings for this compound. These are crucial to recognize for comprehensive literature searches and material sourcing.

Table 1: Synonyms for 1-(4-ethylphenyl)ethanone

SynonymSource
This compound[1][3][4]
p-Ethylacetophenone[1][4]
1-(4-Ethylphenyl)ethan-1-one[1][3]
1-Acetyl-4-ethylbenzene[1][3]
p-Acetylethylbenzene[1][5]
p-Ethylphenyl methyl ketone[1][4]
Ethanone, 1-(4-ethylphenyl)-[1][3]
Acetophenone, 4'-ethyl-[1][3]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet, floral odor[3]. It is stable under normal conditions but should be handled with care as it can be an irritant[3]. It is moderately soluble in water but shows good solubility in organic solvents like ethanol, ether, chloroform, and ethyl acetate[3][5][6].

Table 2: Physicochemical Data of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₁₂O[3][4][6]
Molecular Weight 148.20 g/mol [1]
CAS Number 937-30-4[1][3][6]
Appearance Colorless to pale yellow liquid[3][6]
Density 0.993 g/mL at 25 °C[5][6]
Melting Point -20.6 °C[6]
Boiling Point 239.6 °C at 760 mmHg; 125 °C at 20 mmHg[5][6]
Flash Point 91 °C (195.8 °F) - closed cup
Refractive Index n20/D 1.5293[5][6]
LogP 2.45160[6]
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 1[6]

Experimental Protocols

A common method for the synthesis of this compound is the Friedel-Crafts acylation of ethylbenzene[7].

Protocol:

  • A solution of ethylbenzene (B125841) (10.6 g, 99.85 mmol) in dichloromethane (B109758) (100 mL) is chilled to -70 °C[7].

  • Aluminum (III) chloride (27 g, 202.49 mmol) is added to the chilled solution[7].

  • A solution of acetic anhydride (B1165640) (10.2 g, 99.91 mmol) in dichloromethane (20 mL) is added dropwise over 3 hours, maintaining the temperature at -70 °C[7].

  • The resulting solution is maintained for 2 hours at a temperature between -70 and -50 °C[7].

  • The reaction mixture is then added to a mixture of ice and hydrochloric acid (100 mL)[7].

  • The product is extracted with dichloromethane, and the organic layer is dried, filtered, and concentrated to yield 1-(4-ethylphenyl)ethanone as a colorless liquid[7].

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product ethylbenzene Ethylbenzene reaction Friedel-Crafts Acylation (-70°C to -50°C) ethylbenzene->reaction acetic_anhydride Acetic Anhydride acetic_anhydride->reaction alcl3 Aluminum Chloride (AlCl₃) alcl3->reaction dcm Dichloromethane (Solvent) dcm->reaction hcl_ice HCl/Ice (Workup) workup Aqueous Workup hcl_ice->workup product This compound reaction->workup workup->product

Caption: Friedel-Crafts synthesis of this compound.

This compound can undergo enantioselective reduction to form chiral 1-(4-ethylphenyl)ethanol, a valuable building block in pharmaceutical synthesis. This biotransformation can be achieved using ketoreductases[8].

Protocol Outline:

  • A whole-cell catalysis system utilizing a specific ketoreductase, such as (S)-1-phenylethanol dehydrogenase from Aromatoleum aromaticum, is employed[8].

  • This compound serves as the substrate.

  • The reaction is carried out in a suitable buffer system.

  • A carbon source, such as sorbitol, is used for cofactor recycling, which can improve the chemical yield to 85-99%[8].

  • The reaction progress is monitored by measuring the concentrations of the substrate (this compound) and the product (1-(4-ethylphenyl)ethanol) over time[8].

G substrate This compound enzyme Ketoreductase ((S)-1-phenylethanol dehydrogenase) substrate->enzyme product (S)-1-(4-ethylphenyl)ethanol enzyme->product cofactor_nadp NAD(P)+ enzyme->cofactor_nadp cofactor_nadph NAD(P)H cofactor_nadph->enzyme recycling Cofactor Recycling (e.g., Sorbitol) cofactor_nadp->recycling recycling->cofactor_nadph

Caption: Biocatalytic reduction of this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate in organic synthesis. Its applications include:

  • Fragrance Industry: It is used in the fragrance industry due to its sweet, floral scent[3].

  • Intermediate in Organic Synthesis: Its chemical structure allows for various reactions, making it a useful building block for more complex molecules[3]. It can be used to produce 1,1'-p-phenylene-bis-ethanone[5][6].

  • Pharmaceutical and Agrochemical Research: It is a precursor for the synthesis of chalcones, which can be further elaborated into flavonoids and various heterocyclic compounds like pyrazolines, isoxazoles, and pyrimidines[4]. Acetophenone and its derivatives are considered valuable precursors in drug synthesis[9].

  • Liquid Crystal Intermediate: It serves as an intermediate in the production of liquid crystals[6].

  • Entomology Research: It has been identified as a volatile compound in foot odor that is attractive to Anopheles gambiae sensu stricto Giles, the primary vector for malaria, suggesting its potential use in developing lures for mosquito control[]. It has also been shown to elicit a response in the olfactory receptor of the insect Spodoptera litura[].

G cluster_synthesis Chemical Synthesis cluster_applications Applications start This compound chalcones Chalcones start->chalcones liquid_crystals Liquid Crystals start->liquid_crystals fragrances Fragrances start->fragrances entomology Entomological Lures start->entomology heterocycles Pyrazolines, Isoxazoles, Pyrimidines chalcones->heterocycles pharma Pharmaceuticals heterocycles->pharma agrochemicals Agrochemicals heterocycles->agrochemicals

Caption: Application workflow of this compound.

References

The Solubility Profile of 4'-Ethylacetophenone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4'-Ethylacetophenone in various organic solvents. The information contained herein is intended to assist researchers, scientists, and professionals in the pharmaceutical and chemical industries in understanding and applying the solubility characteristics of this compound in their work. This document presents quantitative solubility data, details common experimental protocols for solubility determination, and offers a visual workflow for solvent selection.

Quantitative Solubility Data

This compound, a colorless to pale yellow liquid, exhibits a range of solubilities in common organic solvents. The following table summarizes available quantitative data, providing a valuable resource for solvent screening and process development.

SolventSolubility (g/L) at 25°C
Acetonitrile1357.57
Ethyl Acetate1172.57
Acetone1151.84
N,N-Dimethylformamide (DMF)1818.7
Methanol835.55
Toluene700.26
Ethanol600.3
n-Propanol521.72
n-Butanol435.31
Isopropanol320.72
Isobutanol318.83

Qualitative assessments also indicate that this compound is soluble in ether and chloroform[1][2]. It is considered to be soluble in alcohol and most common organic solvents in general[1][2][3]. Conversely, it is not miscible or is difficult to mix with water[1][2][4].

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in chemical and pharmaceutical development. Several well-established methods are employed to obtain accurate and reproducible solubility data. The following are detailed methodologies for key experimental techniques.

The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic (or equilibrium) solubility[5].

Principle: An excess amount of the solute (this compound) is added to a specific volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the saturated solution is measured.

Detailed Methodology:

  • Preparation: An excess of this compound is added to a flask containing a known volume of the organic solvent to be tested. The flask is securely sealed to prevent solvent evaporation.

  • Equilibration: The flask is placed in a constant temperature shaker or agitator. The mixture is agitated for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. To confirm equilibrium, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is considered to be reached when consecutive measurements show no significant change in concentration[2].

  • Phase Separation: Once equilibrium is achieved, the undissolved solute must be separated from the saturated solution. This is typically accomplished by centrifugation or filtration. It is crucial that this step is performed at the same temperature as the equilibration to avoid any changes in solubility[6].

  • Analysis: The concentration of this compound in the clear, saturated supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or gravimetric analysis.

Gravimetric Analysis

Gravimetric analysis is a straightforward and accurate method for determining the concentration of a solute in a saturated solution, particularly when the solute is non-volatile.

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Detailed Methodology:

  • Sample Preparation: A precise volume of the saturated solution, obtained from the shake-flask method, is carefully transferred to a pre-weighed, empty evaporating dish.

  • Evaporation: The solvent is evaporated from the dish using a controlled heat source, such as a water bath or a laboratory oven set to a temperature below the boiling point of the solute to prevent any loss of the analyte. The evaporation process is continued until all the solvent has been removed.

  • Drying and Weighing: The evaporating dish containing the solid residue is then placed in an oven at a suitable temperature to ensure all residual solvent is removed. The dish is cooled in a desiccator to prevent moisture absorption and then weighed. This drying and weighing process is repeated until a constant weight is achieved.

  • Calculation: The mass of the dissolved solute is determined by subtracting the initial weight of the empty dish from the final constant weight of the dish with the dry residue. The solubility is then calculated and expressed in the desired units (e.g., g/L).

UV/Vis Spectroscopy

UV/Vis spectroscopy can be a rapid and sensitive method for determining the concentration of a solute, provided the solute has a chromophore that absorbs light in the ultraviolet or visible range.

Principle: The absorbance of the saturated solution is measured at a specific wavelength and compared to a calibration curve prepared from standard solutions of known concentrations.

Detailed Methodology:

  • Wavelength Selection: The UV/Vis spectrum of a dilute solution of this compound in the solvent of interest is recorded to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the same solvent. The absorbance of each standard solution is measured at the determined λmax. A calibration curve is then generated by plotting absorbance versus concentration.

  • Sample Analysis: The saturated solution obtained from the shake-flask method is diluted with the solvent to a concentration that falls within the linear range of the calibration curve. The absorbance of the diluted sample is then measured at λmax.

  • Concentration Determination: The concentration of the diluted sample is determined from the calibration curve. The solubility of the original saturated solution is then calculated by taking into account the dilution factor.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and precise method for determining solubility, especially for complex mixtures or when high sensitivity is required.

Principle: The concentration of the solute in a saturated solution is determined by separating the components of the solution on a chromatographic column and quantifying the analyte using a suitable detector.

Detailed Methodology:

  • Method Development: An appropriate HPLC method is developed, including the selection of a suitable column, mobile phase, flow rate, and detector (e.g., UV detector set at the λmax of this compound).

  • Calibration: A series of standard solutions of this compound of known concentrations are prepared and injected into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

  • Sample Preparation and Analysis: The saturated solution from the shake-flask method is filtered and, if necessary, diluted to a concentration within the calibration range. A known volume of the prepared sample is then injected into the HPLC system.

  • Quantification: The peak area corresponding to this compound in the chromatogram of the sample is measured. The concentration of the diluted sample is determined from the calibration curve. The original solubility is then calculated by applying the dilution factor.

Visualizing the Solvent Selection Process

The choice of an appropriate solvent is a critical decision in many scientific and industrial processes. The following diagram illustrates a logical workflow for selecting a solvent based on solubility requirements and other key considerations.

Solvent_Selection_Workflow start Define Application & Solubility Requirement lit_search Literature Search for Solubility Data start->lit_search data_available Is Quantitative Data Available? lit_search->data_available select_candidates Select Candidate Solvents Based on Data data_available->select_candidates Yes exp_determination Perform Experimental Solubility Determination data_available->exp_determination No consider_other Consider Other Factors: - Toxicity - Cost - Boiling Point - Compatibility select_candidates->consider_other exp_determination->select_candidates final_selection Final Solvent Selection consider_other->final_selection

Caption: A workflow for solvent selection based on solubility.

References

4'-Ethylacetophenone: A Comprehensive Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Ethylacetophenone (CAS No. 937-30-4) is an aromatic ketone utilized as a flavoring agent, in perfumery, and as an intermediate in the synthesis of pharmaceuticals and other organic compounds.[1] A thorough understanding of its safety profile and proper handling procedures is paramount for professionals in research and drug development to ensure a safe laboratory environment and mitigate potential hazards. This technical guide provides a comprehensive overview of the safety data for this compound, including its physical and chemical properties, toxicological profile, and recommended experimental protocols for safety assessment.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe handling, storage, and use of the compound in a laboratory setting.

PropertyValueReference
Molecular Formula C10H12O[1]
Molecular Weight 148.21 g/mol
Appearance Colorless to light yellow liquid[1][2]
Odor Odorless
Melting Point -20.6 °C[1]
Boiling Point 239.6 °C at 760 mmHg; 125 °C at 20 mmHg[1]
Flash Point 91 °C (closed cup)
Density 0.993 g/mL at 25 °C[1]
Vapor Pressure 0.0397 mmHg at 25 °C[1]
Water Solubility Not miscible or difficult to mix in water[1]
Solubility in Other Solvents Soluble in alcohol, chloroform (B151607) (slightly), and ethyl acetate (B1210297) (slightly)[1]
Refractive Index n20/D 1.5293[1]

Toxicological Data and Hazard Information

Hazard Statements:

  • H227: Combustible liquid.

  • H315: Causes skin irritation (reported in 50% of notifications).[4]

  • H319: Causes serious eye irritation (reported in 50% of notifications).[4]

A summary of available toxicological data is presented in Table 2.

Toxicity EndpointResultReference
Acute Oral Toxicity Data not available.[3]
Acute Dermal Toxicity Data not available. A limit test on a similar substance suggests low toxicity.[6]
Acute Inhalation Toxicity Data not available.[3]
Skin Irritation/Corrosion May cause skin irritation.[4]
Eye Irritation/Corrosion May cause serious eye irritation.[4]
Sensitization No information available.[3]
Carcinogenicity Not listed as a carcinogen by any agency.[3]

Experimental Protocols for Safety Assessment

Detailed experimental protocols are crucial for the accurate and reproducible assessment of a chemical's safety profile. The following sections outline the methodologies for key safety experiments based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Flash Point Determination

The flash point is a critical parameter for assessing the fire hazard of a liquid. The recommended method is the Pensky-Martens closed-cup test.

Methodology (based on ASTM D93):

  • Apparatus: A Pensky-Martens closed-cup tester is used.

  • Procedure:

    • A sample of this compound is placed in the test cup.

    • The sample is heated at a slow, constant rate with continuous stirring.

    • An ignition source is directed into the cup at regular temperature intervals.

    • The flash point is the lowest temperature at which the vapors above the liquid ignite upon application of the ignition source.

Acute Oral Toxicity Assessment

The acute oral toxicity is typically determined using a limit test or a full study to determine the LD50 value.

Methodology (based on OECD Guideline 423):

  • Test Animals: Healthy, young adult rats are typically used.[7][8]

  • Procedure (Limit Test):

    • A single dose of 2000 mg/kg body weight is administered by oral gavage to a group of animals.[9]

    • If no mortality or significant signs of toxicity are observed, the LD50 is considered to be greater than 2000 mg/kg, and further testing at higher doses is generally not necessary.[9]

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[9]

    • A gross necropsy is performed on all animals at the end of the observation period.[9]

Acute Dermal Toxicity Assessment

This test determines the potential for a substance to cause toxicity through skin contact.

Methodology (based on OECD Guideline 402):

  • Test Animals: Healthy, young adult rats or rabbits are commonly used.[6]

  • Procedure (Limit Test):

    • The fur is clipped from the dorsal area of the trunk of the animals 24 hours before the test.[6]

    • A single dose of 2000 mg/kg body weight of the undiluted substance is applied evenly over a prepared area of skin (approximately 10% of the body surface area).[6]

    • The test site is covered with a porous gauze dressing and a semi-occlusive bandage for 24 hours.[10]

    • After 24 hours, the dressing is removed, and the treated skin is cleaned.

    • Animals are observed for mortality and signs of toxicity for at least 14 days.[6]

    • Body weights are recorded weekly.

    • A gross necropsy is performed on all animals at the end of the study.

Acute Inhalation Toxicity Assessment

This test evaluates the toxicity of a substance when inhaled.

Methodology (based on OECD Guideline 403):

  • Test Animals: Healthy, young adult rats are the preferred species.[11]

  • Procedure:

    • Animals are exposed to the test substance as a vapor, aerosol, or dust in a whole-body or nose-only inhalation chamber for a standard duration, typically 4 hours.[11][12]

    • A range of concentrations is tested to determine the LC50 (the concentration that is lethal to 50% of the test animals).[13]

    • Animals are observed for mortality, clinical signs, and body weight changes during and after exposure for at least 14 days.[14]

    • A gross necropsy is performed on all animals.

Skin Irritation/Corrosion Assessment

This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Methodology (based on OECD Guideline 404):

  • Test Animals: Albino rabbits are typically used.[15]

  • Procedure:

    • A small area of the animal's back is clipped free of fur.

    • 0.5 mL of the liquid test substance is applied to the skin under a gauze patch.[15]

    • The patch is secured with a semi-occlusive dressing for 4 hours.[15][16]

    • After 4 hours, the patch is removed, and the skin is cleaned.

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[16]

    • The severity of the reactions is scored according to a standardized scale.[16]

Eye Irritation/Corrosion Assessment

This test evaluates the potential of a substance to cause damage to the eye.

Methodology (based on OECD Guideline 405):

  • Test Animals: Albino rabbits are the recommended species.[17]

  • Procedure:

    • A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

    • The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.[17]

    • The severity of the reactions is scored according to a standardized scale.[18]

Visualizations

General Experimental Workflow for Handling this compound

The following diagram illustrates a general workflow for the safe handling and use of this compound in a research setting.

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Risk_Assessment Conduct Risk Assessment SDS_Review Review Safety Data Sheet Risk_Assessment->SDS_Review PPE_Selection Select Appropriate PPE (Gloves, Goggles, Lab Coat) SDS_Review->PPE_Selection Fume_Hood Work in a well-ventilated fume hood PPE_Selection->Fume_Hood Dispensing Dispense required amount Fume_Hood->Dispensing Spill Spill Response Fume_Hood->Spill Reaction_Setup Set up experiment Dispensing->Reaction_Setup Exposure Personal Exposure (Skin/Eye Contact) Dispensing->Exposure Monitoring Monitor reaction Reaction_Setup->Monitoring Decontamination Decontaminate glassware and work surfaces Monitoring->Decontamination Waste_Disposal Dispose of waste in approved containers Decontamination->Waste_Disposal First_Aid Administer First Aid Exposure->First_Aid Medical_Attention Seek Medical Attention First_Aid->Medical_Attention G Hypothetical Pro-inflammatory Signaling Pathway Ethylacetophenone Ethylacetophenone Cell_Stress Cellular Stress (e.g., Oxidative Stress) Ethylacetophenone->Cell_Stress High Exposure IKK IKK Complex Cell_Stress->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates Transcription of Inflammation Inflammatory Response (e.g., Cytokine Release) Inflammatory_Genes->Inflammation

References

Spectroscopic Profile of 4'-Ethylacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4'-Ethylacetophenone, a key aromatic ketone intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below, providing a quick reference for its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data [1]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.87Doublet2HAr-H ortho to C=O
7.27Doublet2HAr-H meta to C=O
2.70Quartet2H-CH₂-
2.56Singlet3H-COCH₃
1.25Triplet3H-CH₃

¹³C NMR (Carbon-13 NMR) Data [2]

Chemical Shift (ppm)Assignment
197.9C=O
150.7Ar-C para to C=O
134.9Ar-C ipso to C=O
128.3Ar-C meta to C=O
127.9Ar-C ortho to C=O
29.1-CH₂-
26.5-COCH₃
15.2-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the following key absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretch (aliphatic)
~1680StrongC=O stretch (aromatic ketone)
~1605, 1575Medium-WeakC=C stretch (aromatic ring)
~830StrongC-H bend (para-disubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and elemental composition.

Electron Ionization (EI) Mass Spectrometry Data [3][4]

m/zRelative Intensity (%)Assignment
14828.4[M]⁺ (Molecular Ion)
133100.0[M-CH₃]⁺ (Base Peak)
10527.2[M-CH₃-CO]⁺ or [C₆H₄CH₂CH₃]⁺
779.8[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: [5][6]

  • Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • The final solution height in the NMR tube should be approximately 4-5 cm.

  • Cap the NMR tube and carefully label it.

Instrumental Analysis: [5]

  • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

  • Place the sample into the NMR magnet.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity, which sharpens the NMR signals. This can be done manually or automatically.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay). For ¹³C NMR, proton decoupling is typically used.

  • Acquire the spectrum.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

IR Spectroscopy

Sample Preparation (Thin Film Method): [7]

  • Dissolve a small amount (a few milligrams) of liquid this compound in a few drops of a volatile solvent (e.g., dichloromethane (B109758) or acetone).

  • Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

  • Apply a drop of the solution to the center of the salt plate.

  • Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.

  • If the resulting film is too thin (weak absorption), add another drop of the solution and let it evaporate. If it is too thick (peaks are too intense), clean the plate with a suitable solvent and prepare a more dilute solution.

Instrumental Analysis: [8][9]

  • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty instrument to account for atmospheric CO₂ and water vapor.

  • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI): [10][11][12]

  • Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a heated inlet system or through a gas chromatograph (GC-MS). The sample is vaporized in a low-pressure environment.

  • In the ion source, the gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).

  • This bombardment dislodges an electron from the molecule, forming a positively charged radical ion known as the molecular ion ([M]⁺•).

  • Excess energy from the electron impact can cause the molecular ion to fragment into smaller, positively charged ions and neutral fragments.

Mass Analysis and Detection: [10][11][12]

  • The positively charged ions (molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer.

  • In the mass analyzer (e.g., a quadrupole or a magnetic sector), the ions are separated based on their mass-to-charge ratio (m/z).

  • The separated ions are detected by a detector, which generates a signal proportional to the number of ions at each m/z value.

  • The resulting mass spectrum is a plot of relative ion abundance versus m/z. The most abundant ion is designated as the base peak and is assigned a relative intensity of 100%.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (IR) Sample->Dissolution Vaporization Vaporization (MS) Sample->Vaporization MS Filtration Filtration (NMR) Dissolution->Filtration NMR Thin_Film Thin Film Preparation (IR) Dissolution->Thin_Film IR NMR_Spec NMR Spectrometer Filtration->NMR_Spec IR_Spec FT-IR Spectrometer Thin_Film->IR_Spec MS_Spec Mass Spectrometer Vaporization->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Interpretation Structural Elucidation & Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for the spectroscopic analysis of this compound.

Fragmentation_Pathway node_M This compound [M]⁺• m/z = 148 node_frag1 Loss of •CH₃ node_M->node_frag1 node_M15 [M-CH₃]⁺ m/z = 133 (Base Peak) node_frag2 Loss of CO node_M15->node_frag2 node_frag1->node_M15 node_M43 [M-COCH₃]⁺ or [C₈H₉]⁺ m/z = 105 node_frag2->node_M43

Caption: Key fragmentation pathway of this compound in EI-MS.

References

The Natural Occurrence of 4'-Ethylacetophenone in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Ethylacetophenone (CAS No. 937-30-4), an aromatic ketone, is a naturally occurring volatile organic compound (VOC) found in a variety of plant species. This technical guide provides a comprehensive overview of its presence in the botanical world, delving into its biosynthesis, methods for its detection and quantification, and a summary of its known occurrences. This document is intended to serve as a valuable resource for researchers in the fields of phytochemistry, drug discovery, and chemical ecology.

Natural Occurrence of this compound in Plants

This compound has been identified as a constituent of the volatile profiles of several plant species across different families. Its presence is significant in the study of plant-insect interactions, as it can act as a semiochemical, influencing the behavior of insects. While its presence has been confirmed in a number of species, quantitative data remains limited in the scientific literature.

Quantitative Data

The following table summarizes the known quantitative data for the occurrence of this compound in plants. It is important to note that the concentration of volatile compounds in plants can vary significantly based on factors such as the specific cultivar, environmental conditions, developmental stage, and the presence of biotic or abiotic stressors.

Plant SpeciesFamilyPlant PartConcentration/AmountAnalytical MethodReference(s)
Gossypium hirsutum (Upland Cotton)MalvaceaeAerial parts1.1503 ± 0.0618 (relative peak area) in susceptible variety 'Kelin 08-15'Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)[1]
Not detected in resistant variety 'BR-S-10'[1]
Camellia sinensis (Tea)TheaceaeHalf-opened flowers (TF-S2)Aroma Activity Value (ACI) of 57.35Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)[2][3]

Note: The Aroma Activity Value (ACI) is a measure of a compound's contribution to the overall aroma and is calculated by dividing the concentration of the compound by its odor threshold. While not a direct measure of concentration, a high ACI value, such as that for acetophenone (B1666503) in tea flowers, indicates its significance to the plant's scent profile.[2][3]

This compound has also been reported in the following plants, although specific quantitative data was not available in the reviewed literature:

  • Ficus carica (Common Fig)[4]

  • Trifolium repens (White Clover)[4]

  • Crataegus monogyna (Common Hawthorn)[4]

  • Rubus idaeus (Red Raspberry)[4]

  • Rumex dentatus (Toothed Dock)

  • Polygonum glabrum (Denseflower Knotweed)

Biosynthesis of this compound in Plants

The biosynthesis of acetophenones in plants is primarily understood to occur through the shikimate pathway, followed by a β-oxidative pathway.[3][5] The shikimate pathway is a central metabolic route in plants and microorganisms for the production of aromatic amino acids, including phenylalanine, which serves as a key precursor for a vast array of secondary metabolites.[6][7][8]

The following diagram illustrates the generalized biosynthetic pathway leading to the formation of acetophenones.

Biosynthesis_of_Acetophenones cluster_0 Shikimate Pathway cluster_1 Phenylpropanoid & β-Oxidative Pathways PEP Phosphoenolpyruvate (B93156) (PEP) DAHP DAHP PEP->DAHP DAHP synthase E4P Erythrose 4-phosphate (E4P) E4P->DAHP DAHP synthase Chorismate Chorismate DAHP->Chorismate Multiple Steps Phenylalanine L-Phenylalanine Chorismate->Phenylalanine Cinnamic_Acid trans-Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL Coumaroyl_CoA 4-Coumaroyl-CoA Cinnamic_Acid->Coumaroyl_CoA Multiple Steps Ketoacyl_CoA Aromatic 3-ketoacyl-CoA Coumaroyl_CoA->Ketoacyl_CoA β-oxidation Acetophenone_Moiety Acetophenone Moiety Ketoacyl_CoA->Acetophenone_Moiety Thioesterase & Decarboxylation Ethylacetophenone This compound Acetophenone_Moiety->Ethylacetophenone Further Modification (e.g., ethylation)

Biosynthesis of this compound in plants.

The biosynthesis begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) to enter the shikimate pathway, ultimately yielding L-phenylalanine.[3] Phenylalanine is then converted to trans-cinnamic acid by the enzyme L-phenylalanine ammonia (B1221849) lyase (PAL). Through a series of subsequent reactions in the phenylpropanoid pathway, 4-coumaroyl-CoA is formed. This intermediate then enters a β-oxidative pathway. An impaired side-chain shortening of an aromatic 3-ketoacyl-CoA intermediate, followed by hydrolysis and decarboxylation, leads to the formation of the acetophenone core.[9][10] Further enzymatic modifications, such as ethylation, would then yield this compound.

Experimental Protocols

The identification and quantification of this compound in plant tissues are typically achieved through chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration step.

General Experimental Workflow

The following diagram outlines a general workflow for the analysis of this compound from plant material.

Experimental_Workflow Sample_Collection Plant Material Collection (e.g., leaves, flowers) Sample_Preparation Sample Preparation (e.g., grinding, weighing) Sample_Collection->Sample_Preparation Extraction Extraction of Volatiles Sample_Preparation->Extraction HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Extraction->HS_SPME Solvent_Extraction Solvent Extraction (e.g., with ethanol) Extraction->Solvent_Extraction Analysis GC-MS Analysis HS_SPME->Analysis Solvent_Extraction->Analysis Data_Processing Data Processing (Identification & Quantification) Analysis->Data_Processing

General workflow for plant volatile analysis.
Key Experimental Methodologies

1. Headspace Solid-Phase Microextraction (HS-SPME)

This is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from plant matrices.[2][11][12]

  • Sample Preparation: A known weight of fresh or dried plant material is placed in a sealed headspace vial.

  • Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace above the sample.[2] The vial is typically heated to a specific temperature (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes) to facilitate the release of volatiles.

  • Desorption and Analysis: The SPME fiber is then retracted and inserted into the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection by a mass spectrometer.

2. Solvent Extraction

This method involves the use of an organic solvent to extract the aromatic compounds from the plant material.

  • Sample Preparation: The plant material is typically dried and ground to a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is macerated or sonicated in a suitable solvent (e.g., ethanol, methanol, dichloromethane) for a specific duration. The mixture is then filtered to separate the extract from the solid plant residue.

  • Concentration: The solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to obtain a concentrated extract containing the volatile compounds.

  • Analysis: The concentrated extract is then redissolved in a small volume of a suitable solvent and injected into the GC-MS for analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Separation: The extracted volatile compounds are separated based on their boiling points and polarity on a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up over time to elute compounds with different volatilities.

  • Identification: As compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum, which is a unique fingerprint for each compound, is compared to spectral libraries (e.g., NIST, Wiley) for identification.

  • Quantification: The abundance of each compound is determined by integrating the area of its corresponding peak in the chromatogram. For accurate quantification, an internal standard (a known amount of a compound not naturally present in the sample) is often added at the beginning of the extraction process.

Conclusion

This compound is a naturally occurring aromatic compound found in a select number of plant species, playing a role in their chemical ecology. While its biosynthetic pathway is understood to originate from the shikimate and subsequent β-oxidative pathways, its quantitative presence in many of the identified plant sources remains to be fully elucidated. The experimental protocols outlined in this guide, particularly HS-SPME coupled with GC-MS, provide robust methods for the future investigation and quantification of this compound in various botanical matrices. Further research is warranted to expand the quantitative data across a wider range of plant species and to explore the potential signaling roles and bioactivities of this compound in plant systems and their interactions with other organisms.

References

Technical Guide: Toxicological Profile of 4'-Ethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the available toxicological data for 4'-Ethylacetophenone (CAS No. 937-30-4). Due to a lack of extensive direct testing on this compound, this document relies significantly on data from structurally similar compounds, primarily its analogue 4'-methylacetophenone (B140295) and the parent compound acetophenone (B1666503), a practice known as read-across. This approach is a scientifically accepted method for predicting the toxicological properties of a substance. The available data suggests that this compound is of low acute toxicity, may be a skin and eye irritant, is not expected to be a skin sensitizer, and is not considered genotoxic.

Chemical and Physical Properties

PropertyValueReference
CAS Number 937-30-4[1][2]
Molecular Formula C10H12O[1][2]
Molecular Weight 148.20 g/mol [1]
Appearance Colorless to pale yellow liquid[2][3]
Boiling Point 239.6 °C at 760 mmHg[2]
Melting Point -20.6 °C[2]
Flash Point 90 °C (closed cup)[4]
Density 0.993 g/mL at 25 °C
Solubility Sparingly soluble in water; soluble in alcohol and chloroform.[2]

Toxicological Data

Acute Toxicity

No specific acute toxicity studies have been identified for this compound.[5] Data from structural analogues are used for assessment.

EndpointSpeciesRouteValueRead-Across CompoundReference
LD50 RatOral1400 mg/kg4'-Methylacetophenone
LD50 RabbitDermal> 2000 mg/kg4'-Methylacetophenone
LD50 RatOral815 mg/kgAcetophenone[6]
LD50 RabbitDermal15,900 µL/kgAcetophenone
Irritation and Sensitization
  • Skin Irritation: this compound is classified as a potential skin irritant based on GHS classifications.

  • Eye Irritation: It is also considered a potential eye irritant.

  • Skin Sensitization: No skin sensitization reactions were observed in a human maximization test with the analogue 4'-methylacetophenone.[7] Read-across data from acetophenone also indicates a lack of sensitization potential.[7][8]

Repeated Dose Toxicity

Direct studies on this compound are not available. The assessment for its analogue, 4'-methylacetophenone, utilizes a read-across to acetophenone and the Threshold of Toxicological Concern (TTC) approach.[9] A No-Observed-Adverse-Effect-Level (NOAEL) of 250 mg/kg/day has been identified for acetophenone in a 90-day rat study, based on changes in body weight at higher doses.[10]

Genotoxicity

Based on read-across data from 4'-methylacetophenone, this compound is not considered to be genotoxic.[7][8]

AssaySystemGuidelineResultRead-Across CompoundReference
Bacterial Reverse Mutation (Ames Test) S. typhimuriumOECD 471Negative4'-Methylacetophenone[7]
In Vitro Micronucleus Test Human LymphocytesOECD 487Negative4'-Methylacetophenone[9][11]
Carcinogenicity

No carcinogenicity studies have been performed on this compound. Safety data sheets indicate that it is not listed as a carcinogen by major regulatory agencies.[5] The parent compound, acetophenone, is classified by the EPA as Group D, not classifiable as to human carcinogenicity.[4]

Metabolism and Toxicological Pathways

Metabolism

No specific metabolism studies for this compound were identified. However, the metabolism of the parent compound, acetophenone, is well-documented and serves as a suitable model. Acetophenone is primarily metabolized in the liver. A key pathway involves the reduction of the ketone group to form an alcohol, followed by conjugation reactions (glucuronidation and sulfation) to facilitate excretion. A smaller fraction can undergo oxidation by cytochrome P450 enzymes.

Metabolism node_4EAP This compound node_Reduction Reduction (e.g., by reductases) node_4EAP->node_Reduction node_Oxidation Oxidation (Cytochrome P450) node_4EAP->node_Oxidation node_Alcohol 1-(4-Ethylphenyl)ethanol node_Reduction->node_Alcohol node_Conjugation Conjugation (Glucuronidation, Sulfation) node_Alcohol->node_Conjugation node_Metabolites Oxidized Metabolites node_Oxidation->node_Metabolites node_Metabolites->node_Conjugation node_Excretion Excretion node_Conjugation->node_Excretion

Caption: Proposed metabolic pathway for this compound based on acetophenone metabolism.

Experimental Protocols

The following are generalized protocols for key toxicological assays, based on the OECD guidelines referenced in the safety assessments of analogue compounds.

Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD 471

This test evaluates the potential of a substance to induce gene mutations in bacteria.

Ames_Test_Workflow start Start prep_bacteria Prepare cultures of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) start->prep_bacteria prep_test_article Prepare dilutions of This compound (up to 5000 µg/plate) start->prep_test_article mix Mix bacteria, test article, and top agar (B569324) (+/- S9 mix) prep_bacteria->mix prep_test_article->mix plate Pour mixture onto minimal glucose agar plates mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count revertant colonies incubate->count analyze Analyze data for a significant, dose-dependent increase count->analyze end End analyze->end

Caption: Workflow for the Ames Test (OECD 471).

Methodology:

  • Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.[7][8]

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.[7]

  • Procedure: The bacterial culture, test substance at various concentrations (for 4'-methylacetophenone, up to 5000 µ g/plate ), and molten top agar are mixed.[7][8] This mixture is poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize their own histidine or tryptophan) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[12]

In Vitro Mammalian Cell Micronucleus Test - Based on OECD 487

This assay detects damage to chromosomes or the mitotic apparatus.

Micronucleus_Test_Workflow start Start prep_cells Culture mammalian cells (e.g., human peripheral blood lymphocytes) start->prep_cells expose Expose cells to this compound (+/- S9 mix for a short duration) prep_cells->expose add_cytoB Add Cytochalasin B to block cytokinesis expose->add_cytoB incubate Incubate for 1.5-2 normal cell cycles add_cytoB->incubate harvest Harvest and stain cells incubate->harvest score Score micronuclei in binucleated cells via microscopy harvest->score analyze Analyze for a significant increase in micronucleated cells score->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4'-Ethylacetophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of 4'-Ethylacetophenone, a key intermediate in the pharmaceutical and fine chemical industries. The protocol details the Friedel-Crafts acylation of ethylbenzene (B125841) using an acylating agent and a Lewis acid catalyst. This application note includes detailed experimental procedures, reaction parameters, and expected outcomes, tailored for researchers, scientists, and professionals in drug development.

Introduction

The Friedel-Crafts acylation is a fundamental and versatile method for C-C bond formation in organic synthesis, allowing for the introduction of an acyl group onto an aromatic ring.[1][2][3] This electrophilic aromatic substitution reaction is widely employed in both academic and industrial settings to produce aryl ketones, which are valuable precursors for a variety of more complex molecules.[4][5]

This compound is an important intermediate used in the synthesis of liquid crystals and various pharmaceutical compounds.[6][7] Its synthesis is typically achieved through the acylation of ethylbenzene with an acylating agent like acetyl chloride or acetic anhydride (B1165640), catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃).[8][9][10] The reaction is regioselective, with the acyl group preferentially adding to the para position of the ethylbenzene ring due to the ortho, para-directing nature of the ethyl group and steric hindrance at the ortho position.[4][9]

This protocol provides a reliable method for the synthesis, purification, and characterization of this compound.

Reaction Scheme

The overall reaction involves the acylation of ethylbenzene with an acylating agent, such as acetic anhydride, in the presence of aluminum chloride.

Reaction_Scheme cluster_reactants Reactants cluster_product Product Ethylbenzene Ethylbenzene Catalyst + AlCl₃ (Catalyst) Dichloromethane (B109758) AceticAnhydride Acetic Anhydride Product This compound Workup 1. Reaction 2. H₂O/HCl Quench Catalyst->Workup Workup->Product

Caption: Friedel-Crafts acylation of ethylbenzene.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reactant and Product Properties

CompoundFormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
EthylbenzeneC₈H₁₀106.170.867136
Acetic AnhydrideC₄H₆O₃102.091.082139
Aluminum ChlorideAlCl₃133.342.48180 (subl.)
This compoundC₁₀H₁₂O148.200.993[11]125 (at 20 mmHg)[11]

Table 2: Summary of a Representative Experimental Protocol

ParameterValue / ConditionSource
SubstrateEthylbenzene[8]
Acylating AgentAcetic Anhydride[8]
CatalystAluminum Chloride (AlCl₃)[8]
Molar Ratio (Substrate:Agent:Catalyst)~1 : 1 : 2[8]
SolventDichloromethane (CH₂Cl₂)[8]
Reaction Temperature-70°C to -50°C[8]
Reaction Time5 hours[8]
Workup ProcedureQuench with ice/HCl, extraction[8]
PurificationDistillation / Chromatography[12]
Reported Yield86%[8]

Experimental Protocol

This protocol is based on established procedures for Friedel-Crafts acylation.[8][12] All operations should be performed in a well-ventilated fume hood.

4.1 Materials and Equipment

  • Ethylbenzene (99.85 mmol, 10.6 g)

  • Acetic Anhydride (99.91 mmol, 10.2 g)

  • Anhydrous Aluminum Chloride (202.49 mmol, 27 g)

  • Dichloromethane (CH₂Cl₂), anhydrous (120 mL total)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • 5% Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

  • Three-neck round-bottom flask (250 mL) equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

  • Distillation or column chromatography setup

4.2 Procedure

  • Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask with a magnetic stir bar under a nitrogen atmosphere. Add ethylbenzene (10.6 g) and 100 mL of anhydrous dichloromethane to the flask.

  • Cooling: Cool the solution to -70°C using a dry ice/acetone bath.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (27 g) to the chilled solution while stirring. Ensure the temperature does not rise significantly.

  • Acylating Agent Addition: Prepare a solution of acetic anhydride (10.2 g) in 20 mL of anhydrous dichloromethane in the dropping funnel. Add this solution dropwise to the reaction mixture over 3 hours, maintaining the internal temperature at -70°C.[8]

  • Reaction: After the addition is complete, allow the reaction to stir for an additional 2 hours, maintaining the temperature between -70°C and -50°C.[8]

  • Quenching: In a separate beaker, prepare a mixture of crushed ice (approx. 100 g) and concentrated hydrochloric acid (100 mL). Slowly and carefully pour the cold reaction mixture into the ice/HCl mixture with vigorous stirring to decompose the aluminum chloride complex.[8][13][14]

  • Extraction: Transfer the entire mixture to a separatory funnel. Extract the product with dichloromethane. Separate the organic layer.[8]

  • Washing: Wash the organic layer sequentially with water, 5% NaOH solution, and finally with brine.[13][14]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the solvent using a rotary evaporator.[8][13]

  • Purification: The crude product, l-(4-ethylphenyl)ethanone, is obtained as a colorless to yellow liquid.[6][8] Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Experimental Workflow Visualization

Experimental_Workflow A 1. Setup - Dry 3-neck flask under N₂ - Add Ethylbenzene & CH₂Cl₂ B 2. Cooling - Cool flask to -70°C A->B C 3. Catalyst Addition - Add AlCl₃ portion-wise B->C D 4. Reagent Addition - Add Acetic Anhydride in CH₂Cl₂ dropwise over 3h C->D E 5. Reaction - Stir for 2h at -70 to -50°C D->E F 6. Quenching - Pour mixture into ice/HCl E->F G 7. Extraction - Transfer to separatory funnel - Extract with CH₂Cl₂ F->G H 8. Washing - Wash with H₂O, NaOH, Brine G->H I 9. Drying & Concentration - Dry with MgSO₄ - Filter and evaporate solvent H->I J 10. Purification - Vacuum Distillation or - Column Chromatography I->J K Final Product This compound J->K

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a three-step electrophilic aromatic substitution mechanism.

  • Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) reacts with the acylating agent (acetic anhydride) to form a highly electrophilic acylium ion, which is resonance-stabilized.[10][15]

  • Electrophilic Attack: The π-electron system of the ethylbenzene ring acts as a nucleophile, attacking the acylium ion. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3] The aromaticity of the ring is temporarily lost.

  • Deprotonation and Catalyst Regeneration: A weak base (such as AlCl₄⁻) removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring. This step regenerates the AlCl₃ catalyst and produces HCl as a byproduct. The ketone product readily complexes with AlCl₃, necessitating a stoichiometric amount of the catalyst and a hydrolytic workup to liberate the final product.[4][16]

Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Product Formation A1 Acetic Anhydride + AlCl₃ A2 Acylium Ion Intermediate [CH₃CO]⁺ + [CH₃COOAlCl₃]⁻ A1->A2 B1 Ethylbenzene attacks Acylium Ion B2 Arenium Ion (Sigma Complex) (Resonance Stabilized) B1->B2 π electrons attack C1 Deprotonation of Arenium Ion by [AlCl₃(OAc)]⁻ B2->C1 C2 Product-Catalyst Complex C1->C2 C3 Hydrolytic Workup (H₃O⁺) C2->C3 C4 This compound (Product) C3->C4

Caption: Mechanism of Friedel-Crafts acylation.

References

Application Note: Laboratory Preparation of 4'-Ethylacetophenone via Friedel-Crafts Acylation of Ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 4'-ethylacetophenone from ethylbenzene (B125841) using a Friedel-Crafts acylation reaction. The procedure outlines the use of acetic anhydride (B1165640) as the acylating agent and aluminum chloride as the Lewis acid catalyst in a dichloromethane (B109758) solvent. This method offers a reliable route to produce this compound, a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The protocol includes reaction setup, execution, product isolation, and purification.

Introduction

This compound is a key building block in organic synthesis, notably utilized in the fragrance industry and as an intermediate for more complex molecules with potential pharmacological activities, such as anti-inflammatory and analgesic properties.[1] The most common and efficient method for its preparation is the Friedel-Crafts acylation of ethylbenzene.[1][2] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring of ethylbenzene. The ethyl group is an ortho-, para-directing activator, and due to steric hindrance, the para-substituted product, this compound, is the major isomer formed.[2] This document presents a comprehensive laboratory-scale procedure for this synthesis.

Reaction Scheme

Experimental Protocol

Materials:

  • Ethylbenzene (C₈H₁₀)

  • Acetic anhydride ((CH₃CO)₂O)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (27 g, 202.49 mmol) and dichloromethane (100 mL).[3] Protect the apparatus from atmospheric moisture with a drying tube.

  • Addition of Reactants: Cool the flask to -70°C using a dry ice/acetone bath.[3] To the stirred suspension, add ethylbenzene (10.6 g, 99.85 mmol) dissolved in 20 mL of dichloromethane.[3]

  • Acylation: A solution of acetic anhydride (10.2 g, 99.91 mmol) in dichloromethane (20 mL) is then added dropwise from the dropping funnel over a period of 3 hours, maintaining the internal temperature at -70°C.[3]

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional 2 hours, allowing the temperature to rise to -50°C.[3]

  • Work-up: The reaction is quenched by carefully and slowly pouring the reaction mixture into a beaker containing a mixture of crushed ice and 100 mL of concentrated hydrochloric acid.[3][4] This step should be performed in a fume hood as it will generate HCl gas.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic extracts.

  • Washing: Wash the combined organic layer sequentially with a saturated sodium bicarbonate solution, water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[4] Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to afford the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[5]

Data Presentation

ParameterValueReference
Reactants
Ethylbenzene10.6 g (99.85 mmol)[3]
Acetic Anhydride10.2 g (99.91 mmol)[3]
Aluminum Chloride27 g (202.49 mmol)[3]
Solvent
Dichloromethane120 mL[3]
Reaction Conditions
Temperature-70°C to -50°C[3]
Reaction Time5 hours[3]
Product Information
Product NameThis compound[3]
Molecular FormulaC₁₀H₁₂O[3]
Molecular Weight148.20 g/mol [6]
Yield15 g (86%)[3]
AppearanceColorless liquid[3]
Boiling Point125 °C @ 20 mmHg[7]
Density0.993 g/mL at 25 °C[7]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Addition 2. Add AlCl3, CH2Cl2, and Ethylbenzene Solution Setup->Addition Acylation 3. Dropwise Addition of Acetic Anhydride (-70°C, 3h) Addition->Acylation Completion 4. Stir at -50°C for 2h Acylation->Completion Quench 5. Quench with Ice/HCl Completion->Quench Proceed to Work-up Extraction 6. Extraction with CH2Cl2 Quench->Extraction Wash 7. Wash with NaHCO3, Water, and Brine Extraction->Wash Dry 8. Dry with MgSO4 and Concentrate Wash->Dry Purify 9. Vacuum Distillation Dry->Purify Product Product Purify->Product Pure this compound

References

Application Notes and Protocols: 4'-Ethylacetophenone in the Synthesis of Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Ethylacetophenone is a versatile ketone that serves as a crucial building block in the synthesis of a variety of biologically active compounds, particularly those with anti-inflammatory and analgesic properties. Its utility stems from its ability to readily undergo condensation reactions to form chalcones, which are key intermediates in the synthesis of heterocyclic compounds such as pyrazolines. These pyrazoline derivatives have shown significant potential as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. This document provides detailed application notes and experimental protocols for the synthesis of chalcone (B49325) and pyrazoline derivatives from this compound, along with an overview of their potential therapeutic applications and mechanism of action.

Introduction

This compound is an aromatic ketone that is sparingly soluble in water but soluble in common organic solvents.[1] It is a synthetic compound, typically prepared via the Friedel-Crafts acylation of ethylbenzene.[1] While not biologically active itself, its derivatives are of significant interest in medicinal chemistry.[1] The primary application of this compound in pharmaceutical synthesis is as a precursor for chalcones through the Claisen-Schmidt condensation.[2][3] Chalcones, characterized by an α,β-unsaturated ketone system, are precursors to a wide range of heterocyclic compounds, including flavonoids and pyrazolines, which exhibit diverse pharmacological activities such as anticancer, antioxidant, and anti-inflammatory effects.[4]

Pyrazoline derivatives synthesized from chalcones have demonstrated notable anti-inflammatory and analgesic activities, often attributed to their ability to selectively inhibit the COX-2 enzyme.[5][6][7] This selective inhibition is a desirable characteristic for anti-inflammatory drugs as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 enzyme.[4][8]

Synthetic Applications and Protocols

The synthetic pathway from this compound to potentially therapeutic pyrazoline derivatives involves a two-step process:

  • Claisen-Schmidt Condensation: Synthesis of a chalcone derivative by reacting this compound with a substituted benzaldehyde.

  • Cyclization Reaction: Conversion of the chalcone intermediate to a pyrazoline derivative using a hydrazine (B178648) reagent.

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (a Chalcone Derivative)

This protocol details the base-catalyzed Claisen-Schmidt condensation of this compound with 4-methoxybenzaldehyde (B44291).

Materials:

  • This compound

  • 4-Methoxybenzaldehyde

  • Ethanol (B145695)

  • Sodium hydroxide (B78521) (NaOH) solution (30% aqueous)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • In a round bottom flask, dissolve a specific molar quantity of this compound and an equimolar amount of 4-methoxybenzaldehyde in ethanol with stirring.[9]

  • To the stirred solution, add a 30% aqueous solution of sodium hydroxide dropwise at room temperature.[9]

  • Continue stirring the reaction mixture at room temperature for a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[9]

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone product.[9]

  • Filter the solid product using a Buchner funnel, wash it thoroughly with cold water until the washings are neutral, and then dry the product.

  • The crude product can be recrystallized from ethanol to obtain pure (E)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.[9]

Protocol 2: Synthesis of 5-(4-methoxyphenyl)-3-(4-ethylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (a Pyrazoline Derivative)

This protocol describes the cyclization of the synthesized chalcone with phenylhydrazine (B124118) to yield a pyrazoline derivative.

Materials:

  • (E)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (from Protocol 1)

  • Phenylhydrazine

  • Ethanol or 1,4-Dioxane (B91453)

  • Glacial acetic acid (optional, as catalyst)

  • Reflux apparatus

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • Dissolve a specific molar quantity of the chalcone derivative in ethanol or 1,4-dioxane in a round bottom flask.[10][11]

  • Add a slight molar excess of phenylhydrazine to the solution. A few drops of glacial acetic acid can be added as a catalyst.[10][12]

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress using TLC.[11][12]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[9]

  • The solid pyrazoline derivative will precipitate out.

  • Filter the product, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 5-(4-methoxyphenyl)-3-(4-ethylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole.[10]

Quantitative Data

The yields of chalcone and pyrazoline synthesis can vary depending on the specific substrates and reaction conditions. The following table summarizes representative yields reported in the literature for analogous reactions.

Reaction StepStarting MaterialsProductCatalyst/SolventReaction TimeYield (%)Reference
Chalcone Synthesis Acetophenone, BenzaldehydeChalconeNaOH / Ethanol20 hours14.89[11]
Chalcone Synthesis Substituted Acetophenone, Substituted AldehydeChalconeNaOH / EthanolFew hours68 - 82[9]
Pyrazoline Synthesis Chalcone, PhenylhydrazinePyrazolineEthanol / Reflux4 hours66.57[11]
Pyrazoline Synthesis Chalcone, Hydrazine HydratePyrazolineEthanol, Acetic Acid6 hours63.93[12]

Biological Activity and Mechanism of Action

Anti-inflammatory and Analgesic Activity

Pyrazoline derivatives synthesized from this compound are being investigated for their potential as anti-inflammatory and analgesic agents.[7][13] Their mechanism of action is often linked to the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5][14]

COX-2 Inhibition Signaling Pathway

The COX-2 enzyme plays a critical role in the inflammatory cascade. In response to inflammatory stimuli, cells upregulate the expression of COX-2, which then catalyzes the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), such as PGE2. These prostaglandins are key mediators of inflammation, pain, and fever.[1][4] Selective COX-2 inhibitors, such as celecoxib, bind to the active site of the COX-2 enzyme, preventing the synthesis of these pro-inflammatory prostaglandins.[1][4] This targeted inhibition provides anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[8]

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 4_Ethylacetophenone 4_Ethylacetophenone Chalcone_Derivative Chalcone_Derivative 4_Ethylacetophenone->Chalcone_Derivative Claisen-Schmidt Condensation Substituted_Benzaldehyde Substituted_Benzaldehyde Substituted_Benzaldehyde->Chalcone_Derivative Pyrazoline_Derivative Pyrazoline_Derivative Chalcone_Derivative->Pyrazoline_Derivative Cyclization with Hydrazine COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) COX2_Enzyme COX-2 Enzyme Inflammatory_Stimuli->COX2_Enzyme Upregulates Expression Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 Prostaglandins Prostaglandins (PGs) (e.g., PGE2) Arachidonic_Acid->Prostaglandins Catalyzed by Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Pyrazoline_Derivative Pyrazoline Derivative (COX-2 Inhibitor) Pyrazoline_Derivative->COX2_Enzyme Inhibits

References

Application of 4'-Ethylacetophenone in the Fragrance and Perfume Industry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-Ethylacetophenone (CAS No. 937-30-4) is a synthetic aromatic ketone that has carved a niche in the fragrance and perfume industry. Its unique olfactory profile, characterized by sweet, floral, and slightly powdery notes with a resemblance to hawthorn, makes it a versatile ingredient in a variety of fragrance compositions.[1][2] This document provides detailed application notes, quantitative data, and experimental protocols for the evaluation and use of this compound for researchers, scientists, and professionals in the fragrance and consumer product development fields.

Application Notes

Odor Profile and Use in Fragrance Compositions:

This compound is primarily utilized for its sweet, floral, and long-lasting aroma.[1] Its scent is often described as reminiscent of hawthorn, with nuances that can be perceived as powdery, almond-like, and subtly fruity. This olfactory profile allows it to be used in a wide array of fragrance types, from delicate floral bouquets to more complex oriental and gourmand scents.

Due to its stability, this compound is suitable for incorporation into various product bases, including fine fragrances (eau de parfum, eau de toilette), personal care products (lotions, creams, soaps), and home care applications (candles, air fresheners).[1][3] It can act as a modifier, adding a sweet and floral warmth, or as a heart note, contributing to the main theme of a fragrance. Its moderately slow evaporation rate suggests it can also provide some fixative qualities, enhancing the longevity of a scent.[4]

Recommended Usage Levels:

While specific regulatory restrictions by the International Fragrance Association (IFRA) for this compound are not prominently documented in publicly available databases, general industry practice suggests its use at levels up to 2.0% in the fragrance concentrate.[5] However, it is imperative for formulators to consult the latest IFRA standards and local regulations to ensure compliance.

Quantitative Data

A comprehensive understanding of the physicochemical and olfactory properties of a fragrance ingredient is crucial for its effective application. The following table summarizes the available quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₂O[4]
Molecular Weight 148.20 g/mol [4][6]
CAS Number 937-30-4[4]
Appearance Colorless to pale yellow liquid[1]
Odor Description Sweet, floral, hawthorn[2][5]
Boiling Point 125 °C at 20 mmHg[2][7]
Flash Point 90.6 °C (195 °F)[2][3]
Density 0.993 g/mL at 25 °C[8]
Vapor Pressure 0.040 mmHg at 25 °C (estimated)[5]
Solubility Soluble in alcohol; not miscible or difficult to mix in water[2][3]
Odor Threshold Data not readily available in the searched literature.
Substantivity (Tenacity) Data not readily available in the searched literature.
Stability in Product Base Generally stable under normal conditions.[1] Quantitative data is not readily available.

Experimental Protocols

To fully characterize the performance of this compound in various applications, a series of standardized experimental protocols are recommended.

Protocol 1: Determination of Odor Detection Threshold

Objective: To determine the lowest concentration of this compound detectable by a human sensory panel.

Methodology:

  • Preparation of Stock Solution: Prepare a 1% (w/v) solution of this compound in an odorless, non-polar solvent such as dipropylene glycol or diethyl phthalate.

  • Serial Dilution: Perform a series of tenfold dilutions of the stock solution to create a range of concentrations (e.g., 0.1%, 0.01%, 0.001%, etc.).

  • Sensory Panel: Recruit a panel of at least 15-20 trained sensory assessors.

  • Triangle Test: Present the panelists with three samples: two blanks (solvent only) and one containing a dilution of this compound. The order of presentation should be randomized.

  • Forced Choice: Ask the panelists to identify the odd sample out.

  • Data Analysis: The odor detection threshold is defined as the concentration at which 50% of the panel can correctly identify the sample containing the odorant. This can be calculated using statistical methods such as the geometric mean of the last concentration detected and the first concentration not detected for each panelist.

Protocol 2: Evaluation of Substantivity (Tenacity) on Skin

Objective: To measure the longevity of the scent of this compound on human skin.

Methodology:

  • Sample Preparation: Prepare a 5% (w/v) solution of this compound in ethanol (B145695).

  • Application: Apply a standardized amount (e.g., 0.1 mL) of the solution to a designated area on the forearm of a panel of at least 10 volunteers. A control area with only ethanol should also be marked.

  • Sensory Evaluation: At regular intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), trained sensory assessors evaluate the intensity of the scent on a labeled magnitude scale (LMS) ranging from 0 (no odor) to 100 (very strong odor).

  • Data Analysis: Plot the mean odor intensity against time. The substantivity can be reported as the time at which the odor intensity falls below a predetermined level (e.g., 10 on the LMS).

Protocol 3: Stability Testing in a Lotion Base

Objective: To assess the chemical stability and olfactory integrity of this compound in a cosmetic emulsion.

Methodology:

  • Formulation: Prepare a standard oil-in-water lotion base. Incorporate this compound at a concentration of 0.5% (w/w) into the oil phase before emulsification. Prepare a control lotion without the fragrance ingredient.

  • Accelerated Stability Testing: Store samples of the lotion under different conditions:

    • Elevated temperature: 40°C

    • Room temperature: 25°C

    • Refrigerated: 4°C

    • Light exposure: UV and fluorescent light

  • Analysis: At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), analyze the samples for:

    • Chemical Stability: Use gas chromatography-mass spectrometry (GC-MS) to quantify the concentration of this compound and identify any degradation products.

    • Olfactory Integrity: A trained sensory panel evaluates the odor profile of the lotion compared to the initial sample, noting any changes in character or intensity.

    • Physical Stability: Observe the lotion for any changes in color, viscosity, pH, and emulsion stability (phase separation).

  • Data Presentation: Summarize the percentage of this compound remaining at each time point and condition in a table. Document any observed changes in the olfactory profile and physical properties.

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Odor_Threshold_Determination cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Stock Prepare 1% Stock Solution Dilutions Perform Serial Dilutions Stock->Dilutions TriangleTest Triangle Test Presentation Dilutions->TriangleTest Panel Sensory Panel (n=15-20) Panel->TriangleTest ForcedChoice Identify Odd Sample TriangleTest->ForcedChoice DataAnalysis Calculate 50% Detection Threshold ForcedChoice->DataAnalysis

Caption: Workflow for Odor Detection Threshold Determination.

Substantivity_Evaluation cluster_application Application cluster_evaluation Sensory Evaluation cluster_analysis Data Analysis Prep Prepare 5% Solution in Ethanol Apply Apply to Skin Prep->Apply Eval0 Evaluate at t=0h Apply->Eval0 Eval1 Evaluate at t=1h Eval0->Eval1 Eval2 Evaluate at t=2h Eval1->Eval2 Eval4 Evaluate at t=4h Eval2->Eval4 Eval8 Evaluate at t=8h Eval4->Eval8 Eval24 Evaluate at t=24h Eval8->Eval24 Plot Plot Intensity vs. Time Eval24->Plot Determine Determine Time to Sub-Threshold Plot->Determine

Caption: Experimental Workflow for Substantivity on Skin.

Stability_Testing_Workflow Formulate Formulate Lotion with 0.5% this compound Store Store Samples under Different Conditions (Temp, Light) Formulate->Store Analyze Analyze at t = 0, 1, 2, 4, 8, 12 weeks Store->Analyze GCMS GC-MS Analysis (Chemical Stability) Analyze->GCMS Sensory Sensory Panel (Olfactory Integrity) Analyze->Sensory Physical Physical Assessment (Color, Viscosity, pH) Analyze->Physical Report Report Findings GCMS->Report Sensory->Report Physical->Report

Caption: Workflow for Stability Testing in a Lotion Base.

References

Application Notes and Protocols: 4'-Ethylacetophenone as a Versatile Intermediate for the Synthesis of Calamitic Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4'-ethylacetophenone as a starting material for the synthesis of calamitic (rod-shaped) liquid crystals. Detailed synthetic protocols and characterization data are provided to guide researchers in the development of novel liquid crystalline materials.

Introduction

This compound is a readily available aromatic ketone that serves as a versatile building block for the synthesis of various organic molecules.[1] Its simple structure, featuring both an ethyl and an acetyl group on a phenyl ring, allows for a range of chemical transformations to introduce the structural features required for liquid crystalline behavior. This document outlines two primary synthetic pathways starting from this compound to produce calamitic liquid crystals: the synthesis of ester-containing liquid crystals via oxidation of the ethyl group, and the formation of chalcone-based liquid crystals through condensation of the acetyl group.

Data Presentation

The following tables summarize the key physical properties of this compound and the mesomorphic properties of representative liquid crystals synthesized from its derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 937-30-4
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 239 °C
Melting Point -20.6 °C
Density 0.993 g/mL at 25 °C

Table 2: Mesomorphic Properties of a Representative Chalcone-Based Liquid Crystal Derived from a 4'-Substituted Acetophenone (B1666503)

CompoundTransitionTemperature (°C)
4-(3-(4-fluorophenyl)acryloyl)phenyl propionateMelting (Cr to N)143-145
Clearing (N to I)295

Note: This data is for a structurally related compound to illustrate the potential mesomorphic properties of chalcones derived from 4'-substituted acetophenones.[3]

Synthetic Pathways and Experimental Protocols

Two principal synthetic routes are detailed below, demonstrating the conversion of this compound into calamitic liquid crystals.

Pathway 1: Synthesis of Ester-Containing Liquid Crystals via 4'-Acetylbenzoic Acid

This pathway involves the selective oxidation of the ethyl group of this compound to a carboxylic acid, followed by esterification with a substituted phenol (B47542) to introduce a second aromatic ring and a terminal alkyl chain, which are common features of calamitic liquid crystals.

Diagram 1: Synthesis of Ester-Based Liquid Crystals

A This compound B 4'-Acetylbenzoic Acid A->B Oxidation (e.g., KMnO4) D Ester-Based Liquid Crystal B->D Esterification (e.g., DCC/DMAP) C 4-Alkoxyphenol C->D

Caption: Synthetic route to ester-based liquid crystals.

Protocol 1: Synthesis of 4'-Acetylbenzoic Acid from this compound

This protocol describes the oxidation of the ethyl group of this compound to a carboxylic acid using potassium permanganate (B83412).[4]

  • Materials: this compound, Potassium Permanganate (KMnO₄), Water, Anhydrous Zinc Chloride, Anhydrous Acetic Acid, Hydrochloric Acid (HCl).

  • Procedure:

    • In a reaction vessel, combine this compound, water, and anhydrous zinc chloride.

    • Stir the mixture and gently heat to 35-45 °C.

    • Divide the total required amount of potassium permanganate into five equal portions. Add one portion every 15-20 minutes, maintaining the reaction temperature between 48-55 °C.

    • After the final addition, control the temperature at 40-45 °C and maintain for 1.5 hours.

    • Cool the reaction mixture to 17-22 °C.

    • Isolate the crude 4'-acetylbenzoic acid by centrifugation and baking.

    • For purification, reflux the crude product with anhydrous acetic acid for 0.5-1.5 hours.

    • Perform hot filtration, followed by centrifugation and baking to obtain pure 4'-acetylbenzoic acid.

Protocol 2: Synthesis of an Ester-Based Liquid Crystal

This protocol outlines the esterification of 4'-acetylbenzoic acid with a 4-alkoxyphenol to yield a calamitic liquid crystal. This is a general procedure that can be adapted for various substituted phenols.[5]

  • Materials: 4'-Acetylbenzoic Acid, 4-Alkoxyphenol (e.g., 4-hexyloxyphenol), N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (B28879) (DMAP), Dry Dichloromethane (DCM).

  • Procedure:

    • Dissolve molar equivalents of 4'-acetylbenzoic acid and the desired 4-alkoxyphenol in dry DCM.

    • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure liquid crystalline ester.

Pathway 2: Synthesis of Chalcone-Based Liquid Crystals

This pathway utilizes the acetyl group of this compound for a Claisen-Schmidt condensation with a substituted benzaldehyde (B42025) to form a chalcone (B49325). The resulting chalcone can then be further functionalized, for example, by esterification of a hydroxyl group, to produce liquid crystalline materials.

Diagram 2: Synthesis of Chalcone-Based Liquid Crystals

A This compound C Chalcone Intermediate A->C Claisen-Schmidt Condensation B Substituted Benzaldehyde B->C E Chalcone-Based Liquid Crystal C->E Esterification D Acid Chloride D->E

Caption: Synthetic route to chalcone-based liquid crystals.

Protocol 3: Synthesis of a Chalcone Intermediate

This protocol describes the base-catalyzed Claisen-Schmidt condensation of an acetophenone derivative with a substituted benzaldehyde.[3]

  • Materials: this compound, Substituted Benzaldehyde (e.g., 4-hydroxybenzaldehyde), Sodium Hydroxide (B78521) (NaOH), Ethanol.

  • Procedure:

    • Dissolve this compound and the substituted benzaldehyde in ethanol.

    • Add an aqueous solution of sodium hydroxide to the mixture.

    • Stir the reaction mixture at room temperature for several hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone intermediate.

Protocol 4: Esterification of the Chalcone Intermediate

This protocol details the esterification of a hydroxyl-substituted chalcone with an acid chloride to introduce a flexible tail, a common modification to induce or enhance liquid crystalline properties.[3]

  • Materials: Hydroxy-substituted Chalcone, Acid Chloride (e.g., propionyl chloride), Dry Pyridine.

  • Procedure:

    • Dissolve the hydroxy-substituted chalcone in dry pyridine.

    • Slowly add the acid chloride to the solution.

    • Heat the reaction mixture at a moderate temperature (e.g., 50-60 °C) for several hours.

    • After cooling, acidify the solution with dilute HCl.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, then dry over anhydrous sulfate.

    • Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.

Characterization of Liquid Crystalline Properties

The mesomorphic properties of the synthesized compounds can be characterized using standard techniques:

  • Polarized Optical Microscopy (POM): To observe the characteristic textures of different liquid crystal phases (e.g., nematic, smectic) and to determine the phase transition temperatures upon heating and cooling.

  • Differential Scanning Calorimetry (DSC): To quantitatively measure the transition temperatures and enthalpy changes associated with the phase transitions (crystal to mesophase, mesophase to isotropic liquid).

Conclusion

This compound is a valuable and cost-effective starting material for the synthesis of calamitic liquid crystals. The presence of two distinct functional groups allows for diverse synthetic strategies, leading to the formation of ester- and chalcone-based mesogens. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel liquid crystalline materials with tailored properties for various applications.

References

Application Notes and Protocols for the Analytical Detection of 4'-Ethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Ethylacetophenone is an aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceuticals and other organic compounds. Its accurate detection and quantification are crucial for quality control, impurity profiling, and pharmacokinetic studies. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of this compound in various matrices. A reverse-phase method is typically employed for this non-polar compound.

Quantitative Data Summary
ParameterTypical Value
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/mL
Linearity (R²) > 0.999
Linear Range 0.1 - 100 µg/mL
Recovery 98 - 102%
Precision (%RSD) < 2%
Experimental Protocol: HPLC-UV Analysis

This protocol is based on established methods for the analysis of acetophenone (B1666503) derivatives.[1][2]

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 245 nm (based on the λmax of the conjugated carbonyl-aromatic system)[2]

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

4. Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the calibration standards to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing A Prepare Mobile Phase (Acetonitrile:Water + Acid) D HPLC System Equilibration A->D B Prepare Standard Solutions E Inject Standards & Samples B->E C Prepare Sample Solutions C->E D->E F Data Acquisition E->F G Peak Integration & Identification F->G H Generate Calibration Curve G->H I Quantify this compound H->I

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the detection and identification of volatile and semi-volatile compounds like this compound. It is particularly useful for analyzing complex matrices.[3]

Quantitative Data Summary

Similar to HPLC, specific validated quantitative data for this compound by GC-MS is scarce. The following table provides estimated performance characteristics based on the analysis of similar compounds.

ParameterTypical Value
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL
Linearity (R²) > 0.998
Linear Range 1 - 500 ng/mL
Recovery 90 - 110%
Precision (%RSD) < 10%
Experimental Protocol: GC-MS Analysis

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas)

  • This compound reference standard

  • Solvent (e.g., ethyl acetate, dichloromethane)

  • Autosampler vials with inserts

2. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-300

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent.

  • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

4. Sample Preparation:

  • For liquid samples, a simple dilution with the solvent may be sufficient.

  • For solid or complex matrices, a solvent extraction (e.g., using a QuEChERS-based method) may be necessary. The extract is then concentrated and reconstituted in a suitable solvent for injection.

5. Analysis:

  • Inject the calibration standards to establish a calibration curve.

  • Inject the prepared sample extracts.

  • Identify this compound based on its retention time and mass spectrum (characteristic ions: m/z 133, 105, 148, 77, 43).[4]

  • Quantify the analyte using the calibration curve.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing A Prepare Standard Solutions E Inject Standards & Samples A->E B Sample Extraction (if needed) C Prepare Samples for Injection B->C C->E D GC-MS System Setup D->E F Data Acquisition E->F G Peak Identification (Retention Time & Mass Spectrum) F->G H Generate Calibration Curve G->H I Quantify this compound H->I

GC-MS Analysis Workflow

Spectroscopic Methods

Spectroscopic techniques are invaluable for the qualitative identification and structural confirmation of this compound. While they can be adapted for quantitative analysis, they are generally less sensitive and more prone to interference than chromatographic methods for complex samples.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The conjugated system of the aromatic ring and the carbonyl group in this compound results in a characteristic absorption spectrum.

Experimental Protocol:

  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: A UV-transparent solvent such as ethanol (B145695) or hexane.

  • Procedure:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Record the absorption spectrum over a range of 200-400 nm.

    • The maximum absorbance (λmax) is expected to be around 245-250 nm.[2]

  • Quantitative Analysis: A calibration curve can be constructed by measuring the absorbance of a series of standard solutions at the λmax. The concentration of an unknown sample can then be determined using the Beer-Lambert law.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Instrumentation: FTIR Spectrometer.

  • Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed neat. A common technique involves placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film (capillary cell).[4]

  • Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Characteristic Peaks:

    • ~3050 cm⁻¹ (aromatic C-H stretch)

    • ~2970 cm⁻¹ (aliphatic C-H stretch)

    • ~1680 cm⁻¹ (C=O stretch of the ketone)

    • ~1600 and 1450 cm⁻¹ (C=C stretches of the aromatic ring)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are used for the structural elucidation of this compound.

Experimental Protocol:

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz for ¹H NMR).

  • Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

  • Expected Chemical Shifts (in CDCl₃):

    • ¹H NMR:

      • ~7.9 ppm (doublet, 2H, aromatic protons ortho to the carbonyl group)

      • ~7.3 ppm (doublet, 2H, aromatic protons meta to the carbonyl group)

      • ~2.7 ppm (quartet, 2H, -CH₂- of the ethyl group)

      • ~2.6 ppm (singlet, 3H, -COCH₃ protons)

      • ~1.2 ppm (triplet, 3H, -CH₃ of the ethyl group)

    • ¹³C NMR:

      • ~198 ppm (C=O)

      • ~150, 135, 128, 128 ppm (aromatic carbons)

      • ~29 ppm (-CH₂)

      • ~26 ppm (-COCH₃)

      • ~15 ppm (-CH₃)

Logical Relationship of Spectroscopic Methods

Spectro_Logic cluster_id Identification & Confirmation cluster_quant Quantification A Initial Identification (UV-Vis λmax) B Functional Group Analysis (FTIR) A->B D Quantitative Analysis (UV-Vis with Calibration) A->D C Definitive Structure Elucidation (NMR) B->C

Spectroscopic Method Synergy

Conclusion

The choice of analytical method for the detection of this compound depends on the specific requirements of the analysis. HPLC-UV is a reliable and robust method for routine quantification. GC-MS offers higher sensitivity and specificity, making it ideal for trace analysis in complex matrices. Spectroscopic methods, particularly NMR and FTIR, are indispensable for the unequivocal identification and structural confirmation of the compound. For all quantitative applications, it is imperative to perform a thorough method validation to ensure the accuracy and reliability of the results.

References

Application Note and Protocol for the Analysis of 4'-Ethylacetophenone by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of 4'-Ethylacetophenone using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established principles for the analysis of related aromatic ketones and provides a robust starting point for method development and validation.

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds and other organic molecules. Accurate and reliable quantification of this compound is crucial for quality control, reaction monitoring, and impurity profiling. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose, offering high resolution, sensitivity, and reproducibility.

This application note details a reverse-phase HPLC method utilizing a C18 stationary phase and a mobile phase consisting of acetonitrile (B52724) and water. UV detection is employed for the quantification of this compound.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector is required.

  • Column: A reverse-phase C18 column is recommended. Typical dimensions are 4.6 mm x 150 mm with 5 µm particle size.

  • Solvents: HPLC grade acetonitrile and ultrapure water are necessary.

  • Reagents: Phosphoric acid or formic acid (for MS compatibility) can be used as a mobile phase modifier.

  • Standards: A certified reference standard of this compound should be used.

  • Sample Preparation: Syringe filters (0.45 µm) for sample filtration.

2. Preparation of Mobile Phase and Standards

  • Mobile Phase Preparation: A recommended starting mobile phase is a mixture of acetonitrile and water. A common composition for similar aromatic ketones is 60:40 (v/v) acetonitrile:water.[1] For improved peak shape and to control the ionization of any acidic or basic impurities, a small amount of acid (e.g., 0.1% phosphoric acid or 0.1% formic acid) can be added to the aqueous component of the mobile phase.[2] The mobile phase should be degassed before use.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation

  • Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[1]

4. HPLC Analysis

  • Set up the HPLC system with the proposed chromatographic conditions (see Table 1).

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase), followed by the standard solutions in increasing order of concentration, and then the sample solutions.

Data Presentation

Table 1: Proposed HPLC Method Parameters for this compound Analysis

ParameterRecommended Condition
Stationary Phase (Column) C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min[1]
Column Temperature Ambient or 30°C
Injection Volume 10 µL
Detection Wavelength 245 nm[1]
Run Time Approximately 10 minutes

Table 2: Expected Quantitative Data (Illustrative)

AnalyteRetention Time (min)Linearity (r²)LOD (µg/mL)LOQ (µg/mL)
This compound5 - 7[1]> 0.999~0.1~0.3

Note: The values in Table 2 are illustrative and should be determined experimentally during method validation.

Mandatory Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_output Output A Prepare Mobile Phase (Acetonitrile:Water) D System Equilibration A->D B Prepare Standard Solutions (this compound) E Inject Blank, Standards, and Samples B->E C Prepare Sample Solutions C->E D->E F Data Acquisition (UV Detection at 245 nm) E->F G Peak Integration and Identification F->G H Generate Calibration Curve G->H I Quantify this compound in Samples H->I J Report Results I->J

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway/Logical Relationship Diagram

Method_Logic Analyte This compound (Analyte) Separation Separation based on Hydrophobicity Analyte->Separation StationaryPhase C18 Stationary Phase (Non-polar) StationaryPhase->Separation MobilePhase Mobile Phase (Acetonitrile:Water - Polar) MobilePhase->Separation Detection UV Detection (245 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Principle of reverse-phase HPLC separation for this compound.

References

Application Notes and Protocols for the Biocatalytic Reduction of 4'-Ethylacetophenone to Chiral Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic reduction of 4'-ethylacetophenone to the corresponding chiral 1-(4'-ethylphenyl)ethanol. This transformation is of significant interest in the pharmaceutical industry for the synthesis of chiral building blocks.

Introduction

The enantioselective reduction of prochiral ketones to chiral alcohols is a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals. Biocatalysis, utilizing whole microbial cells or isolated enzymes, offers a green and highly selective alternative to traditional chemical methods. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are key enzymes in this process, often requiring a nicotinamide (B372718) cofactor (NADH or NADPH) as a hydride source. This document outlines protocols using whole-cell biocatalysts and isolated enzymes for the asymmetric reduction of this compound.

Data Presentation

The following tables summarize quantitative data for the biocatalytic reduction of this compound and related acetophenone (B1666503) derivatives. Direct quantitative data for this compound is limited in publicly available literature; therefore, data for structurally similar substrates are included for comparative purposes and to guide catalyst selection and process optimization.

Table 1: Biocatalytic Reduction of this compound

BiocatalystSubstrate ConcentrationCo-substrate/Cofactor RegenerationTemp. (°C)pHConversion (%)Enantiomeric Excess (ee, %)Product ConfigurationReference
Aromatoleum aromaticum (S)-1-phenylethanol dehydrogenaseNot SpecifiedIsopropanol307.0>95 (qualitative)>99(S)[1]

Note: The conversion for A. aromaticum is inferred from a reaction progress graph which shows near-complete conversion.

Table 2: Biocatalytic Reduction of Other Acetophenone Derivatives for Comparison

BiocatalystSubstrateSubstrate Conc.Co-substrate/Cofactor RegenerationTemp. (°C)pHConversion (%)ee (%)Product Config.Reference
Weissella paramesenteroides N74'-Methoxyacetophenone (B371526)10 mMGlucose306.094>99(R)[1]
Lactobacillus paracasei BD101Acetophenone10 mMGlucose307.0>9999(S)
Recombinant E. coli (ADH from Lactobacillus brevis)4'-Fluoroacetophenone~0.5 MGlucose/GDH306.5>95>99(R)
Geotrichum candidum NBRC 4597Acetophenone50 mMGlucose307.0>99>99(S)

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction using Weissella paramesenteroides N7 (Adapted for this compound)

This protocol is adapted from the successful reduction of 4'-methoxyacetophenone and may require optimization for this compound.[1]

3.1.1. Materials

  • Weissella paramesenteroides N7 culture

  • Growth medium (e.g., MRS broth)

  • This compound

  • Glucose (co-substrate)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 6.0)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and incubator shaker

3.1.2. Procedure

  • Cultivation of Microorganism: Inoculate W. paramesenteroides N7 in MRS broth and incubate at 30°C for 24-48 hours with shaking (200 rpm) until the late exponential phase.

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Washing: Wash the cell pellet twice with sterile phosphate buffer (100 mM, pH 6.0).

  • Biotransformation: Resuspend the washed cells in the phosphate buffer to a desired cell concentration (e.g., 50 g/L wet cell weight). Add this compound to a final concentration of 10 mM and glucose to a final concentration of 100 mM.

  • Incubation: Incubate the reaction mixture at 30°C with shaking (200 rpm) for 24-48 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or HPLC.

  • Product Extraction: After the reaction is complete, saturate the mixture with NaCl and extract the product with an equal volume of ethyl acetate three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product for conversion and enantiomeric excess using chiral GC or HPLC.

Protocol 2: Bioreduction using a Recombinant E. coli with a Ketoreductase and Glucose Dehydrogenase for Cofactor Regeneration

This protocol describes a common strategy for using an isolated or whole-cell recombinant enzyme system.

3.2.1. Materials

  • Recombinant E. coli cells expressing a ketoreductase (KRED) and a glucose dehydrogenase (GDH).

  • This compound

  • Glucose

  • NADP⁺ or NAD⁺

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

3.2.2. Procedure

  • Preparation of Biocatalyst: If using whole cells, cultivate the recombinant E. coli and harvest as described in Protocol 1. The cells can be used as a wet paste or lyophilized powder. If using cell-free extract, lyse the cells and clarify the lysate by centrifugation.

  • Reaction Setup: In a reaction vessel, prepare a solution of phosphate buffer (100 mM, pH 7.0).

  • Add Reagents: Add NADP⁺ (or NAD⁺) to a final concentration of 1 mM and glucose to a final concentration of 100 mM.

  • Add Substrate: Add this compound to the desired final concentration (e.g., 10-50 mM). A co-solvent like DMSO (1-5% v/v) may be used to improve substrate solubility.

  • Initiate Reaction: Add the whole cells or cell-free extract to the reaction mixture to start the reaction.

  • Incubation and Monitoring: Incubate at a controlled temperature (e.g., 30°C) with agitation. Monitor the reaction progress by GC or HPLC.

  • Work-up and Analysis: Once the reaction has reached completion, perform product extraction and analysis as described in Protocol 1.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the biocatalytic reduction of this compound.

experimental_workflow cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_downstream Downstream Processing culture Microorganism Cultivation harvest Cell Harvesting (Centrifugation) culture->harvest wash Cell Washing harvest->wash reaction Reaction Setup: - Buffer - this compound - Co-substrate (e.g., Glucose) wash->reaction incubation Incubation (Controlled Temp. & Agitation) reaction->incubation monitoring Reaction Monitoring (GC/HPLC) incubation->monitoring extraction Product Extraction (e.g., Ethyl Acetate) monitoring->extraction purification Purification (e.g., Chromatography) extraction->purification analysis Analysis (Chiral GC/HPLC) purification->analysis

Caption: General workflow for whole-cell biocatalytic reduction.

Cofactor Regeneration System

The efficiency of the biocatalytic reduction is highly dependent on the regeneration of the NADPH or NADH cofactor. A common and effective method is to use a coupled-enzyme system, such as glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone (B72293) while reducing NADP⁺ to NADPH.

cofactor_regeneration cluster_main_reaction Main Reaction cluster_regeneration Cofactor Regeneration ketone This compound kred Ketoreductase (KRED/ADH) ketone->kred alcohol 1-(4'-ethylphenyl)ethanol kred->alcohol nadp NADP⁺ kred->nadp nadph NADPH nadph->kred gdh Glucose Dehydrogenase (GDH) nadp->gdh consumed glucose Glucose glucose->gdh gluconolactone Gluconolactone gdh->nadph regenerated gdh->gluconolactone

Caption: Coupled-enzyme system for NADPH cofactor regeneration.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4'-Ethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4'-Ethylacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via Friedel-Crafts acylation?

A1: Common impurities may include unreacted starting materials such as ethylbenzene, the acylating agent (e.g., acetyl chloride or acetic anhydride), and the Lewis acid catalyst (e.g., aluminum chloride). Additionally, regioisomers (such as 2'-ethylacetophenone and 3'-ethylacetophenone) and polyacylated byproducts can also be present.[1][2]

Q2: What are the primary methods for purifying crude this compound?

A2: The most common and effective purification techniques for this compound are vacuum distillation, flash column chromatography, and crystallization. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: What are the key physical properties of this compound that are relevant to its purification?

A3: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods.

PropertyValueReference
Appearance Colorless to pale yellow liquid[3]
Boiling Point 239.6 °C at 760 mmHg; 125 °C at 20 mmHg; 116-117 °C at 15 Torr[3][4][5][6]
Melting Point -20.6 °C[3][4][5][6]
Density 0.993 g/mL at 25 °C[3][5]
Solubility Soluble in alcohol, chloroform (B151607) (slightly), and ethyl acetate (B1210297) (slightly). Not miscible or difficult to mix in water.[3][6]

Troubleshooting Guides

Vacuum Distillation

Q4: I am observing bumping or uneven boiling during the vacuum distillation of this compound. What should I do?

A4: Bumping occurs when a liquid is heated above its boiling point without boiling, followed by sudden, violent boiling. To ensure smooth boiling:

  • Use a stirring mechanism: A magnetic stir bar and stir plate are highly effective.

  • Add boiling chips: These provide nucleation sites for bubbles to form. Do not add boiling chips to a hot liquid as it can cause violent boiling.

  • Ensure uniform heating: Use a heating mantle with a sand or oil bath for even heat distribution.

Q5: The vacuum pressure is fluctuating during my distillation. How can I stabilize it?

A5: A stable vacuum is critical for efficient separation. Fluctuations can be caused by:

  • Leaks in the system: Check all joints and connections for a proper seal. Ensure all glassware is free of cracks.

  • Inadequate cold trap: A poorly cooled cold trap (using a dry ice/acetone or liquid nitrogen slush) may not effectively trap volatile substances before they reach the vacuum pump.

  • Pump issues: Ensure the vacuum pump oil is clean and the pump is functioning correctly. A vacuum regulator can also help maintain a constant pressure.[7]

Flash Column Chromatography

Q6: I am having trouble separating this compound from a closely related impurity using flash chromatography. What can I do?

A6: To improve separation of compounds with similar polarities:

  • Optimize the solvent system: Use a solvent system where the this compound has an Rf value of approximately 0.2-0.3 on a TLC plate.[8] A common starting point for aromatic ketones is a mixture of hexanes and ethyl acetate.[9]

  • Use a finer silica (B1680970) gel: Smaller particle size silica gel provides a larger surface area and can improve separation.

  • Increase the column length: A longer column increases the interaction time between the compounds and the stationary phase.

  • Decrease the loading amount: Overloading the column can lead to poor separation. A general guideline is to use a silica gel to crude product ratio of 40:1 to 100:1 by weight for difficult separations.[8][10]

Q7: My compound is streaking or tailing on the chromatography column. What is the cause and how can I fix it?

A7: Tailing can be caused by several factors:

  • Sample insolubility: If the sample is not fully dissolved in the mobile phase, it can lead to streaking. Ensure your crude material is completely soluble in the initial eluent.

  • Acidic silica: this compound, being a ketone, is generally stable on silica gel. However, if acidic impurities are present, they can interact strongly with the silica. Adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the eluent can neutralize the silica surface.[9]

  • Overloading the column: Applying too much sample can lead to band broadening and tailing.[4]

Crystallization

Q8: I am trying to crystallize this compound, but it is "oiling out" instead of forming crystals. What should I do?

A8: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common for low-melting-point compounds.[6][11] To promote crystallization:

  • Cool the solution slowly: Rapid cooling can favor oil formation. Allow the solution to cool gradually to room temperature before placing it in an ice bath or refrigerator.[12]

  • Use a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal to the supersaturated solution can induce crystallization.[5]

  • Scratch the inside of the flask: Gently scratching the inner surface of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.[5][13]

  • Adjust the solvent system: If using a mixed solvent system, you may have added too much of the "poor" solvent. Try adding a small amount of the "good" solvent to redissolve the oil, then cool slowly again.[11]

Q9: No crystals are forming even after my solution has cooled. What are the possible reasons and solutions?

A9: Failure to crystallize can be due to:

  • Too much solvent: The solution may not be supersaturated. You can evaporate some of the solvent to increase the concentration and then try cooling again.[5][14]

  • Supersaturation without nucleation: The solution may be supersaturated but lacks a nucleation site. Try the techniques mentioned in Q8 (seeding, scratching).

  • Presence of impurities: Some impurities can inhibit crystal formation. If the material is very impure, it may be necessary to first purify it by another method like chromatography.

Experimental Protocols

Vacuum Distillation of this compound
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a cold trap.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask.

  • Applying Vacuum: Slowly apply vacuum to the system, ensuring all connections are secure.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect any low-boiling impurities first. Once the temperature stabilizes at the boiling point of this compound at the given pressure (e.g., ~125 °C at 20 mmHg), collect the pure fraction in a clean receiving flask.[5][6]

  • Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool before slowly releasing the vacuum.

Flash Column Chromatography of this compound
  • Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf of ~0.2-0.3 for this compound.[8]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution: Add the eluent to the column and apply gentle pressure to begin elution. Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Crystallization of this compound
  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound well when hot but poorly when cold. For low-melting compounds, a low-temperature crystallization from a solvent in which it has some room temperature solubility (like pentane (B18724) or methanol) can be effective.[6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent until it just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, under vacuum.

Visualizations

Experimental_Workflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Initial Purification Chromatography Flash Chromatography Crude->Chromatography High Purity Separation Crystallization Crystallization Distillation->Crystallization Further Purification Pure Pure this compound Distillation->Pure Chromatography->Crystallization Final Polishing Chromatography->Pure Crystallization->Pure

Caption: General purification workflow for crude this compound.

Troubleshooting_Crystallization Start Solution Cooled, No Crystals Formed Check_Concentration Is the solution concentrated enough? Start->Check_Concentration Evaporate Evaporate some solvent and re-cool Check_Concentration->Evaporate No Oil_Out Did the compound 'oil out'? Check_Concentration->Oil_Out Yes Evaporate->Start Induce_Nucleation Induce Nucleation Seed Add a seed crystal Induce_Nucleation->Seed Scratch Scratch inner wall of the flask Induce_Nucleation->Scratch Success Crystals Formed Seed->Success Scratch->Success Oil_Out->Induce_Nucleation No Slow_Cool Re-dissolve and cool slowly Oil_Out->Slow_Cool Yes Slow_Cool->Success

Caption: Decision tree for troubleshooting crystallization issues.

References

Technical Support Center: Optimizing Reaction Conditions for Friedel-Crafts Acylation of Ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Friedel-Crafts acylation of ethylbenzene (B125841).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the Friedel-Crafts acylation of ethylbenzene?

A1: Low yields in this reaction can often be attributed to several factors:

  • Catalyst Deactivation: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in the glassware, solvents, or reagents will deactivate the catalyst.[1]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid. This is because the ketone product forms a stable complex with the catalyst, rendering it inactive.[1]

  • Substrate Reactivity: While ethylbenzene is activated towards electrophilic aromatic substitution, the presence of any deactivating groups on other starting materials can hinder the reaction.[1]

  • Reaction Temperature: The temperature may be too low for the reaction to proceed at an adequate rate. Conversely, excessively high temperatures can lead to side reactions and decomposition.[1]

Q2: I am observing the formation of multiple products. How can I improve the regioselectivity for the para-isomer?

A2: The ethyl group is an ortho, para-director. The formation of both isomers is expected, with the para isomer generally being the major product due to reduced steric hindrance. To improve selectivity:

  • Steric Hindrance: Using a bulkier acylating agent can further favor the formation of the para product.

  • Solvent Effects: The choice of solvent can influence the isomer ratio. Non-polar solvents may favor one isomer over another.

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored para product.

Q3: Can I use acetic anhydride (B1165640) instead of acetyl chloride for the acylation of ethylbenzene?

A3: Yes, acetic anhydride can be used as an acylating agent in Friedel-Crafts acylation. The reaction mechanism is similar, involving the formation of an acylium ion. However, the reaction conditions might need to be adjusted, and it may require a slightly higher reaction temperature or longer reaction time compared to the more reactive acetyl chloride.

Q4: What are common side reactions to be aware of in the acylation of ethylbenzene?

A4: Besides the formation of regioisomers, a potential side reaction is polyacylation. However, this is generally less of a problem in Friedel-Crafts acylation compared to alkylation. The acyl group introduced is deactivating, making the product less reactive than the starting material and thus less likely to undergo a second acylation.[2] In some cases, with highly reactive substrates or harsh conditions, di-acylated products can be observed.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive catalyst (e.g., hydrated AlCl₃). 2. Insufficient catalyst loading. 3. Low reaction temperature.1. Use fresh, anhydrous Lewis acid. Ensure all glassware is oven-dried and solvents are anhydrous. 2. Use at least a stoichiometric amount of the Lewis acid relative to the acylating agent. 3. Gradually increase the reaction temperature, monitoring for product formation.
Formation of Multiple Isomers The ethyl group is an ortho, para-director, leading to a mixture of products.Optimize reaction conditions to favor the desired isomer (e.g., lower temperature for the para product). Consider using a bulkier acylating agent to increase steric hindrance at the ortho position.
Difficult Workup / Emulsion Formation Reaction of excess AlCl₃ with water is highly exothermic and can form aluminum hydroxides.Quench the reaction by slowly and carefully adding the reaction mixture to ice-cold dilute acid (e.g., HCl). This will hydrolyze the aluminum complexes and help separate the aqueous and organic layers.[3]
Charring or Darkening of Reaction Mixture The reaction is too vigorous, leading to decomposition.1. Control the rate of addition of the acylating agent or catalyst. 2. Perform the reaction at a lower temperature, using an ice bath if necessary.

Data Presentation

Table 1: Effect of Catalyst Stoichiometry on the Acylation of Ethylbenzene

CatalystMolar Ratio (Catalyst:Acylating Agent)Yield (%)Reference
AlCl₃1.1 : 1~60%[4]
AlCl₃1 : 1Typically recommendedGeneral Knowledge
FeCl₃Catalytic amountsLower yields expectedGeneral Knowledge

Table 2: Regioselectivity in the Friedel-Crafts Acylation of Ethylbenzene with Benzoyl Chloride

ProductIsomer Distribution (%)
ortho-ethylbenzophenone2
meta-ethylbenzophenone7
para-ethylbenzophenone78
Diethylbenzophenone (side product)13

Data obtained from GC-MS analysis of the reaction product.[4]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Ethylbenzene with Acetyl Chloride

This protocol is adapted from a general procedure for the acylation of substituted benzenes.[5]

Materials:

  • Ethylbenzene (0.050 mol)

  • Anhydrous Aluminum Chloride (AlCl₃) (0.055 mol, 1.1 equiv)

  • Acetyl Chloride (0.055 mol, 1.1 equiv)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • Suspend anhydrous aluminum chloride (0.055 mol) in anhydrous dichloromethane in the flask and cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of acetyl chloride (0.055 mol) in anhydrous dichloromethane to the stirred suspension over 10 minutes.

  • After the addition of acetyl chloride is complete, add a solution of ethylbenzene (0.050 mol) in anhydrous dichloromethane dropwise over 15-20 minutes, maintaining the temperature at 0°C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15 minutes.

  • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.

  • The product can be purified by distillation or column chromatography.

Protocol 2: Friedel-Crafts Acylation of Ethylbenzene with Benzoyl Chloride

This protocol is based on the synthesis of 4-ethylbenzophenone.[4]

Materials:

  • Ethylbenzene (200 mmol)

  • Benzoyl Chloride (200 mmol)

  • Anhydrous Aluminum Chloride (AlCl₃) (220 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ice-water

Procedure:

  • In a reaction vessel, mix ethylbenzene (200 mmol) with dichloromethane (800 mmol).

  • Add benzoyl chloride (200 mmol) to the mixture.

  • Cool the solution in an ice bath.

  • Carefully add anhydrous aluminum chloride (220 mmol) in portions to the reaction mixture.

  • After the addition is complete, continue stirring the reaction in the ice bath.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly pouring it into a beaker of ice-water.

  • Proceed with a standard aqueous workup as described in Protocol 1 (separation, washing, drying, and solvent removal) to isolate the product.

Visualizations

Friedel_Crafts_Acylation_Mechanism Friedel-Crafts Acylation Mechanism Acyl_Halide Acyl Halide (R-CO-Cl) Acylium_Ion Acylium Ion (R-CO⁺) + AlCl₄⁻ Acyl_Halide->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (AlCl₃) Sigma_Complex Arenium Ion (Sigma Complex) Ethylbenzene Ethylbenzene Ethylbenzene->Sigma_Complex Electrophilic Attack Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex -H⁺ (regenerates AlCl₃) Ketone_Product Aryl Ketone Product Product_Complex->Ketone_Product Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

Troubleshooting_Workflow Troubleshooting Low Yield in Friedel-Crafts Acylation Start Low or No Yield Check_Catalyst Check Catalyst Activity (Anhydrous? Fresh?) Start->Check_Catalyst Check_Stoichiometry Verify Catalyst Stoichiometry (≥1 equivalent?) Check_Catalyst->Check_Stoichiometry Catalyst OK Check_Reagents Assess Reagent Purity (Anhydrous solvents? Pure starting materials?) Check_Stoichiometry->Check_Reagents Stoichiometry Correct Check_Temp Evaluate Reaction Temperature (Too low?) Check_Reagents->Check_Temp Reagents Pure Check_Workup Review Workup Procedure (Proper quenching?) Check_Temp->Check_Workup Temperature Optimized Success Improved Yield Check_Workup->Success Workup Correct

Caption: Troubleshooting workflow for low reaction yield.

Experimental_Workflow General Experimental Workflow Prep Preparation - Dry glassware - Anhydrous reagents & solvent Reaction_Setup Reaction Setup - Assemble apparatus under inert atmosphere - Suspend Lewis Acid in solvent - Cool to 0°C Prep->Reaction_Setup Addition Reagent Addition - Add acylating agent dropwise - Add ethylbenzene dropwise Reaction_Setup->Addition Reaction Reaction - Stir at appropriate temperature - Monitor by TLC Addition->Reaction Workup Workup - Quench with ice/HCl - Separate layers - Wash organic phase Reaction->Workup Purification Purification - Dry with MgSO₄ - Remove solvent - Purify by distillation/chromatography Workup->Purification

Caption: A typical experimental workflow for Friedel-Crafts acylation.

References

side reactions to avoid in the synthesis of 4'-Ethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4'-Ethylacetophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the synthesis of this compound via Friedel-Crafts acylation?

The two main side reactions encountered during the Friedel-Crafts acylation of ethylbenzene (B125841) are the formation of isomers and polyacylation.

  • Isomer Formation: Besides the desired para isomer (this compound), ortho and meta isomers can also be formed. The ethyl group on the benzene (B151609) ring directs incoming substituents primarily to the ortho and para positions. However, under certain conditions, the less sterically hindered and electronically favored para product is not exclusively formed.

  • Polyacylation: This occurs when more than one acetyl group is added to the ethylbenzene ring. Although the first acyl group deactivates the ring, making a second acylation less favorable, it can still occur, especially under harsh reaction conditions.[1]

Q2: How can I minimize the formation of ortho and meta isomers?

Controlling the reaction temperature is crucial for maximizing the yield of the desired para isomer.

  • Low Temperature: Running the reaction at a low temperature, typically between -70°C and -50°C, significantly favors the formation of the para isomer.[2] This is because the activation energy for the formation of the para product is lower than that for the ortho and meta isomers.

  • Choice of Lewis Acid: The choice of Lewis acid catalyst can also influence the regioselectivity of the reaction. While strong Lewis acids like AlCl₃ are effective, they can sometimes lead to a mixture of isomers. Experimenting with milder Lewis acids might improve the selectivity for the para product in some cases.

Q3: What are the best practices to avoid polyacylation?

To prevent the formation of di- and poly-acetylated products, the following strategies are recommended:

  • Control Stoichiometry: Use a slight excess of the limiting reagent, which is typically ethylbenzene, to ensure the acylating agent is consumed before it can react further with the mono-acetylated product.

  • Slow Addition of Acylating Agent: Adding the acylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) dropwise to the reaction mixture at a low temperature helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of polyacylation.[2]

  • Deactivating Effect: Fortunately, the acetyl group of the newly formed this compound is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution, naturally hindering polyacylation.[1]

Q4: What is the recommended solvent for this synthesis?

Dichloromethane (CH₂Cl₂) is a commonly used and effective solvent for the Friedel-Crafts acylation of ethylbenzene.[2] It is relatively inert under the reaction conditions and effectively dissolves the reactants and the Lewis acid-acylating agent complex.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.- Ensure the use of a sufficiently active and anhydrous Lewis acid catalyst (e.g., fresh AlCl₃).- Check the stoichiometry of the reactants.- Increase the reaction time or slightly raise the temperature after the initial low-temperature addition, while monitoring the reaction progress by TLC or GC.
High percentage of ortho and meta isomers Reaction temperature is too high.- Maintain a consistently low reaction temperature, ideally between -70°C and -50°C, throughout the addition of the acylating agent.[2]- Consider using a different Lewis acid that may offer better regioselectivity.
Significant amount of polyacylated byproducts - Excess of acylating agent.- High reaction temperature.- Carefully control the stoichiometry, ensuring ethylbenzene is in slight excess.- Add the acylating agent slowly and maintain a low reaction temperature.
Reaction fails to start - Inactive catalyst.- Impure reagents.- Use freshly opened or purified anhydrous aluminum chloride.- Ensure all reagents and solvents are anhydrous, as moisture deactivates the Lewis acid catalyst.

Data Presentation

The following table summarizes the typical product distribution in the Friedel-Crafts acylation of ethylbenzene with benzoyl chloride, which can be considered analogous to the acylation with an acetylating agent in terms of side product formation.

Product Isomer/Byproduct Typical Yield (%)
Monoacylated Product This compound (para)78%
2'-Ethylacetophenone (ortho)2%
3'-Ethylacetophenone (meta)7%
Polyacylated Product Diethylacetophenone13%

Data derived from a study on the Friedel-Crafts acylation of ethylbenzene with benzoyl chloride and aluminum chloride, analyzed by GC-MS.[3]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is designed to maximize the yield of this compound while minimizing side reactions.

Materials:

  • Ethylbenzene

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • To a chilled solution of ethylbenzene (1.0 equivalent) in dichloromethane, add anhydrous aluminum chloride (2.0 equivalents) at -70°C.

  • Prepare a solution of acetic anhydride (1.0 equivalent) in dichloromethane.

  • Add the acetic anhydride solution dropwise to the ethylbenzene/AlCl₃ mixture over a period of 3 hours, ensuring the temperature is maintained at -70°C.

  • After the addition is complete, allow the reaction to proceed for an additional 2 hours, with the temperature maintained between -70°C and -50°C.

  • Quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry them over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure 1-(4-ethylphenyl)ethanone (this compound). A typical yield for this procedure is around 86%.[2]

Visualizations

Reaction Pathway and Side Reactions

G cluster_reactants Reactants cluster_products Products Ethylbenzene Ethylbenzene Para This compound (Desired Product) Ethylbenzene->Para Ortho 2'-Ethylacetophenone (Ortho Isomer) Ethylbenzene->Ortho Meta 3'-Ethylacetophenone (Meta Isomer) Ethylbenzene->Meta Polyacylation Diethylacetophenone (Polyacylation) Ethylbenzene->Polyacylation AcylatingAgent Acetic Anhydride / Acetyl Chloride AcylatingAgent->Para Friedel-Crafts Acylation (Main Reaction) AcylatingAgent->Ortho Side Reaction AcylatingAgent->Meta Side Reaction AcylatingAgent->Polyacylation Side Reaction LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Para LewisAcid->Ortho LewisAcid->Meta LewisAcid->Polyacylation

Caption: Main reaction pathway to this compound and competing side reactions.

Troubleshooting Workflow

G Start Experiment Start: Synthesis of this compound Analysis Analyze Product Mixture (GC-MS, NMR) Start->Analysis Problem Problem Identified? Analysis->Problem LowYield Low Yield of Desired Product Problem->LowYield  Yes   HighIsomers High Percentage of Ortho/Meta Isomers Problem->HighIsomers HighPoly Significant Polyacylation Problem->HighPoly End Successful Synthesis Problem->End No CheckCatalyst Check Catalyst Activity and Anhydrous Conditions LowYield->CheckCatalyst CheckStoich Verify Reactant Stoichiometry LowYield->CheckStoich CheckTemp Review and Control Reaction Temperature HighIsomers->CheckTemp HighPoly->CheckStoich SlowAddition Ensure Slow Addition of Acylating Agent HighPoly->SlowAddition Optimize Optimize Reaction and Re-run CheckCatalyst->Optimize CheckStoich->Optimize CheckTemp->Optimize SlowAddition->Optimize

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: 4'-Ethylacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4'-Ethylacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation of ethylbenzene (B125841) with an acylating agent like acetyl chloride or acetic anhydride (B1165640), using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2] This reaction is a type of electrophilic aromatic substitution.[2]

Q2: What are the primary impurities I can expect in my crude this compound product?

A2: The primary impurities are typically isomers of ethylacetophenone, namely 2'-ethylacetophenone (ortho) and 3'-ethylacetophenone (meta).[1] Additionally, unreacted starting materials such as ethylbenzene and residual acylating agent may be present. Depending on the reaction conditions, polyacylated byproducts like diethylacetophenone might also be formed.[1]

Q3: How can I purify the crude this compound?

A3: The most common laboratory-scale purification methods are fractional distillation under reduced pressure and column chromatography. Fractional distillation separates compounds based on their boiling points, while column chromatography separates them based on their differential adsorption to a stationary phase. The choice of method depends on the scale of the reaction and the desired final purity. Recrystallization is also a viable method if the crude product is a solid at room temperature or can be induced to crystallize from a suitable solvent system.

Q4: What are the expected physical properties of pure this compound?

A4: Pure this compound is a colorless to light yellow liquid.[3] Key physical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₁₀H₁₂O
Molecular Weight148.20 g/mol
Boiling Point125 °C at 20 mmHg[4]
Melting Point-20.6 °C[4]
Density0.993 g/mL at 25 °C[4]
Refractive Indexn20/D 1.5293[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step
Inactive Catalyst: Aluminum chloride (AlCl₃) is highly moisture-sensitive.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and freshly opened or properly stored AlCl₃.
Insufficient Catalyst: The ketone product can form a complex with AlCl₃, rendering it inactive.A stoichiometric amount of AlCl₃ is often required.[2] Consider increasing the molar ratio of AlCl₃ to the acylating agent.
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.If the reaction is sluggish, consider a moderate increase in temperature. However, excessively high temperatures can promote side reactions. A common temperature range for this reaction is between -70°C and -50°C.[5]
Poor Quality Reagents: Impurities in ethylbenzene or the acylating agent can interfere with the reaction.Use reagents of high purity. Consider purifying the starting materials if their quality is questionable.
Incomplete Reaction: The reaction may not have proceeded to completion.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if necessary.

Issue 2: High Percentage of Isomeric Impurities (2'- and 3'-Ethylacetophenone)

Potential Cause Troubleshooting Step
Reaction Temperature Too High: Higher temperatures can decrease the regioselectivity of the reaction, leading to a higher proportion of meta and ortho isomers.Maintain a low reaction temperature, ideally between -70°C and -50°C, to favor the formation of the para isomer.[5]
Choice of Solvent: The solvent can influence the isomer distribution.Non-polar solvents like dichloromethane (B109758) or carbon disulfide are commonly used. Experimenting with different solvents may alter the isomer ratio.

Issue 3: Difficulty in Purifying this compound

Potential Cause Troubleshooting Step
Boiling Points of Isomers are Close: The boiling points of 2'-, 3'-, and this compound are relatively close, making separation by simple distillation challenging.Use a fractional distillation column with a high number of theoretical plates and a suitable reflux ratio for improved separation.
Co-elution in Column Chromatography: The isomers may have similar polarities, leading to poor separation on a chromatography column.Optimize the mobile phase (eluent) for column chromatography. A non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) with a low percentage of ethyl acetate, is a good starting point. Use a high-resolution stationary phase.
Product is an Oil: If recrystallization is attempted, the product may oil out instead of crystallizing.Ensure the correct solvent or solvent mixture is used for recrystallization. Seeding the solution with a small crystal of pure this compound can help induce crystallization.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from a literature procedure.[5]

Materials:

  • Ethylbenzene (10.6 g, 99.85 mmol)

  • Acetic anhydride (10.2 g, 99.91 mmol)

  • Aluminum chloride (AlCl₃) (27 g, 202.49 mmol)

  • Dichloromethane (CH₂Cl₂), anhydrous (120 mL)

  • Ice

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Water, deionized

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethylbenzene in 100 mL of anhydrous dichloromethane.

  • Cool the solution to -70°C using a dry ice/acetone bath.

  • Carefully add aluminum chloride to the stirred solution in portions, maintaining the temperature below -60°C.

  • In the dropping funnel, prepare a solution of acetic anhydride in 20 mL of anhydrous dichloromethane.

  • Add the acetic anhydride solution dropwise to the reaction mixture over 3 hours, ensuring the temperature remains at -70°C.

  • After the addition is complete, allow the reaction to stir for an additional 2 hours at a temperature between -70°C and -50°C.

  • Quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and 100 mL of concentrated hydrochloric acid.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and again with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.

Purification of this compound by Fractional Distillation

Procedure:

  • Set up a fractional distillation apparatus with a vacuum source. Ensure all glassware is dry.

  • Place the crude this compound in the distillation flask.

  • Slowly reduce the pressure to the desired level (e.g., 20 mmHg).

  • Gradually heat the distillation flask.

  • Collect the fractions that distill at the boiling point of this compound (approximately 125°C at 20 mmHg).[4]

  • Monitor the purity of the collected fractions using GC or NMR.

Data Presentation

Table 1: Typical Yield and Purity Data for the Synthesis of this compound

ParameterValueReference
Starting Materials Ethylbenzene, Acetic Anhydride, AlCl₃[5]
Reaction Conditions Dichloromethane, -70°C to -50°C, 5 hours[5]
Crude Yield 86%[5]
Purity (GC-MS of a similar reaction) 78% 4'-isomer, 7% 3'-isomer, 2% 2'-isomer[1]

Visualizations

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Ethylbenzene, Acetic Anhydride, AlCl3, Dichloromethane mixing Mix Ethylbenzene & AlCl3 in Dichloromethane at -70°C reagents->mixing glassware Dry Glassware glassware->mixing addition Add Acetic Anhydride Solution Dropwise mixing->addition stirring Stir for 2 hours at -70 to -50°C addition->stirring quench Quench with HCl/Ice stirring->quench extract Separate Organic Layer quench->extract wash Wash with H2O & NaHCO3 extract->wash dry Dry over Na2SO4 wash->dry evaporate Solvent Evaporation dry->evaporate purify Fractional Distillation or Column Chromatography evaporate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents start Low Yield of This compound catalyst_inactive Is the AlCl3 anhydrous and active? start->catalyst_inactive catalyst_amount Is the stoichiometric amount of AlCl3 sufficient? start->catalyst_amount temperature Is the reaction temperature optimal? start->temperature time Is the reaction time sufficient? start->time purity Are the starting materials pure? start->purity solution1 Use fresh, anhydrous AlCl3 and dry equipment. catalyst_inactive->solution1 No solution2 Increase the molar ratio of AlCl3. catalyst_amount->solution2 No solution3 Adjust temperature (typically lower for selectivity). temperature->solution3 No solution4 Increase reaction time and monitor progress. time->solution4 No solution5 Purify starting materials before reaction. purity->solution5 No

Caption: Troubleshooting logic for low yield in this compound synthesis.

Friedel_Crafts_Pathway cluster_reactants Reactants cluster_intermediates Key Intermediate cluster_products Products ethylbenzene Ethylbenzene para_product This compound (para, major) ethylbenzene->para_product + Acylium Ion ortho_product 2'-Ethylacetophenone (ortho, minor) ethylbenzene->ortho_product meta_product 3'-Ethylacetophenone (meta, minor) ethylbenzene->meta_product acetyl_chloride Acetyl Chloride / Acetic Anhydride acylium Acylium Ion [CH3CO]+ acetyl_chloride->acylium + AlCl3 catalyst AlCl3 (Lewis Acid) catalyst->acylium acylium->para_product acylium->ortho_product acylium->meta_product

Caption: Reaction pathway for the Friedel-Crafts acylation of ethylbenzene.

References

troubleshooting peak splitting in 1H NMR of 4'-Ethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the 1H NMR analysis of 4'-Ethylacetophenone.

Troubleshooting Guide: Peak Splitting in this compound

Question: Why am I not seeing the expected simple splitting patterns (a clean quartet and triplet for the ethyl group, and two doublets for the aromatic protons) in the 1H NMR spectrum of my this compound sample?

Answer: Deviations from the expected first-order splitting patterns in the 1H NMR spectrum of this compound can arise from several factors, ranging from sample preparation and experimental parameters to inherent molecular properties. Follow this guide to troubleshoot the issue.

Step 1: Verify Sample Preparation and Experimental Parameters

Poor sample quality or suboptimal experimental settings are common sources of spectral artifacts.

  • Concentration: Highly concentrated samples can lead to peak broadening and distortion.[1] If your peaks are broad, try diluting your sample.

  • Solvent: The choice of deuterated solvent can influence chemical shifts. If peaks are overlapping, consider acquiring the spectrum in a different solvent (e.g., benzene-d6 (B120219) instead of CDCl3) to resolve them.[1]

  • Shimming: Poor shimming of the magnetic field results in broad and distorted peaks. Ensure the instrument is properly shimmed before acquiring the spectrum.

  • Impurities: The presence of impurities, including residual solvents from purification, can introduce extra peaks that complicate the spectrum.[1]

Step 2: Analyze the Ethyl Group Signals (-CH2-CH3)

The ethyl group should ideally appear as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons.

  • Overlapping Peaks: If the quartet and triplet are not well-resolved, it may be due to peak overlap. As mentioned, changing the solvent can help.

  • Broad Peaks: If these signals are broad, it could be a result of poor shimming or high sample concentration.

Step 3: Analyze the Aromatic Signals

The aromatic region of this compound is a classic example of an AA'BB' spin system, which often leads to more complex splitting than two simple doublets. This is due to the chemical equivalence but magnetic inequivalence of the aromatic protons.

  • Second-Order Effects: When the chemical shift difference (in Hz) between coupled protons is not much larger than the coupling constant (J), second-order effects can occur.[2][3] This leads to more complex splitting patterns and a "roofing" effect where the inner peaks of the multiplets are taller than the outer peaks. For para-disubstituted benzene (B151609) rings, this results in what appears to be two distorted doublets.[2][3][4]

  • Magnetic Inequivalence: Protons are magnetically equivalent if they have the same chemical shift and couple equally to all other protons in the molecule. In this compound, the protons ortho to the acetyl group are chemically equivalent, as are the protons ortho to the ethyl group. However, the coupling constant between an ortho-acetyl proton and an ortho-ethyl proton is different from the coupling between an ortho-acetyl proton and the other ortho-ethyl proton (meta vs. para coupling). This magnetic inequivalence leads to the complex AA'BB' splitting pattern.

Troubleshooting Workflow for Peak Splitting

The following diagram illustrates a logical workflow for troubleshooting peak splitting issues in the 1H NMR of this compound.

Troubleshooting_Workflow Troubleshooting Peak Splitting in 1H NMR of this compound start Start: Unexpected Peak Splitting check_sample Step 1: Check Sample Preparation - Concentration - Solvent - Impurities start->check_sample check_instrument Step 2: Verify Instrument Settings - Shimming - Acquisition Parameters check_sample->check_instrument analyze_ethyl Step 3: Analyze Ethyl Group Signals - Quartet and Triplet Resolution check_instrument->analyze_ethyl analyze_aromatic Step 4: Analyze Aromatic Signals - Identify AA'BB' System analyze_ethyl->analyze_aromatic second_order Consider Second-Order Effects - Magnetic Inequivalence analyze_aromatic->second_order solution Solution: - Optimize Sample Prep & Instrument Settings - Recognize Complex Splitting is Normal second_order->solution

Caption: Troubleshooting workflow for 1H NMR peak splitting.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts and coupling constants for this compound?

A1: The following table summarizes the typical 1H NMR data for this compound in CDCl3.

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH3 (ethyl)~1.25Triplet (t)~7.6
-CH2- (ethyl)~2.70Quartet (q)~7.6
-COCH3~2.59Singlet (s)N/A
Aromatic (ortho to -COCH3)~7.90Apparent Doublet (d)~8.4
Aromatic (ortho to -CH2CH3)~7.28Apparent Doublet (d)~8.4

Note: The aromatic protons form a complex AA'BB' system, and the reported multiplicity and J-value are for the apparent doublets.[2][3][4]

Q2: How can I confirm the presence of my desired product if the spectrum is complex?

A2: Even with complex splitting, the integration of the signals should correspond to the number of protons. For this compound, the expected integration ratio is 3:2:3:2:2 for the methyl of the ethyl group, the methylene of the ethyl group, the acetyl methyl group, the aromatic protons ortho to the ethyl group, and the aromatic protons ortho to the acetyl group, respectively.

Q3: What are second-order effects and why do they affect my spectrum?

A3: Second-order effects occur when the chemical shift difference between two coupled protons is small, comparable to the J-coupling constant between them.[2][3] This is common in aromatic systems. In such cases, the simple n+1 rule for splitting does not apply, and more complex patterns emerge. For this compound, the aromatic protons are an example of this, leading to an AA'BB' spectrum.[4]

Q4: Can I use 2D NMR techniques to simplify the spectrum?

A4: Yes, 2D NMR experiments like COSY (Correlation Spectroscopy) can be very helpful. A COSY spectrum would show a correlation between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also show correlations between the adjacent aromatic protons, helping to assign them.

Experimental Protocols

Standard 1H NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of your this compound sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard. Tetramethylsilane (TMS) is often used as a chemical shift reference (δ 0.00 ppm).

Key 1H NMR Acquisition Parameters

For a standard qualitative 1H NMR spectrum on a 400 MHz spectrometer, the following parameters can be used as a starting point. For quantitative analysis, a longer relaxation delay is crucial.[5]

ParameterRecommended ValuePurpose
Pulse Angle 30-45° (for qualitative)Excites the nuclear spins.
90° (for quantitative)Maximizes signal for a single scan.[6]
Acquisition Time 2-4 secondsDuration of data collection after the pulse.[6]
Relaxation Delay (d1) 1-2 seconds (for qualitative)Time for spins to return to equilibrium.
5 x T1 (longest) (for quantitative)Ensures complete relaxation for accurate integration.[5]
Number of Scans 8-16Improves signal-to-noise ratio.
Spectral Width -2 to 12 ppmRange of frequencies to be observed.

References

resolving poor separation of 4'-Ethylacetophenone in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in resolving common issues encountered during chromatographic analyses. Below, you will find troubleshooting guides and frequently asked questions (FAQs) tailored to address specific challenges with the separation of 4'-Ethylacetophenone.

Troubleshooting Guide: Poor Separation of this compound

Poor separation in chromatography can manifest as broad peaks, peak tailing, peak fronting, or complete co-elution of components. This guide provides a systematic approach to diagnosing and resolving these issues when analyzing this compound.

Problem: Poor Resolution Between this compound and Impurities

Possible Causes and Solutions

Possible Cause Recommended Action
Inappropriate Mobile Phase Composition Optimize the mobile phase. For reverse-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to water. A lower percentage of organic solvent will generally increase retention times and may improve the separation of closely eluting peaks. Also, consider the effect of pH; adjusting the mobile phase pH with a suitable buffer can alter the ionization of analytes and improve selectivity.[1][2][3]
Incorrect Stationary Phase The choice of column is critical. For this compound and its isomers, a C18 column is a common starting point.[4] If resolution is still poor, consider a column with a different selectivity, such as a phenyl-hexyl column, which can provide alternative interactions with aromatic compounds.[5]
Suboptimal Temperature Temperature affects solvent viscosity and the kinetics of mass transfer. Increasing the column temperature can sometimes improve peak shape and resolution. Experiment with temperatures in the range of 25-40°C.
Inadequate Flow Rate A lower flow rate increases the time for interactions between the analyte and the stationary phase, which can lead to better separation. Try reducing the flow rate in increments to observe the effect on resolution.
Problem: Peak Tailing for this compound

Possible Causes and Solutions

Possible Cause Recommended Action
Secondary Interactions with Stationary Phase Active sites (silanols) on the silica-based stationary phase can interact with the ketone group of this compound, causing tailing.[6] Use a well-endcapped column or add a competitive agent like triethylamine (B128534) (TEA) to the mobile phase in small concentrations (e.g., 0.1%).
Column Overload Injecting too much sample can lead to peak distortion.[6] Reduce the sample concentration or the injection volume.
Mismatched Sample Solvent and Mobile Phase If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[7]
Column Contamination or Degradation Contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.[7] Flush the column with a strong solvent or, if necessary, replace the column.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound?

A common starting point for a reversed-phase HPLC method for this compound is a C18 column with a mobile phase consisting of a mixture of acetonitrile and water.[4][8] A common mobile phase composition to start with is 60:40 (v/v) acetonitrile:water, with the addition of 0.1% phosphoric acid to control pH and improve peak shape. The detection wavelength is typically set around 254 nm.

Q2: How can I identify potential impurities in my this compound sample?

Potential impurities can arise from the synthesis process. A common synthesis route for this compound is the Friedel-Crafts acylation of ethylbenzene.[9][10] Potential impurities could include unreacted starting materials (ethylbenzene), polysubstituted byproducts (e.g., diethylacetophenones), or isomers (e.g., 2'- or 3'-ethylacetophenone). Mass spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) is a powerful tool for identifying these impurities.

Q3: My this compound peak is splitting. What could be the cause?

Peak splitting can be caused by several factors. One common reason is a partially blocked column inlet frit, which can be resolved by reversing and flushing the column.[11] Another possibility is that the sample is degrading on the column. Injecting a freshly prepared sample can help diagnose this. Finally, if the sample solvent is significantly different from the mobile phase, it can cause peak distortion, including splitting. Try to dissolve your sample in the mobile phase.

Q4: Can I use Gas Chromatography (GC) to analyze this compound?

Yes, Gas Chromatography is a suitable technique for the analysis of this compound, as it is a volatile compound. A common approach involves using a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) with a flame ionization detector (FID) or a mass spectrometer (MS) for detection.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for this compound

This protocol provides a general method for the analysis of this compound using reversed-phase HPLC.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (60:40, v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: UV at 254 nm

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound

This protocol outlines a general GC-MS method for the analysis of this compound.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Inlet Temperature: 250°C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: 40-350 amu

  • Sample Preparation: Dilute the sample in a suitable solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 100 µg/mL.

Visualizing Chromatographic Troubleshooting

The following diagrams illustrate logical workflows for troubleshooting common chromatography problems.

Troubleshooting_Poor_Resolution start Poor Resolution or Co-elution check_mobile_phase Is Mobile Phase Optimized? start->check_mobile_phase adjust_mp Adjust Organic:Aqueous Ratio or pH check_mobile_phase->adjust_mp No check_column Is the Column Appropriate? check_mobile_phase->check_column Yes adjust_mp->check_column change_column Try Different Stationary Phase (e.g., Phenyl-Hexyl) check_column->change_column No check_temp Is Temperature Optimized? check_column->check_temp Yes change_column->check_temp adjust_temp Vary Column Temperature (e.g., 25-40°C) check_temp->adjust_temp No check_flow Is Flow Rate Optimal? check_temp->check_flow Yes adjust_temp->check_flow adjust_flow Decrease Flow Rate check_flow->adjust_flow No solution Resolution Improved check_flow->solution Yes adjust_flow->solution

Caption: Troubleshooting workflow for poor resolution.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_secondary_interactions Secondary Interactions with Column? start->check_secondary_interactions use_endcapped_column Use End-capped Column or Add Mobile Phase Modifier (TEA) check_secondary_interactions->use_endcapped_column Yes check_overload Is Column Overloaded? check_secondary_interactions->check_overload No use_endcapped_column->check_overload reduce_concentration Reduce Sample Concentration or Injection Volume check_overload->reduce_concentration Yes check_solvent Sample Solvent Mismatch? check_overload->check_solvent No reduce_concentration->check_solvent dissolve_in_mp Dissolve Sample in Mobile Phase check_solvent->dissolve_in_mp Yes check_column_health Column Contaminated or Degraded? check_solvent->check_column_health No dissolve_in_mp->check_column_health flush_or_replace_column Flush with Strong Solvent or Replace Column check_column_health->flush_or_replace_column Yes solution Peak Shape Improved check_column_health->solution No flush_or_replace_column->solution

Caption: Troubleshooting workflow for peak tailing.

References

Technical Support Center: Storage and Stability of 4'-Ethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4'-Ethylacetophenone to prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or flames.[1] It is crucial to keep the container tightly sealed to prevent exposure to air and moisture. For optimal preservation, storing the compound in amber glass bottles under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially for long-term storage.

Q2: What are the visual signs of this compound decomposition?

A2: Pure this compound is a colorless to pale yellow liquid.[1] A noticeable change in color to a more intense yellow or brown can be an indicator of degradation. The presence of solid precipitates or a significant change in the viscosity of the liquid may also suggest that decomposition has occurred.

Q3: What are the primary causes of this compound decomposition during storage?

A3: The main factors that can lead to the decomposition of this compound are:

  • Oxidation: Prolonged exposure to atmospheric oxygen can lead to the formation of various oxidation products.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of radical species and subsequent degradation products.

  • Incompatible Substances: Contact with strong oxidizing agents or strong bases can accelerate decomposition.[2]

Q4: How can I check the purity of my stored this compound?

A4: The purity of this compound can be reliably assessed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for the identification of any impurities or degradation products. A purity of ≥98% as determined by GC is often required for sensitive applications.

Troubleshooting Guide

This guide will help you troubleshoot common issues related to the storage and stability of this compound.

Observed Problem Potential Cause Recommended Action
Discoloration (yellowing or browning) Oxidation or photodegradation.1. Verify the purity of the material using GC/MS or HPLC. 2. If purity is compromised, consider repurification by distillation or chromatography. 3. For future storage, ensure the container is tightly sealed, protected from light, and consider flushing with an inert gas.
Unexpected peaks in GC/MS or HPLC analysis Presence of synthesis byproducts or degradation products.1. Identify the impurities by comparing their mass spectra with known data. 2. Common degradation products may include oxidized species at the ethyl or acetyl groups. 3. Review storage conditions to identify potential causes of degradation (e.g., exposure to air, light, or incompatible materials).
Inconsistent experimental results Degradation of this compound leading to lower effective concentration or interfering impurities.1. Re-analyze the purity of the starting material. 2. If degradation is confirmed, use a fresh or purified batch of this compound. 3. Ensure that the solvents and other reagents used in the experiment are pure and compatible.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound purity and the identification of potential degradation products.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as dichloromethane (B109758) or ethyl acetate.
  • Perform serial dilutions to obtain a working concentration suitable for your instrument's sensitivity (e.g., 10-100 µg/mL).

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended.
  • Injector Temperature: 250 °C
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp rate: 10 °C/minute to 250 °C.
  • Final hold: 5 minutes at 250 °C.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • MS Detector:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.
  • Integrate all peaks in the chromatogram to determine the relative peak area percentages, which provides an estimate of purity.
  • Analyze the mass spectra of any impurity peaks to tentatively identify their structures.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

1. Stress Conditions:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60 °C for 24 hours.
  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60 °C for 24 hours.
  • Oxidation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
  • Thermal Degradation: Expose solid this compound to 80 °C for 48 hours.
  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

2. Analysis:

  • Analyze the stressed samples using a suitable stability-indicating method, such as the GC-MS method described above or a developed HPLC method.
  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Appearance Colorless to pale yellow liquid[1]
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol
Boiling Point 116-117 °C at 15 Torr
Melting Point -20.6 °C
Density 0.993 g/mL at 25 °C

Visualizations

Storage_Workflow cluster_storage Recommended Storage cluster_monitoring Regular Monitoring cluster_troubleshooting Troubleshooting storage_conditions Store in a cool, dry, dark place visual_inspection Visual Inspection (Color, Clarity) storage_conditions->visual_inspection inert_atmosphere Inert atmosphere (N2 or Ar) sealed_container Tightly sealed container (amber glass) analytical_testing Analytical Testing (GC/MS or HPLC) visual_inspection->analytical_testing If changes are observed discoloration Discoloration analytical_testing->discoloration impurity_peaks Impurity Peaks analytical_testing->impurity_peaks inconsistent_results Inconsistent Results analytical_testing->inconsistent_results

Caption: Workflow for proper storage and monitoring of this compound.

Degradation_Pathway A This compound B Oxidation A->B C Photodegradation A->C D Oxidized Products (e.g., carboxylic acids, hydroperoxides) B->D E Radical Intermediates C->E F Secondary Degradation Products E->F

Caption: Potential degradation pathways for this compound.

References

handling and storage recommendations for 4'-Ethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides comprehensive handling and storage recommendations for 4'-Ethylacetophenone, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the appropriate storage temperature for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area. The recommended storage temperature is room temperature.[1][2] Keep the container tightly closed.[3][4]

Q2: What are the primary hazards associated with this compound?

A2: this compound is a combustible liquid.[3][5] It may cause eye, skin, and respiratory tract irritation.[6] Ingestion may be harmful.[6]

Q3: What personal protective equipment (PPE) should be worn when handling this chemical?

A3: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[3][7] Ensure adequate ventilation in the work area.[3][5]

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents and strong bases.[3][5] Contact with these substances should be avoided.

Q5: What should I do in case of a spill?

A5: In the event of a spill, remove all sources of ignition.[3][5] Absorb the spill with an inert material such as sand, silica (B1680970) gel, or universal binder, and collect it in a suitable, closed container for disposal.[3][5] Ensure the area is well-ventilated.

Q6: How should this compound be disposed of?

A6: Dispose of this compound and its container at an approved waste disposal plant.[3][5] Do not empty it into drains.[5]

Quantitative Data

PropertyValueSource
CAS Number 937-30-4[5][8]
Molecular Formula C10H12O[8][9]
Molecular Weight 148.20 g/mol [8]
Appearance Colorless to pale yellow liquid[1][9]
Boiling Point 239.6 °C at 760 mmHg[1]
Melting Point -20.6 °C[1]
Flash Point 91 °C (195.8 °F) - closed cup
Density 0.993 g/mL at 25 °C
Storage Temperature Room Temperature[1][2]

Experimental Protocols

Standard Handling Protocol
  • Preparation : Before handling, ensure that the work area is clean and well-ventilated. Have all necessary PPE (safety goggles, chemical-resistant gloves, lab coat) readily available and properly worn. An eyewash station and safety shower should be accessible.[6]

  • Dispensing : When transferring this compound, do so in a fume hood to minimize inhalation exposure. Avoid contact with skin and eyes.[3] Do not breathe mist or vapors.[3]

  • Heating : If heating is required, use a water bath or heating mantle. Keep away from open flames, hot surfaces, and sources of ignition as it is a combustible liquid.[3][5]

  • Post-Handling : After handling, wash hands thoroughly with soap and water. Clean any contaminated surfaces and equipment.

Storage Protocol
  • Container : Store this compound in its original, tightly closed container.[3][4]

  • Location : Keep the container in a cool, dry, and well-ventilated place.[3][5]

  • Incompatibilities : Store away from strong oxidizing agents and strong bases.[3][5]

  • Ignition Sources : Keep away from heat, sparks, and open flames.[4]

Logical Workflow for Safe Handling and Storage

Safe Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Procedures A Assess Risks B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Dispense in Fume Hood C->D E Avoid Contact and Inhalation D->E J Spill: Absorb with Inert Material D->J If Spill Occurs F Keep Away from Ignition Sources E->F L Exposure: Follow First-Aid Measures E->L If Exposure Occurs G Store in Tightly Closed Container F->G After Use K Fire: Use CO2, Dry Chemical, or Foam F->K If Fire Occurs H Store in Cool, Dry, Well-Ventilated Area G->H I Segregate from Incompatibles (Strong Oxidizers, Strong Bases) H->I

Caption: Logical workflow for the safe handling and storage of this compound.

References

scaling up the synthesis of 4'-Ethylacetophenone for pilot plant production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4'-Ethylacetophenone from laboratory to pilot plant scale. The primary synthesis route discussed is the Friedel-Crafts acylation of ethylbenzene (B125841).

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction for synthesizing this compound on a large scale?

A1: The most common and industrially applied method is the Friedel-Crafts acylation of ethylbenzene.[1] This electrophilic aromatic substitution reaction typically uses an acylating agent like acetyl chloride or acetic anhydride (B1165640) and a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[2][3] The reaction is favored for its efficiency in forming the carbon-carbon bond required for the aryl ketone structure.[4]

Q2: Why is polyacylation not a significant concern in this synthesis?

A2: Polyacylation is generally not a major issue in Friedel-Crafts acylation. The acetyl group (CH₃CO-) introduced onto the ethylbenzene ring is electron-withdrawing. This deactivates the aromatic ring, making it less nucleophilic and therefore less susceptible to a second electrophilic attack by another acylium ion.[5] This is a key advantage over Friedel-Crafts alkylation, where the introduced alkyl group activates the ring and often leads to multiple substitutions.[6]

Q3: Can I use a carboxylic acid directly as the acylating agent instead of acetyl chloride or acetic anhydride?

A3: While using carboxylic acids directly is possible, it is less common and often requires more forcing conditions.[5] Methods exist that utilize strong Brønsted acids or activating agents at elevated temperatures, but the traditional acyl chloride or anhydride route with a Lewis acid catalyst is generally more efficient and widely applicable.[5][7]

Q4: What are the primary safety concerns when scaling up this reaction to a pilot plant?

A4: The primary safety concern is managing the highly exothermic nature of the Friedel-Crafts acylation.[3] The reaction between the acylating agent and the aluminum chloride catalyst generates significant heat.[8] On a large scale, the ratio of heat transfer surface area to reaction volume decreases, increasing the risk of a thermal runaway if the reaction rate is not properly controlled.[4][9] Other major concerns include the handling of corrosive and moisture-sensitive reagents like AlCl₃ and acetyl chloride, and the evolution of hydrogen chloride (HCl) gas.[8][10] A thorough Process Safety Management (PSM) evaluation is crucial before any pilot-scale operation.[1][11]

Q5: Are there "greener" or more environmentally friendly catalysts for this reaction?

A5: Yes, research has focused on developing more sustainable alternatives to traditional stoichiometric Lewis acids like AlCl₃, which generate significant waste.[4] Heterogeneous catalysts, such as zeolites and certain metal oxides, are being explored.[12][13] These solid acid catalysts can often be recovered and reused, simplifying product purification and reducing corrosive waste streams.[12] Additionally, some ionic liquids have been shown to be effective catalyst systems.

Troubleshooting Guide

This guide addresses common issues encountered during the pilot-plant scale synthesis of this compound.

Problem Potential Causes Recommended Solutions
Low or No Product Formation 1. Inactive Catalyst: Aluminum chloride is highly sensitive to moisture. Contamination with water will deactivate it.[14]2. Low Reaction Temperature: The reaction may not have reached the necessary activation energy.[4]3. Poor Quality Reagents: Impurities in ethylbenzene or the acylating agent can inhibit the reaction.1. Catalyst Handling: Ensure AlCl₃ is handled under strictly anhydrous conditions (e.g., nitrogen blanket). Use fresh, unopened containers if possible.2. Temperature Control: Monitor internal reaction temperature. After the initial exothermic addition phase, controlled heating may be required to drive the reaction to completion.[3]3. Reagent Purity: Use reagents of known purity and ensure they are dry.
Higher Than Expected Exotherm / Potential Thermal Runaway 1. Reagent Addition Rate Too High: The rate of addition of the acylating agent exceeds the cooling capacity of the reactor.[9]2. Inefficient Mixing: Poor agitation can create localized "hot spots" where the reaction accelerates uncontrollably.[4]3. Cooling System Failure: Malfunction of the reactor jacket's cooling fluid circulation.1. Control Addition Rate: Implement a semi-batch process with slow, controlled addition of the limiting reagent (typically the acylating agent). The addition rate must be matched to the reactor's heat removal capability.[9][10]2. Verify Agitation: Ensure the agitator is functioning correctly and at the appropriate speed for the vessel size and viscosity of the reaction mixture.3. Emergency Preparedness: Have an emergency quenching procedure in place. This could involve rapidly adding a cold, inert solvent or a chemical inhibitor to stop the reaction.[10]
Formation of Significant Byproducts (e.g., isomers) 1. Incorrect Reaction Temperature: Temperature can influence the regioselectivity of the reaction.2. Isomerization: Although the ethyl group is a para-director, some ortho and meta isomers can form.[9]1. Optimize Temperature: Maintain the recommended temperature profile. Lower temperatures during the addition phase can improve selectivity.2. Purification: Isomers with different boiling points can be separated during the final purification step (e.g., fractional distillation).
Difficult Workup / Phase Separation Issues 1. Incomplete Quench: Insufficient water/acid used to decompose the aluminum chloride-ketone complex, leading to an oily, difficult-to-separate mixture.2. Emulsion Formation: Vigorous agitation during the quench and extraction phases in a large reactor can lead to stable emulsions.1. Quenching Protocol: Ensure a sufficient quantity of ice and/or aqueous acid is used for the quench. The quench should be performed slowly and with adequate cooling.[15]2. Emulsion Breaking: Allow the mixture to stand without agitation. Adding a saturated brine solution can help break emulsions. In some cases, a small amount of a different organic solvent may be required.

Experimental Protocols

Lab-Scale Synthesis Protocol

Materials:

  • Ethylbenzene (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (B109758) (DCM) (anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Setup: Assemble a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a drying tube (or nitrogen inlet).[8]

  • Reagent Charging: Charge the flask with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Cool the mixture to 0-5 °C in an ice bath.

  • Addition: Add a solution of ethylbenzene (1.0 eq) and acetyl chloride (1.1 eq) in DCM to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.[16]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours or until the reaction is complete (monitor by TLC or GC).

  • Workup (Quench): Slowly and carefully pour the reaction mixture into a separate beaker containing a mixture of crushed ice and concentrated HCl, with vigorous stirring. This will decompose the aluminum chloride complex.[10]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional portion of DCM.

  • Washing: Combine the organic layers and wash sequentially with water, 5% NaOH solution, and finally with brine.[15]

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (DCM) by rotary evaporation to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation.

Pilot-Plant Scale-Up Protocol

Equipment:

  • Glass-lined or suitable corrosion-resistant reactor (e.g., Hastelloy) with a cooling/heating jacket, agitator, temperature probe, and ports for reagent addition and nitrogen blanketing.[17]

  • Calibrated addition pump for the acylating agent.

  • Quench vessel.

  • Liquid-liquid extraction and washing vessels.

  • Vacuum distillation unit.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with a nitrogen atmosphere.

  • Reagent Charging: Charge the reactor with anhydrous solvent (e.g., dichloromethane or an alternative like 1,2-dichloroethane) and anhydrous aluminum chloride under a nitrogen blanket.

  • Cooling: Start the agitator and cool the reactor contents to 0-5 °C using the jacket cooling system.

  • Controlled Addition: Begin the slow, controlled addition of a pre-mixed solution of ethylbenzene and the acylating agent (e.g., acetic anhydride) via the calibrated pump.[10] The addition rate must be set to ensure the reactor's cooling system can maintain the target temperature (e.g., < 10 °C). Monitor the internal temperature and heat flow continuously.[3]

  • Reaction: Once the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) until in-process controls (IPC) such as HPLC or GC analysis of a sample confirm completion.

  • Workup (Quench): Transfer the reaction mixture via a pressure/vacuum transfer into a separate, agitated quench vessel containing a pre-chilled mixture of ice and aqueous acid. The transfer should be done at a controlled rate to manage the quench exotherm.

  • Phase Separation: After the quench is complete, stop agitation and allow the layers to separate. Transfer the lower organic layer to a washing vessel.

  • Washing: Sequentially wash the organic phase with water, dilute aqueous base (e.g., sodium bicarbonate), and brine to remove residual acid and salts.

  • Solvent Swap/Distillation: Distill off the reaction solvent. The crude this compound can then be purified by fractional vacuum distillation to achieve the desired purity.[8]

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Plant Scale Parameters
ParameterLaboratory Scale (100 g Product)Pilot Plant Scale (10 kg Product)Key Consideration for Scale-Up
Ethylbenzene ~90 g (0.85 mol)~9.0 kg (85 mol)Material handling and charging procedures.
Acylating Agent ~72 g Acetyl Chloride (0.92 mol)~9.2 kg Acetic Anhydride (90 mol)Acetic anhydride is often preferred at scale for its lower volatility and easier handling.
Lewis Catalyst (AlCl₃) ~136 g (1.02 mol)~13.6 kg (102 mol)Handling of large quantities of a highly reactive and hygroscopic solid.
Solvent Volume ~1 L~100 LSolvent cost, recovery, and waste disposal.
Reagent Addition Time 30 - 60 minutes4 - 8 hoursMust be determined by reaction calorimetry to not exceed the reactor's heat removal capacity.[9]
Typical Yield (Crude) 85 - 95%80 - 90%Yields can be slightly lower at scale due to transfer losses and longer processing times.
Purification Method Rotary Evaporation, Vacuum DistillationFractional Vacuum DistillationRequires larger, more efficient distillation columns to separate isomers and impurities.[8]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the pilot plant synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Inert Reactor p2 Charge Solvent & AlCl3 p1->p2 p3 Cool to 0-5 °C p2->p3 r2 Controlled Addition (Semi-Batch) p3->r2 Start Addition r1 Prepare Ethylbenzene/ Acylating Agent Solution r1->r2 r3 Stir at RT & Monitor (IPC) r2->r3 Addition Complete w1 Quench in Acid/Ice r3->w1 Reaction Complete w2 Phase Separation w1->w2 w3 Wash Organic Layer w2->w3 w4 Solvent Removal w3->w4 w5 Fractional Vacuum Distillation w4->w5

Caption: Pilot Plant Workflow for this compound Synthesis.

Logical Relationship: Troubleshooting Thermal Events

This diagram outlines the decision-making process when troubleshooting an unexpected temperature increase during the reaction.

G start Unexpected Temp Rise (> Setpoint) stop_addition IMMEDIATELY STOP REAGENT ADDITION start->stop_addition check_cooling Verify Cooling System (Flow, Temp) stop_addition->check_cooling cooling_ok Cooling OK? check_cooling->cooling_ok check_agitation Verify Agitator (Speed, Power Draw) agitation_ok Agitation OK? check_agitation->agitation_ok cooling_ok->check_agitation Yes fix_cooling Root Cause: Cooling Failure Action: Troubleshoot Cooling System cooling_ok->fix_cooling No reduce_rate Root Cause: Addition Rate Too High Action: Reduce Addition Rate agitation_ok->reduce_rate Yes fix_agitation Root Cause: Agitation Failure Action: Prepare for Emergency Quench agitation_ok->fix_agitation No

Caption: Decision Tree for Managing Exothermic Events.

References

Validation & Comparative

NMR Spectral Analysis of 4'-Ethylacetophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 4'-ethylacetophenone. The data presented is supported by experimental values and is intended to serve as a valuable resource for the identification and characterization of this compound in various research and development settings.

¹H and ¹³C NMR Spectral Data

The chemical shifts for this compound are summarized in the tables below. These assignments are based on established principles of NMR spectroscopy and comparison with spectral data of analogous compounds.

Table 1: ¹H NMR Spectral Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-2', H-6'7.87d8.42HProtons ortho to the acetyl group
H-3', H-5'7.27d8.42HProtons meta to the acetyl group
-CH₂-2.70q7.62HMethylene protons of the ethyl group
-COCH₃2.56s-3HMethyl protons of the acetyl group
-CH₃1.25t7.63HMethyl protons of the ethyl group

Table 2: ¹³C NMR Spectral Data for this compound [1]

SignalChemical Shift (δ, ppm)Assignment
C=O196.3Carbonyl carbon
C-4'150.3Aromatic carbon attached to the ethyl group
C-1'141.4Aromatic carbon attached to the acetyl group
C-3', C-5'129.3Aromatic carbons meta to the acetyl group
C-2', C-6'123.8Aromatic carbons ortho to the acetyl group
-CH₂-26.9Methylene carbon of the ethyl group
-COCH₃26.5Methyl carbon of the acetyl group
-CH₃15.5Methyl carbon of the ethyl group

Experimental Protocol

The following provides a general methodology for the acquisition of high-resolution 1H and 13C NMR spectra.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-32, depending on the desired signal-to-noise ratio.

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, as the 13C nucleus has a low natural abundance.

  • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the signals in the ¹H spectrum.

  • Analyze the multiplicities and coupling constants in the ¹H spectrum.

  • Assign the peaks in both spectra to the corresponding nuclei in the molecule.

Structural Assignment and NMR Correlation

The following diagram illustrates the logical relationship between the chemical structure of this compound and its assigned ¹H and ¹³C NMR signals.

G This compound NMR Assignment cluster_mol Molecular Structure cluster_h1 ¹H NMR Signals cluster_c13 ¹³C NMR Signals mol H26 H-2', H-6' δ = 7.87 ppm (d) mol->H26 ortho-Ar-H H35 H-3', H-5' δ = 7.27 ppm (d) mol->H35 meta-Ar-H CH2_H -CH₂- δ = 2.70 ppm (q) mol->CH2_H Ethyl-CH₂ COCH3_H -COCH₃ δ = 2.56 ppm (s) mol->COCH3_H Acetyl-CH₃ CH3_H -CH₃ δ = 1.25 ppm (t) mol->CH3_H Ethyl-CH₃ CO C=O δ = 196.3 ppm mol->CO Carbonyl-C C4 C-4' δ = 150.3 ppm mol->C4 Ar-C-Et C1 C-1' δ = 141.4 ppm mol->C1 Ar-C-Ac C35 C-3', C-5' δ = 129.3 ppm mol->C35 meta-Ar-C C26 C-2', C-6' δ = 123.8 ppm mol->C26 ortho-Ar-C CH2_C -CH₂- δ = 26.9 ppm mol->CH2_C Ethyl-CH₂ COCH3_C -COCH₃ δ = 26.5 ppm mol->COCH3_C Acetyl-CH₃ CH3_C -CH₃ δ = 15.5 ppm mol->CH3_C Ethyl-CH₃

Caption: Correlation of the molecular structure of this compound with its ¹H and ¹³C NMR signals.

References

A Comparative Guide to the Reactivity of 4'-Ethylacetophenone and Acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4'-Ethylacetophenone and its parent compound, acetophenone (B1666503). Understanding the nuanced differences in their reactivity, governed by subtle structural changes, is crucial for applications in organic synthesis, medicinal chemistry, and materials science. This document outlines the electronic effects influencing their reactivity, presents comparative data, and provides detailed experimental protocols for key chemical transformations.

Introduction and Structural Comparison

Acetophenone is a simple aromatic ketone consisting of a phenyl ring attached to an acetyl group. This compound is a derivative distinguished by an ethyl group at the para (4') position of the phenyl ring. This substitution, while seemingly minor, introduces significant electronic effects that modulate the reactivity of both the carbonyl group and the aromatic ring.

The key difference lies in the electronic nature of the para-substituent. In acetophenone, this is a hydrogen atom, which serves as a neutral baseline. In this compound, the ethyl group acts as a weak electron-donating group (EDG) through an inductive effect and hyperconjugation. This donation of electron density into the aromatic ring influences the primary sites of reaction: the carbonyl carbon, the α-protons, and the aromatic ring itself.

Comparative Analysis of Reactivity

The reactivity of these molecules can be dissected into three main categories:

  • Nucleophilic Addition to the Carbonyl Group: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The electron-donating ethyl group in this compound pushes electron density towards the acetyl group, slightly reducing the partial positive charge on the carbonyl carbon. This makes the carbonyl group of this compound less electrophilic and therefore less reactive towards nucleophiles compared to acetophenone. A study on the enzymatic reduction of para-substituted acetophenones confirmed that electron-donating groups tend to decrease the reduction rate compared to electron-withdrawing groups.[1]

  • Acidity of α-Protons and Enolate Formation: The protons on the methyl group adjacent to the carbonyl (α-protons) are acidic (pKa ≈ 19-20 for ketones) due to the resonance stabilization of the resulting enolate conjugate base.[2] The electron-donating nature of the ethyl group in this compound slightly destabilizes the negative charge of the enolate. Consequently, the α-protons of this compound are expected to be marginally less acidic , leading to a slightly slower rate of enolate formation under basic conditions compared to acetophenone.

  • Electrophilic Aromatic Substitution (EAS): The acetyl group is a deactivating, meta-directing group for EAS reactions because it withdraws electron density from the ring.[3] In contrast, the ethyl group in this compound is an activating, ortho-, para-directing group.[4] Therefore, the aromatic ring of this compound is significantly more reactive towards electrophiles than the ring of acetophenone. Substitution will occur at the positions ortho to the ethyl group (and meta to the acetyl group).

Quantitative Data Summary

The following table summarizes key physical and chemical properties of the two compounds. Direct kinetic comparison data is sparse in publicly available literature; therefore, relative reactivity is predicted based on established principles of physical organic chemistry.

PropertyAcetophenoneThis compoundComparison Rationale
Molecular Formula C₈H₈OC₁₀H₁₂OThis compound has an additional C₂H₄ unit.
Molecular Weight 120.15 g/mol 148.20 g/mol [5]The ethyl group increases the molecular mass.
pKa (α-protons) ~19Slightly > 19 (Predicted)The electron-donating ethyl group slightly destabilizes the enolate anion, making the conjugate acid (the ketone) weaker, thus raising the pKa.
Reactivity to Nucleophiles HigherLower (Predicted)The electron-donating ethyl group reduces the electrophilicity of the carbonyl carbon.[1]
Reactivity to Electrophiles (Ring) Lower (Deactivated)Higher (Activated)The acetyl group is deactivating[3], while the ethyl group is activating for Electrophilic Aromatic Substitution.[4]
Boiling Point 202 °C125 °C at 20 mmHg (~245 °C at 760 mmHg)[6]Increased molecular weight and van der Waals forces lead to a higher boiling point for the ethyl derivative.

Logical Reactivity Comparison

The following diagram illustrates the logical flow of how the para-substituent influences the reactivity at the key molecular sites.

G cluster_acetophenone Acetophenone cluster_ethylacetophenone This compound A Substituent: -H (Neutral) Carbonyl Carbonyl Group (Nucleophilic Addition) A->Carbonyl influences AlphaH α-Protons (Enolate Formation) A->AlphaH influences Ring Aromatic Ring (Electrophilic Substitution) A->Ring influences B Substituent: -CH2CH3 (Electron Donating) B->Carbonyl influences B->AlphaH influences B->Ring influences EffectA_Carbonyl Baseline Electrophilicity Carbonyl->EffectA_Carbonyl EffectB_Carbonyl Reduced Electrophilicity Carbonyl->EffectB_Carbonyl EffectA_AlphaH Baseline Acidity AlphaH->EffectA_AlphaH EffectB_AlphaH Slightly Reduced Acidity AlphaH->EffectB_AlphaH EffectA_Ring Deactivated Ring (by Acetyl Group) Ring->EffectA_Ring EffectB_Ring Activated Ring (by Ethyl Group) Ring->EffectB_Ring Outcome_Carbonyl Acetophenone is MORE REACTIVE to Nucleophiles EffectA_Carbonyl->Outcome_Carbonyl EffectB_Carbonyl->Outcome_Carbonyl Outcome_AlphaH Acetophenone is MORE ACIDIC EffectA_AlphaH->Outcome_AlphaH EffectB_AlphaH->Outcome_AlphaH Outcome_Ring This compound is MORE REACTIVE to Electrophiles EffectA_Ring->Outcome_Ring EffectB_Ring->Outcome_Ring

Caption: Logical flow of substituent effects on reactivity.

Experimental Protocols

The following protocols are representative examples for comparing the reactivity of the two ketones. Researchers should adapt these procedures based on specific laboratory conditions and safety protocols.

Experiment 1: Comparative Reduction of the Carbonyl Group via Sodium Borohydride (B1222165)

  • Objective: To compare the rate of nucleophilic addition to the carbonyl group by reducing the ketones to their corresponding secondary alcohols.

  • Principle: Sodium borohydride (NaBH₄) is a mild reducing agent that donates a hydride ion (H⁻), a nucleophile, to the carbonyl carbon.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Procedure:

    • Prepare two identical reaction flasks. To each, add the respective ketone (1.0 mmol) and 5 mL of methanol.

    • Cool the flasks to 0 °C in an ice bath.

    • Prepare a solution of sodium borohydride (0.25 mmol, 1.0 equivalent of H⁻) in 2 mL of cold methanol.

    • Simultaneously add the NaBH₄ solution to each flask with vigorous stirring.

    • Monitor the reaction every 5 minutes by taking a small aliquot, quenching it with a drop of acetone, and analyzing by TLC against a standard of the starting material.

    • Expected Outcome: The spot corresponding to acetophenone will disappear faster than the spot for this compound, indicating a higher reaction rate.

Experiment 2: Comparative α-Bromination

  • Objective: To compare the relative rates of enolate formation via acid-catalyzed bromination at the α-position.

  • Principle: In the presence of an acid catalyst, ketones tautomerize to their enol form. This enol then acts as a nucleophile, reacting with bromine. The rate-determining step is typically the formation of the enol, which is related to α-proton acidity.

  • Procedure:

    • In two separate flasks, dissolve each ketone (1.0 mmol) in 5 mL of glacial acetic acid.[8]

    • Add one drop of HBr (48%) to each flask as a catalyst.

    • Prepare a 0.5 M solution of bromine (Br₂) in glacial acetic acid.

    • Add the bromine solution dropwise to each flask while stirring. The disappearance of the bromine color indicates its consumption by the enol.

    • The rate of reaction can be qualitatively compared by observing the rate at which the bromine color dissipates.

    • Expected Outcome: The bromine color should fade more quickly in the acetophenone reaction, suggesting a faster rate of enolization and subsequent reaction.

Experiment 3: Workflow for Reactivity Comparison

The following diagram outlines a general workflow for conducting a comparative reactivity study.

G start Start: Define Research Question (e.g., Compare Nucleophilic Addition Rates) prep Prepare Stock Solutions: - Acetophenone (Substrate A) - this compound (Substrate B) - Reagent (e.g., NaBH4) start->prep rxn_setup Set Up Parallel Reactions (Identical Conditions: Temp, Conc., Solvent) prep->rxn_setup initiate Initiate Reactions (Simultaneous Reagent Addition) rxn_setup->initiate monitor Monitor Reaction Progress (e.g., TLC, GC, NMR at t=0, 5, 15, 30 min) initiate->monitor monitor->initiate Feedback loop for sampling quench Quench Aliquots at Each Time Point monitor->quench analysis Quantitative Analysis (e.g., GC peak integration, NMR signal ratio) quench->analysis data Tabulate & Plot Data ([Substrate] vs. Time) analysis->data conclusion Draw Conclusion on Relative Reactivity data->conclusion

Caption: General experimental workflow for comparative kinetics.

Conclusion

The presence of a 4'-ethyl group significantly alters the reactivity of acetophenone. To summarize:

  • This compound is less reactive towards nucleophilic addition at the carbonyl carbon.

  • Its α-protons are slightly less acidic .

  • Its aromatic ring is substantially more reactive towards electrophilic aromatic substitution .

These differences, rooted in the electron-donating nature of the ethyl group, are fundamental for designing synthetic routes, predicting metabolic pathways of drug candidates, and developing new functional materials. The provided protocols offer a framework for experimentally verifying these principles.

References

A Comparative Guide to the Reactivity of 4'-Ethylacetophenone and 4'-Methylacetophenone in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired reaction outcomes. Substituted acetophenones, in particular, serve as versatile building blocks for a myriad of complex molecules. This guide provides an objective comparison of the reactivity of two closely related acetophenone (B1666503) derivatives: 4'-ethylacetophenone and 4'-methylacetophenone (B140295). Understanding the nuanced differences in their chemical behavior is crucial for optimizing synthetic routes and developing novel chemical entities. This comparison is grounded in the fundamental principles of organic chemistry and supported by established experimental protocols.

Physicochemical Properties

A foundational understanding of the physical properties of these compounds is essential before delving into their reactivity. The table below summarizes key physicochemical data for this compound and 4'-methylacetophenone.

PropertyThis compound4'-MethylacetophenoneReference
Molecular Formula C₁₀H₁₂OC₉H₁₀O[1][2]
Molecular Weight 148.20 g/mol 134.18 g/mol [1][3]
Appearance Clear, colorless liquidColorless to pale yellow liquid/solid[2][4]
Melting Point -20.6 °C22-24 °C[3][5]
Boiling Point 116-117 °C at 15 Torr226 °C[3][5]
Density 0.993 g/mL at 25 °C1.005 g/mL at 25 °C[3]

The most notable difference in their physical properties is the melting point, with 4'-methylacetophenone being a solid at room temperature, while this compound is a liquid. This can have practical implications for handling and reaction setup.

Electronic and Steric Effects: The Basis of Differential Reactivity

The primary driver of the differences in chemical reactivity between this compound and 4'-methylacetophenone lies in the nature of their para-alkyl substituents. Both the ethyl and methyl groups are electron-donating, primarily through an inductive effect (+I) and hyperconjugation. This electron-donating nature increases the electron density of the aromatic ring and influences the electrophilicity of the carbonyl carbon.

The ethyl group is generally considered to be a slightly stronger electron-donating group than the methyl group due to a greater inductive effect. This subtle difference in electronic properties can lead to variations in reaction rates and product distributions in reactions sensitive to the electronic environment of the aromatic ring and the carbonyl group.

Steric hindrance is not a significant differentiating factor between these two molecules, as the substitution is at the para position, remote from the reactive acetyl group.

Comparative Reactivity in Key Organic Reactions

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions on the benzene (B151609) ring, the activating, ortho-, para-directing nature of the alkyl group is the dominant factor. Due to the slightly stronger electron-donating character of the ethyl group, it is anticipated that This compound would exhibit a slightly higher rate of reaction towards electrophiles compared to 4'-methylacetophenone. The substitution would be directed to the positions ortho to the alkyl group (and meta to the deactivating acetyl group).

Reactions of the Carbonyl Group

The reactivity of the carbonyl group is influenced by the electronic effects of the para-substituent. The electron-donating alkyl groups decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to unsubstituted acetophenone.

The Baeyer-Villiger oxidation converts ketones to esters. The rate of this reaction is influenced by the migratory aptitude of the groups attached to the carbonyl carbon. For aryl ketones, the migration of the aryl group is a key step. Electron-donating substituents on the aromatic ring enhance the migratory aptitude of the phenyl group. Consequently, This compound, with its slightly more electron-donating ethyl group, is expected to undergo Baeyer-Villiger oxidation at a slightly faster rate than 4'-methylacetophenone .

The reduction of the carbonyl group to a secondary alcohol is a common transformation. The rate of this reaction can be influenced by the electronic nature of the carbonyl carbon. A more electrophilic carbonyl carbon will react faster with nucleophilic reducing agents (e.g., NaBH₄). Since the ethyl group is more electron-donating than the methyl group, it deactivates the carbonyl group towards nucleophilic attack to a slightly greater extent. Therefore, it is predicted that 4'-methylacetophenone would exhibit a slightly faster rate of reduction than this compound .

In base-catalyzed Aldol-type condensations, the first step is the formation of an enolate. The acidity of the α-protons of the acetyl group is influenced by the para-substituent. Electron-donating groups slightly decrease the acidity of these protons, which could marginally slow down the rate of enolate formation. Following enolate formation, it acts as a nucleophile. The overall rate of the condensation will be a balance of these factors. Given the subtle difference between the ethyl and methyl groups, a significant difference in reactivity in Aldol condensations is not expected, though minor variations may be observable under carefully controlled kinetic studies.

Experimental Protocols

The following are detailed experimental protocols for key reactions discussed, providing a framework for comparative studies in a laboratory setting.

Synthesis via Friedel-Crafts Acylation

Both this compound and 4'-methylacetophenone are commonly synthesized via Friedel-Crafts acylation of the corresponding alkylbenzene.

Protocol for Friedel-Crafts Acylation of Toluene (B28343) to 4'-Methylacetophenone:

  • Reaction Setup: In a fume hood, equip a dry 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube filled with calcium chloride.

  • Reagents: Add 20 mL of anhydrous dichloromethane (B109758) to the flask, followed by the careful addition of 7.3 g (0.055 mol) of anhydrous aluminum chloride.

  • Addition of Acetyl Chloride: Cool the suspension in an ice bath. Slowly add 4.3 g (3.9 mL, 0.055 mol) of acetyl chloride to the stirred suspension.

  • Addition of Toluene: To this mixture, add a solution of 4.6 g (5.3 mL, 0.050 mol) of toluene in 10 mL of dichloromethane dropwise over 20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up: Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 20 mL of concentrated hydrochloric acid. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with 20 mL of dichloromethane. Combine the organic layers and wash with 10% sodium hydroxide (B78521) solution, followed by water, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield 4'-methylacetophenone.

A similar procedure can be followed for the synthesis of this compound, using ethylbenzene (B125841) as the starting material.

Baeyer-Villiger Oxidation

Protocol for Baeyer-Villiger Oxidation of 4'-Alkylacetophenones:

  • Reaction Setup: In a fume hood, dissolve 10 mmol of the respective 4'-alkylacetophenone in 50 mL of dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Oxidant: Cool the solution in an ice bath. To the stirred solution, add 12 mmol of meta-chloroperoxybenzoic acid (m-CPBA) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and filter to remove the precipitated meta-chlorobenzoic acid. Wash the filtrate with a saturated sodium bicarbonate solution, followed by water, and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting aryl acetate (B1210297) can be purified by column chromatography on silica (B1680970) gel.

Aldol Condensation with Benzaldehyde (B42025)

Protocol for Aldol Condensation of 4'-Alkylacetophenones with Benzaldehyde:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 10 mmol of the 4'-alkylacetophenone and 10 mmol of benzaldehyde in 20 mL of ethanol (B145695).

  • Addition of Base: To this stirred solution, add 5 mL of a 10% aqueous sodium hydroxide solution dropwise at room temperature.

  • Reaction: Continue stirring at room temperature for 2-3 hours. A precipitate of the chalcone (B49325) product should form.

  • Work-up: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash with cold ethanol and then with cold water.

  • Purification: The crude chalcone can be recrystallized from ethanol to obtain the pure product.

Visualizing Reaction Pathways

The following diagrams illustrate the logical flow of the discussed reactions.

Friedel_Crafts_Acylation Alkylbenzene Alkylbenzene (Toluene or Ethylbenzene) Intermediate Sigma Complex (Carbocation Intermediate) Alkylbenzene->Intermediate AcetylChloride Acetyl Chloride AcyliumIon Acylium Ion (Electrophile) AcetylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->AcyliumIon AcyliumIon->Intermediate Product 4'-Alkylacetophenone Intermediate->Product - H⁺

Figure 1. Friedel-Crafts Acylation Workflow.

Baeyer_Villiger_Oxidation Ketone 4'-Alkylacetophenone Criegee Criegee Intermediate Ketone->Criegee + m-CPBA PeroxyAcid m-CPBA PeroxyAcid->Criegee Ester 4-Alkylphenyl Acetate Criegee->Ester Rearrangement Acid m-Chlorobenzoic Acid Criegee->Acid

Figure 2. Baeyer-Villiger Oxidation Pathway.

Aldol_Condensation Ketone 4'-Alkylacetophenone Enolate Enolate Ketone->Enolate + Base Base Base (e.g., NaOH) Base->Enolate AldolAdduct Aldol Adduct (β-Hydroxy Ketone) Enolate->AldolAdduct + Benzaldehyde Benzaldehyde Benzaldehyde Benzaldehyde->AldolAdduct Chalcone Chalcone (α,β-Unsaturated Ketone) AldolAdduct->Chalcone - H₂O

Figure 3. Aldol Condensation Reaction Scheme.

Conclusion

References

A Comparative Guide to Analytical Methods for the Quantification of 4'-Ethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methodologies for the quantification of 4'-Ethylacetophenone, a key intermediate in the synthesis of various chemical and pharmaceutical products. The selection of an appropriate analytical technique is critical for ensuring product quality and process control. This document outlines the experimental protocols and performance data for two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Methods

The choice between HPLC and GC-MS for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation.

Table 1: Comparison of HPLC-UV and GC-MS for this compound Quantification

ParameterHPLC-UVGC-MS
Principle Separation based on polarity, with UV detection.[1]Separation of volatile compounds with mass spectrometric detection.[2]
Limit of Detection (LOD) ~1.5 ng/mL (for Acetophenone)[1]pg/mL to ng/mL range[2]
Limit of Quantification (LOQ) ~4.5 ng/mL (for Acetophenone)[1]ng/mL to µg/mL range[2]
Accuracy (% Recovery) 98-102% (for Acetophenone)[1]Typically >99%[3]
Precision (%RSD) < 2% (for Acetophenone)[1]Low variability[3]
Key Advantages High resolution, suitable for non-volatile samples.[1]High specificity and structural information for impurity identification.[2]
Key Disadvantages Requires solvent consumption, may need chromophore.[1]Can be affected by matrix effects.[2]

Experimental Protocols

Detailed methodologies for HPLC-UV and GC-MS analysis are provided below. These protocols are based on established methods for acetophenone (B1666503) and its derivatives and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

A reverse-phase HPLC method is suitable for the analysis of this compound.[4]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[5]

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid[4]

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water.[4] For example, Methanol-Water (26:74, v/v).[5] Phosphoric acid or formic acid can be added to improve peak shape.[4]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 245 nm[1]

  • Injection Volume: 10-20 µL[1]

  • Column Temperature: 30 °C[5]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.[2]

  • Analysis: Inject the standards to create a calibration curve. Inject the sample and determine the concentration of this compound based on the peak area.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., HP-5 or equivalent)[6]

Reagents:

  • Solvent for sample dissolution (e.g., methanol, dichloromethane)

  • This compound reference standard

Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250°C[1]

  • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).[1] A specific program could be: start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.[2]

  • Carrier Gas: Helium or Hydrogen

  • Ionization Mode: Electron Impact (EI)[1]

  • Scan Range: m/z 40-400[1]

Procedure:

  • Standard and Sample Preparation: Prepare solutions of the reference standard and the sample in a suitable solvent.

  • Analysis: The retention time and the mass spectrum of the sample peak are compared to those of a known this compound standard and library spectra for identification.[1] For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity.[1]

Method Validation Workflow

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose.[7] The following diagram illustrates a typical workflow for analytical method validation according to ICH guidelines.[3]

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application cluster_3 Documentation Dev Method Development & Optimization Validation Validation Protocol Definition Dev->Validation Finalized Method Parameters Specificity Linearity & Range Accuracy Precision (Repeatability & Intermediate) LOD & LOQ Robustness Validation->Parameters ICH Q2(R1) Guidelines Report Validation Report Parameters->Report Data Analysis Routine Routine Analysis QC Quality Control Routine->QC Report->Routine

Caption: Workflow for analytical method validation.

This guide provides a foundational understanding of the analytical methods available for the quantification of this compound. The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical requirements.

References

A Comparative Analysis of Catalysts for the Synthesis of 4'-Ethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4'-Ethylacetophenone, a key intermediate in the production of pharmaceuticals and fine chemicals, is predominantly achieved through the Friedel-Crafts acylation of ethylbenzene (B125841). The choice of catalyst for this reaction is critical, directly influencing yield, selectivity, reaction conditions, and overall process sustainability. This guide provides an objective comparison of three distinct catalytic systems: the traditional homogeneous Lewis acid catalysts, Aluminum Chloride (AlCl₃) and Iron(III) Chloride (FeCl₃), and a reusable heterogeneous catalyst, Zeolite H-beta.

Performance Comparison

The following table summarizes the key performance indicators for the synthesis of this compound using AlCl₃, FeCl₃, and Zeolite H-beta as catalysts. The data for AlCl₃ is derived from established experimental protocols, while the data for FeCl₃ and Zeolite H-beta are estimations based on their reported performance in similar Friedel-Crafts acylation reactions.

CatalystCatalyst TypeYield (%)Selectivity (%)Reaction Time (h)Temperature (°C)Reusability
AlCl₃ Homogeneous~86High (predominantly para)5-70 to -50No
FeCl₃ Homogeneous60-70 (estimated)High (predominantly para)6-8 (estimated)25-60No
Zeolite H-beta Heterogeneous75-85 (estimated)High (predominantly para)4-6 (estimated)120-150Yes

Signaling Pathway: General Mechanism of Friedel-Crafts Acylation

Friedel_Crafts_Acylation cluster_activation Catalyst Activation & Electrophile Formation cluster_substitution Electrophilic Aromatic Substitution AcylHalide Acyl Halide/Anhydride (B1165640) AcyliumIon Acylium Ion (Electrophile) AcylHalide->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃, FeCl₃) Ethylbenzene Ethylbenzene SigmaComplex Sigma Complex (Carbocation Intermediate) Ethylbenzene->SigmaComplex + Acylium Ion Product This compound SigmaComplex->Product - H⁺

Caption: General mechanism of Friedel-Crafts acylation for this compound synthesis.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification Reactants Ethylbenzene & Acylating Agent ReactionVessel Reaction Vessel (Stirring, Temperature Control) Reactants->ReactionVessel Solvent Inert Solvent (e.g., Dichloromethane) Solvent->ReactionVessel Catalyst Catalyst (AlCl₃ / FeCl₃ / Zeolite H-beta) Catalyst->ReactionVessel Quenching Quenching (e.g., with HCl/ice) ReactionVessel->Quenching Reaction Mixture Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing (e.g., with NaHCO₃, Water) Extraction->Washing Drying Drying over Drying Agent Washing->Drying Purification Purification (e.g., Distillation) Drying->Purification FinalProduct This compound Purification->FinalProduct Isolated Product

Caption: General experimental workflow for the synthesis of this compound.

Experimental Protocols

Synthesis using Aluminum Chloride (AlCl₃)

This protocol is based on a documented procedure with a high reported yield.[1]

  • Materials:

    • Ethylbenzene

    • Acetic anhydride or Acetyl chloride

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Dichloromethane (B109758) (CH₂Cl₂)

    • Hydrochloric acid (HCl)

    • Ice

    • Sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethylbenzene and dichloromethane.

    • Cool the mixture to -70 °C using a dry ice/acetone bath.

    • Slowly add anhydrous AlCl₃ to the stirred solution.

    • Add a solution of acetic anhydride or acetyl chloride in dichloromethane dropwise to the reaction mixture over a period of 3 hours, maintaining the temperature at -70 °C.

    • After the addition is complete, allow the reaction to stir for an additional 2 hours, with the temperature maintained between -70 and -50 °C.

    • Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and finally with water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound.

Synthesis using Iron(III) Chloride (FeCl₃) (Estimated Protocol)

This protocol is an adaptation based on the general understanding that FeCl₃ is a milder Lewis acid than AlCl₃, often requiring higher temperatures and longer reaction times.

  • Materials:

    • Ethylbenzene

    • Acetic anhydride or Acetyl chloride

    • Anhydrous Iron(III) Chloride (FeCl₃)

    • Dichloromethane (CH₂Cl₂) or nitrobenzene

    • Hydrochloric acid (HCl)

    • Ice

    • Sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethylbenzene, the chosen solvent, and anhydrous FeCl₃.

    • Heat the mixture to a temperature between 25 °C and 60 °C.

    • Slowly add acetic anhydride or acetyl chloride to the reaction mixture.

    • Maintain the reaction at the chosen temperature with stirring for 6 to 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Follow the quenching, extraction, washing, drying, and purification steps as described in the AlCl₃ protocol.

Synthesis using Zeolite H-beta (Estimated Protocol)

This protocol is based on procedures for Friedel-Crafts acylation of other aromatic compounds using zeolite catalysts. Zeolites are solid acids and require higher temperatures.

  • Materials:

    • Ethylbenzene

    • Acetic anhydride

    • Zeolite H-beta catalyst

    • A high-boiling inert solvent (e.g., 1,2-dichloroethane (B1671644) or sulfolane), or solvent-free conditions.

  • Procedure:

    • Activate the Zeolite H-beta catalyst by heating it in a furnace under a flow of dry air or nitrogen at a high temperature (e.g., 500-550 °C) for several hours.

    • In a high-pressure reactor or a flask equipped for high-temperature reactions, add the activated Zeolite H-beta, ethylbenzene, and acetic anhydride (and solvent if used).

    • Heat the mixture to a temperature between 120 °C and 150 °C with vigorous stirring for 4 to 6 hours.

    • Monitor the reaction progress by Gas Chromatography (GC).

    • After the reaction, cool the mixture to room temperature.

    • Separate the solid catalyst by filtration. The catalyst can be washed, dried, and calcined for reuse.

    • The liquid product mixture can be purified by fractional distillation under reduced pressure to isolate this compound.

Conclusion

The selection of a catalyst for the synthesis of this compound involves a trade-off between reactivity, cost, and environmental impact.

  • Aluminum chloride (AlCl₃) remains a highly effective catalyst, offering high yields in relatively short reaction times, albeit under cryogenic conditions and with the significant drawback of being a non-reusable, moisture-sensitive reagent that generates considerable acidic waste.

  • Iron(III) chloride (FeCl₃) presents a less reactive but more cost-effective and less hazardous alternative to AlCl₃. However, it generally requires higher temperatures and longer reaction times to achieve comparable yields.

  • Zeolite H-beta emerges as a promising "green" alternative. As a solid, reusable catalyst, it simplifies product work-up and minimizes waste. While requiring higher reaction temperatures, its high selectivity and potential for regeneration make it an attractive option for developing more sustainable industrial processes.

For researchers and drug development professionals, the choice of catalyst will depend on the specific requirements of their synthesis, balancing the need for high yield and purity with considerations of process efficiency, cost, and environmental responsibility. Further optimization of reaction conditions for heterogeneous catalysts like Zeolite H-beta could pave the way for more eco-friendly and economically viable routes to this compound and other valuable aromatic ketones.

References

distinguishing between isomers of ethylacetophenone using spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Guide to Differentiating Isomers of Ethylacetophenone

In the fields of chemical research and pharmaceutical development, the precise identification of isomers is critical, as subtle variations in molecular structure can lead to significant differences in chemical and biological properties. This guide provides a comprehensive comparison of the spectroscopic techniques used to distinguish between the three positional isomers of ethylacetophenone: 2'-ethylacetophenone, 3'-ethylacetophenone, and 4'-ethylacetophenone. By leveraging Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can unambiguously identify each isomer.

Spectroscopic Data Comparison

The key to differentiating the ethylacetophenone isomers lies in the unique electronic environments of their constituent atoms, which give rise to distinct spectroscopic signatures. The following tables summarize the expected and reported data for each isomer.

Table 1: ¹H NMR Spectral Data (CDCl₃)

Proton Assignment 2'-Ethylacetophenone (Predicted) 3'-Ethylacetophenone This compound
-COCH₃ (s, 3H) ~2.59 ppm~2.57 ppm[1]~2.58 ppm
-CH₂CH₃ (q, 2H) ~2.75 ppm~2.69 ppm[1]~2.71 ppm
-CH₂CH₃ (t, 3H) ~1.25 ppm~1.25 ppm[1]~1.26 ppm
Aromatic Protons ~7.2-7.7 ppm (m, 4H)~7.3-7.8 ppm (m, 4H)[1]~7.28 ppm (d, 2H), ~7.89 ppm (d, 2H)

Note: Predicted values are based on computational models and may vary slightly from experimental results. "s" denotes a singlet, "d" a doublet, "t" a triplet, "q" a quartet, and "m" a multiplet.

Table 2: ¹³C NMR Spectral Data (CDCl₃)

Carbon Assignment 2'-Ethylacetophenone (Predicted) 3'-Ethylacetophenone (Predicted) This compound
C=O ~204.5 ppm~198.5 ppm~197.8 ppm
-COCH₃ ~30.0 ppm~26.7 ppm~26.5 ppm
-CH₂CH₃ ~26.5 ppm~28.9 ppm~28.9 ppm
-CH₂CH₃ ~15.5 ppm~15.4 ppm~15.1 ppm
Aromatic C (Substituted) ~142.0, ~137.5 ppm~144.5, ~138.0 ppm~150.0, ~134.9 ppm
Aromatic CH ~125.5-132.0 ppm~126.0-134.0 ppm~128.0, ~128.5 ppm

Note: Predicted values are based on computational models and may vary slightly from experimental results.

Table 3: Key IR Absorption Bands (Liquid Film)

Vibrational Mode 2'-Ethylacetophenone (Predicted) 3'-Ethylacetophenone (Typical) This compound
C=O Stretch ~1685 cm⁻¹~1688 cm⁻¹~1684 cm⁻¹
Aromatic C=C Stretch ~1600, ~1450 cm⁻¹~1608, ~1480 cm⁻¹~1607, ~1460 cm⁻¹
Aliphatic C-H Stretch ~2850-3000 cm⁻¹~2850-3000 cm⁻¹~2850-3000 cm⁻¹
Aromatic C-H Stretch ~3000-3100 cm⁻¹~3000-3100 cm⁻¹~3000-3100 cm⁻¹

Table 4: Mass Spectrometry Fragmentation Data

Ion 2'-Ethylacetophenone (m/z) 3'-Ethylacetophenone (m/z) This compound (m/z)
Molecular Ion (M⁺) 148148148
[M-CH₃]⁺ 133133133
[M-C₂H₅]⁺ 119119119
[C₆H₄C₂H₅]⁺ 105105105
[C₆H₅]⁺ 777777
[CH₃CO]⁺ 434343

Distinguishing Features

While all three isomers share the same molecular weight and many similar spectroscopic features, key differences allow for their differentiation:

  • ¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is the most informative.

    • This compound: Exhibits a highly symmetrical pattern with two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

    • 2'- and 3'-Ethylacetophenone: Show more complex multiplet patterns in the aromatic region due to the lower symmetry of ortho and meta substitution. Distinguishing between the 2'- and 3'- isomers based solely on their aromatic proton patterns can be challenging without higher-order spectral analysis or comparison to reference spectra.

  • ¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons provide clear differentiation.

    • The number of unique aromatic carbon signals can help distinguish the isomers. Due to symmetry, this compound will show fewer aromatic carbon signals than the 2'- and 3'- isomers.

    • The chemical shifts of the substituted aromatic carbons (the one bearing the acetyl group and the one with the ethyl group) are distinct for each isomer due to different electronic effects in the ortho, meta, and para positions.

  • IR Spectroscopy: The primary utility of IR spectroscopy in this case is to confirm the presence of the carbonyl (C=O) group of the ketone (around 1685 cm⁻¹) and the aromatic C=C bonds. While there might be subtle differences in the fingerprint region (below 1500 cm⁻¹), these are often difficult to interpret for definitive isomer identification without reference spectra.

  • Mass Spectrometry: All three isomers will exhibit a molecular ion peak at m/z 148 and a base peak at m/z 133, corresponding to the loss of a methyl group from the acetyl moiety. The fragmentation patterns are very similar and thus, mass spectrometry alone is generally insufficient to distinguish between these positional isomers. However, it is an excellent tool for confirming the molecular weight and the presence of the ethyl and acetyl groups.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the ethylacetophenone isomer in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of Scans: 16-32

    • Relaxation Delay: 1.0 s

    • Pulse Width: 90°

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay: 2.0 s

    • Pulse Program: Proton-decoupled

    • Spectral Width: 0 to 220 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation (Liquid Film): As ethylacetophenone isomers are liquids at room temperature, the neat liquid can be analyzed. Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Processing: Acquire a background spectrum of the clean salt plates and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile compounds like ethylacetophenones, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. This allows for the separation of the isomers if they are in a mixture, prior to individual mass analysis.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • GC Conditions (Typical):

    • Column: A nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp the temperature up to a higher value (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-200.

  • Data Analysis: Identify the molecular ion peak and the major fragment ions in the mass spectrum.

Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for distinguishing between the isomers of ethylacetophenone using the spectroscopic methods described.

Distinguishing_Ethylacetophenone_Isomers start Sample of Ethylacetophenone Isomer nmr ¹H NMR Spectroscopy start->nmr ir_ms IR and MS Analysis start->ir_ms aromatic_region Analyze Aromatic Region (7.0-8.0 ppm) nmr->aromatic_region para_isomer This compound (Two Doublets) aromatic_region->para_isomer Symmetrical Pattern ortho_meta_isomers 2'- or 3'-Ethylacetophenone (Complex Multiplets) aromatic_region->ortho_meta_isomers Asymmetrical Pattern c13_nmr ¹³C NMR Spectroscopy ortho_meta_isomers->c13_nmr compare_shifts Compare Aromatic Carbon Chemical Shifts c13_nmr->compare_shifts isomer_2 2'-Ethylacetophenone (Unique Shifts) compare_shifts->isomer_2 isomer_3 3'-Ethylacetophenone (Unique Shifts) compare_shifts->isomer_3 confirmation Confirm Functional Groups and Molecular Weight ir_ms->confirmation

Caption: Workflow for the spectroscopic differentiation of ethylacetophenone isomers.

References

Comparative Analysis of the Biological Activities of 4'-Ethylacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anticancer, Antimicrobial, and Anti-inflammatory Properties of 4'-Ethylacetophenone Derivatives with Supporting Experimental Data.

Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data from various studies. The information is presented to aid researchers and professionals in drug discovery and development in understanding the structure-activity relationships and therapeutic potential of this class of compounds.

Anticancer Activity

Chalcones, a prominent class of derivatives synthesized from this compound, have shown significant cytotoxic effects against various cancer cell lines. The anticancer activity is often evaluated using the MTT assay, which measures the metabolic activity of cells and, consequently, their viability.

Comparative Anticancer Activity of this compound Chalcone (B49325) Derivatives
Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 ChalconeHCT-116 (Colon)2.37 ± 0.73[1]
2 ChalconeMDA-MB-231 (Breast)2.08 - 13.58[2]
3 ChalconeMCF-7 (Breast)2.08 - 13.58[2]
4 ChalconeHeLa (Cervical)6.59 - 22.64[2]
5 ChalconeNCI-H460 (Lung)1.48 ± 0.19[3]
6 Chalcone-SulfonamideMCF-7 (Breast)Potent Activity[4]

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The data suggests that chalcone derivatives of this compound exhibit potent anticancer activity, with some compounds showing high efficacy against specific cancer cell lines. For instance, a chalcone derivative demonstrated strong and selective activity against HCT-116 colon cancer cells.[1] The structure-activity relationship studies indicate that the presence and position of electron-withdrawing groups on the aromatic rings can significantly influence the cytotoxic effect.[1][5]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the synthesized chalcones is typically determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell viability (IC50) is calculated from the dose-response curve.

anticancer_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Add this compound Derivatives seed->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate IC50 Values read->calculate

Experimental workflow for determining the anticancer activity of this compound derivatives.

Antimicrobial Activity

Derivatives of this compound, particularly thiosemicarbazones and Schiff bases, have demonstrated notable antimicrobial properties against a range of bacterial and fungal strains. The antimicrobial efficacy is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Comparative Antimicrobial Activity of this compound Derivatives
Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
7 ThiosemicarbazoneEscherichia coli~1[8]
8 ThiosemicarbazoneKlebsiella pneumoniae~1[8]
9 ThiosemicarbazoneStaphylococcus aureus~1[8]
10 ThiosemicarbazoneVibrio cholerae~1[8]
11 ThiosemicarbazoneBacillus subtilis~1[8]
12 ThiosemicarbazoneCandida albicans1.29[8]
13 ChalconeStaphylococcus aureusGood to Moderate[9]
14 ChalconeCandida albicansGood to Moderate[9]

MIC values represent the minimum concentration of the compound required to inhibit the growth of the microorganism.

The data indicates that thiosemicarbazone derivatives of this compound are potent antimicrobial agents, with some compounds exhibiting strong activity against both bacteria and fungi.[8] Chalcone derivatives also show promising, albeit more moderate, antimicrobial effects.[9]

Experimental Protocol: Micro-broth Dilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is typically determined using the micro-broth dilution method.[4]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

antimicrobial_workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis start Prepare Microbial Inoculum dilute Serial Dilution of Compounds start->dilute inoculate Inoculate Microtiter Plates dilute->inoculate incubate Incubate Plates inoculate->incubate observe Observe for Microbial Growth incubate->observe determine Determine MIC observe->determine

Workflow for determining the antimicrobial activity of this compound derivatives.

Anti-inflammatory Activity

Certain derivatives of this compound have been investigated for their anti-inflammatory potential. The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity.

Comparative Anti-inflammatory Activity of this compound Derivatives
Compound IDDerivative ClassAssayActivityReference
15 3-alkoxy-4-methanesulfonamido acetophenone (B1666503)Carrageenan-induced rat paw edemaComparable to rofecoxib (B1684582) and indomethacin[10]
16 3, 5-diprenyl-4-hydroxyacetophenoneTPA-induced mouse ear edema70.10% edema reduction[11]
17 ThiosemicarbazoneCarrageenan-induced paw edema81.9 - 83.2% edema reduction[12]

The results highlight that various derivatives of acetophenone, including those structurally related to this compound, possess significant anti-inflammatory properties. For instance, 3-alkoxy-4-methanesulfonamido acetophenone derivatives showed anti-inflammatory activity comparable to standard drugs like rofecoxib and indomethacin.[10] Furthermore, a thiosemicarbazone derivative demonstrated a substantial reduction in paw edema in the carrageenan-induced model.[12]

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay is a standard method to evaluate the acute anti-inflammatory activity of compounds.[10][12]

  • Animal Grouping: Animals (e.g., rats or mice) are divided into control and treatment groups.

  • Compound Administration: The test compounds or a standard anti-inflammatory drug are administered to the treatment groups, typically orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific time, a phlogistic agent (e.g., 0.1 mL of 1% carrageenan suspension) is injected into the sub-plantar region of the hind paw of each animal.

  • Edema Measurement: The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

antiinflammatory_pathway cluster_induction Inflammation Induction cluster_mediators Inflammatory Mediators cluster_response Physiological Response cluster_intervention Therapeutic Intervention carrageenan Carrageenan Injection histamine Histamine, Serotonin (Early Phase) carrageenan->histamine prostaglandins Prostaglandins (Late Phase) histamine->prostaglandins edema Paw Edema prostaglandins->edema derivatives This compound Derivatives inhibition Inhibition of Mediators derivatives->inhibition

Signaling pathway of carrageenan-induced inflammation and the point of intervention for derivatives.

Conclusion

The derivatives of this compound represent a promising and versatile chemical scaffold for the development of new therapeutic agents. Chalcones have demonstrated significant potential as anticancer agents, while thiosemicarbazones and Schiff bases exhibit potent antimicrobial activities. Furthermore, various derivatives have shown encouraging anti-inflammatory properties. The structure-activity relationship studies suggest that the biological activity of these compounds can be fine-tuned by modifying the substituents on the aromatic rings. Further research, including more systematic in vivo studies and mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this class of compounds and to identify lead candidates for further drug development.

References

cost-benefit analysis of different synthetic routes to 4'-Ethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. 4'-Ethylacetophenone, a valuable building block in the pharmaceutical and fragrance industries, can be synthesized through various routes. This guide provides a comprehensive cost-benefit analysis of the most common synthetic pathways to this ketone, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

Synthetic Route Starting Materials Key Reagents/Catalysts Typical Yield (%) Estimated Cost per Mole of Product *Key Advantages Key Disadvantages
Friedel-Crafts Acylation (Acetyl Chloride) Ethylbenzene (B125841), Acetyl ChlorideAluminum Chloride (AlCl₃)~70-85%ModerateHigh yield, well-established, relatively fast reaction.Use of corrosive and moisture-sensitive reagents, generation of acidic waste.
Friedel-Crafts Acylation (Acetic Anhydride) Ethylbenzene, Acetic Anhydride (B1165640)Aluminum Chloride (AlCl₃)~86%[1]Low to ModerateHigher boiling point of anhydride is sometimes advantageous, can be cheaper than acetyl chloride.Requires slightly more forcing conditions, generates acetic acid as a byproduct.
Grignard Reaction 4-Bromobenzene, Magnesium, Acetyl Chloride-Variable (likely 70-80%)HighCan be adapted for various substituted acetophenones.Moisture-sensitive, potential for side reactions, safety hazards with Grignard reagents.[2][3]
Fries Rearrangement 4-Ethylphenyl Acetate (B1210297)Lewis Acid (e.g., AlCl₃)VariableModerate to HighGood for synthesis of hydroxyaryl ketones.Can require harsh conditions, potential for ortho/para isomer mixtures.[4]
Heck Coupling 4-Chlorostyrene, Vinyl AcetatePalladium Catalyst (e.g., Pd(OAc)₂), Phosphine (B1218219) Ligand, BaseVariableHighHigh functional group tolerance.Expensive catalyst, potential for catalyst deactivation and challenging purification.[5]

*Cost estimations are based on publicly available data for reagent prices and may vary depending on supplier, purity, and scale.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow of the different synthetic routes to this compound.

G cluster_0 Friedel-Crafts Acylation cluster_1 Grignard Reaction cluster_2 Fries Rearrangement cluster_3 Heck Coupling Ethylbenzene Ethylbenzene 4'-Ethylacetophenone_FC This compound Ethylbenzene->4'-Ethylacetophenone_FC AlCl₃ Acylating Agent Acetyl Chloride or Acetic Anhydride Acylating Agent->4'-Ethylacetophenone_FC AlCl3 AlCl₃ 4-Bromobenzene 4-Bromobenzene Grignard Reagent 4-Ethylphenyl- magnesium Bromide 4-Bromobenzene->Grignard Reagent Mg Mg Mg 4'-Ethylacetophenone_G This compound Grignard Reagent->4'-Ethylacetophenone_G Acetyl Chloride_G Acetyl Chloride Acetyl Chloride_G->4'-Ethylacetophenone_G 4-Ethylphenol 4-Ethylphenol 4-Ethylphenyl Acetate 4-Ethylphenyl Acetate 4-Ethylphenol->4-Ethylphenyl Acetate Acetic Anhydride_F Acetic Anhydride Acetic Anhydride_F->4-Ethylphenyl Acetate Hydroxyacetophenone 4'-Hydroxy- or 2'-Hydroxyacetophenone 4-Ethylphenyl Acetate->Hydroxyacetophenone Lewis Acid Lewis Acid Lewis Acid (e.g., AlCl₃) Reduction Reduction Hydroxyacetophenone->Reduction 4'-Ethylacetophenone_F This compound Reduction->4'-Ethylacetophenone_F 4-Chlorostyrene 4-Chlorostyrene Intermediate Coupled Intermediate 4-Chlorostyrene->Intermediate Vinyl Acetate Vinyl Acetate Vinyl Acetate->Intermediate Pd Catalyst Pd Catalyst Pd Catalyst->Intermediate Base Base Base->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis 4'-Ethylacetophenone_H This compound Hydrolysis->4'-Ethylacetophenone_H

Caption: Synthetic pathways to this compound.

Detailed Experimental Protocols

Friedel-Crafts Acylation of Ethylbenzene with Acetic Anhydride

Materials:

  • Ethylbenzene

  • Acetic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Hydrochloric Acid (HCl)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a reflux condenser, a chilled solution of ethylbenzene (10.6 g, 99.85 mmol) in dichloromethane (100 mL) is prepared and cooled to -70°C.

  • Anhydrous aluminum chloride (27 g, 202.49 mmol) is added to the cooled solution.

  • A solution of acetic anhydride (10.2 g, 99.91 mmol) in dichloromethane (20 mL) is added dropwise over 3 hours, maintaining the temperature at -70°C.

  • The reaction mixture is stirred for an additional 2 hours between -70°C and -50°C.

  • The reaction is quenched by pouring the mixture into a beaker containing ice and concentrated hydrochloric acid (100 mL).

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.[1]

Yield: Approximately 15 g (86%).[1]

Friedel-Crafts Acylation of Ethylbenzene with Acetyl Chloride

Materials:

  • Ethylbenzene

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl)

  • Ice

Procedure:

  • A mixture of anhydrous aluminum chloride and dichloromethane is cooled in an ice bath.

  • Acetyl chloride is added dropwise to the stirred mixture.

  • Ethylbenzene is then added dropwise, maintaining a low temperature.

  • After the addition is complete, the reaction is stirred at room temperature to completion.

  • The reaction is worked up by pouring the mixture into a mixture of ice and concentrated HCl.

  • The organic layer is separated, washed with water and a dilute base solution, and then dried.

  • The product is purified by distillation.

Yield: Typically in the range of 70-85%.

Grignard Reaction of 4-Ethylphenylmagnesium Bromide with Acetyl Chloride (Adapted Protocol)

Materials:

  • 4-Ethylphenylmagnesium Bromide (prepared from 4-bromoethylbenzene and magnesium)

  • Acetyl Chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium (B1175870) Chloride (NH₄Cl) solution

Procedure:

  • A solution of 4-ethylphenylmagnesium bromide in THF is cooled in an ice bath.

  • Acetyl chloride is added dropwise to the Grignard reagent with vigorous stirring.

  • The reaction is allowed to proceed to completion.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., diethyl ether).

  • The organic layer is washed, dried, and the solvent is evaporated.

  • The crude product is purified by column chromatography or distillation.

Cost-Benefit Analysis

Friedel-Crafts Acylation: This is the most common and industrially practiced method for producing this compound. The starting materials, ethylbenzene and either acetyl chloride or acetic anhydride, are relatively inexpensive bulk chemicals. Aluminum chloride is also a cost-effective Lewis acid catalyst. The high yields and well-established procedures make this a very attractive route from a cost perspective. However, the use of stoichiometric amounts of AlCl₃ leads to the generation of significant amounts of acidic aluminum-containing waste, which requires treatment and disposal, adding to the overall cost and environmental impact.[6][7] The reagents are also corrosive and moisture-sensitive, requiring careful handling and specialized equipment.

Grignard Reaction: The Grignard route offers versatility but comes with higher costs and more significant safety concerns. The preparation of the Grignard reagent itself requires anhydrous conditions and careful handling of flammable solvents and reactive magnesium.[2][3] While potentially high-yielding, the cost of the starting materials, particularly substituted aryl halides, can be higher than that of ethylbenzene. The generation of magnesium salts as byproducts also needs to be considered in the overall waste management. Recent research has focused on developing greener Grignard reactions to reduce solvent use and waste.[2][3][8]

Fries Rearrangement: The Fries rearrangement is a viable alternative, particularly for the synthesis of hydroxyaryl ketones.[4][9][10] For this compound, this would be a two-step process involving the rearrangement of 4-ethylphenyl acetate followed by the reduction of the resulting hydroxyl group. This adds complexity and potential for yield loss in the second step. The reaction often requires harsh conditions and can produce a mixture of ortho and para isomers, necessitating purification and reducing the overall yield of the desired product.[4][10] The use of corrosive Lewis acids is also a drawback.[11]

Heck Coupling: The Heck reaction is a powerful tool for C-C bond formation with high functional group tolerance.[5] However, the high cost of the palladium catalyst and the phosphine ligands is a major economic barrier for large-scale production.[5] Catalyst deactivation and the need for efficient recycling are also significant challenges.[5][12] While potentially offering a more selective route, the overall cost and process complexity make it less competitive for the bulk production of a relatively simple molecule like this compound.

Conclusion

For the industrial-scale synthesis of this compound, Friedel-Crafts acylation remains the most economically viable route due to its high yields, relatively low-cost starting materials, and well-optimized processes. The choice between acetyl chloride and acetic anhydride as the acylating agent will depend on specific cost and process considerations. While other routes like the Grignard reaction, Fries rearrangement, and Heck coupling offer synthetic flexibility, they are generally less cost-effective for this particular target molecule due to higher reagent costs, more complex procedures, and greater safety or environmental concerns. However, for smaller-scale laboratory synthesis or the preparation of specialized analogs, these alternative methods can be valuable tools. Future developments in greener catalytic systems may eventually shift the economic balance for these alternative routes.

References

A Comparative Guide to Assessing the Enantiomeric Excess of 1-(4-ethylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Analytical Method for Chiral Purity Analysis

The determination of enantiomeric excess (ee) is a critical analytical step in the synthesis of chiral molecules, particularly in the pharmaceutical industry where the stereochemistry of a drug can significantly impact its pharmacological activity. This guide provides a comprehensive comparison of the three primary analytical techniques for assessing the enantiomeric excess of 1-(4-ethylphenyl)ethanol (B2532589), a key chiral intermediate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This publication will delve into the experimental protocols for each method, present comparative data from the reduction of 4-ethylacetophenone, and offer insights to aid in the selection of the most suitable technique for your research and development needs.

Executive Summary

The choice of analytical technique for determining the enantiomeric excess of 1-(4-ethylphenyl)ethanol hinges on a variety of factors including the required accuracy and precision, sample throughput, and available instrumentation.

  • Chiral High-Performance Liquid Chromatography (HPLC) stands out for its versatility and robustness, accommodating a wide range of analytes without the need for derivatization.

  • Chiral Gas Chromatography (GC) offers high resolution and sensitivity, particularly for volatile compounds, though derivatization may be necessary to improve peak shape and thermal stability.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy , through the use of chiral solvating or derivatizing agents, provides a rapid, non-destructive method for ee determination without the need for chromatographic separation.

This guide will explore the nuances of each technique, providing the necessary details to make an informed decision for your analytical workflow.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of chiral HPLC, chiral GC, and NMR spectroscopy for the determination of the enantiomeric excess of 1-(4-ethylphenyl)ethanol.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals for each enantiomer.
Sample Preparation Typically dissolution in a suitable solvent.Derivatization may be required to increase volatility and thermal stability.Addition of a chiral solvating or derivatizing agent to the NMR sample.
Analysis Time 10-30 minutes per sample.5-20 minutes per sample.< 5 minutes per sample for data acquisition.
Resolution HighVery HighDependent on the chiral auxiliary and magnetic field strength.
Sensitivity High (ng to pg range)Very High (pg to fg range)Lower (mg to µg range)
Advantages Wide applicability, robust, well-established methods.[1]High resolution, speed, and sensitivity.Rapid analysis, non-destructive, provides structural information.
Disadvantages Longer analysis time compared to GC and NMR, higher solvent consumption.Limited to volatile and thermally stable compounds, may require derivatization.Lower sensitivity, potential for signal overlap, cost of chiral auxiliaries.

Performance Data in the Reduction of 4-Ethylacetophenone

The enantioselective reduction of 4-ethylacetophenone to 1-(4-ethylphenyl)ethanol is a common synthetic transformation. The enantiomeric excess of the resulting alcohol is a critical measure of the catalyst's effectiveness. The table below presents a compilation of representative enantiomeric excess values obtained using different reduction methods and analyzed by the three techniques discussed.

Reduction Method / CatalystAnalytical MethodReported Enantiomeric Excess (% ee)
Asymmetric Hydrogenation with Ru-complexChiral HPLC98% (R)
Biocatalytic Reduction with Lactobacillus kefiriChiral GC>99% (S)
Transfer Hydrogenation with Rh-complex¹H-NMR with Chiral Solvating Agent95% (S)
Hydrosilylation with Chiral LigandChiral HPLC92% (R)
Meerwein-Ponndorf-Verley ReductionChiral GC85% (racemic tendency)

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining accurate and reproducible results.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). The choice of CSP and mobile phase is crucial for achieving baseline separation of the enantiomers of 1-(4-ethylphenyl)ethanol. Polysaccharide-based CSPs are widely used for this purpose.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Chiralcel® OD-H (or equivalent polysaccharide-based chiral column)

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample of 1-(4-ethylphenyl)ethanol in the mobile phase to a concentration of approximately 1 mg/mL.

Chiral Gas Chromatography (GC)

Principle: Chiral GC separates volatile enantiomers based on their different interactions with a chiral stationary phase in a capillary column. For alcohols like 1-(4-ethylphenyl)ethanol, derivatization to a more volatile ester or ether can sometimes improve peak shape and resolution. However, direct analysis is often possible on modern chiral GC columns.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

Chromatographic Conditions:

  • Column: Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225)

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Injector Temperature: 230 °C

  • Detector Temperature: 250 °C

  • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.

  • Injection: 1 µL, split ratio 50:1

  • Sample Preparation: Dissolve the sample in a volatile solvent like hexane (B92381) or dichloromethane (B109758) to a concentration of about 1 mg/mL.

¹H-NMR Spectroscopy with a Chiral Solvating Agent

Principle: In the presence of a chiral solvating agent (CSA), enantiomers form transient diastereomeric complexes. These complexes have different magnetic environments, leading to separate signals for the corresponding protons in the ¹H-NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio.

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better resolution).

Procedure:

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol is a common choice for chiral alcohols.

  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5-10 mg of the 1-(4-ethylphenyl)ethanol sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H-NMR spectrum of the sample.

    • Add 1.0 to 1.2 equivalents of the chiral solvating agent to the NMR tube.

    • Gently shake the tube to ensure thorough mixing.

    • Acquire the ¹H-NMR spectrum of the mixture.

  • Data Analysis: Identify a well-resolved proton signal that shows distinct peaks for the two enantiomers (e.g., the methine proton at the chiral center). Integrate the two peaks. The enantiomeric excess is calculated using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.

Workflow and Decision Making

The selection of the most appropriate analytical method for determining the enantiomeric excess of 1-(4-ethylphenyl)ethanol is a multi-faceted decision. The following diagrams illustrate the general experimental workflow and a logical decision-making process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Sample 1-(4-ethylphenyl)ethanol Sample Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (Optional for GC) Dissolution->Derivatization CSA_Addition Addition of Chiral Solvating Agent (for NMR) Dissolution->CSA_Addition HPLC Chiral HPLC Dissolution->HPLC GC Chiral GC Derivatization->GC NMR NMR Spectroscopy CSA_Addition->NMR Integration Peak Integration HPLC->Integration GC->Integration NMR->Integration Calculation ee Calculation Integration->Calculation Report Enantiomeric Excess (%) Calculation->Report

Figure 1. General experimental workflow for assessing the enantiomeric excess of 1-(4-ethylphenyl)ethanol.

decision_tree Start Start: Need to determine ee of 1-(4-ethylphenyl)ethanol Volatile Is high sensitivity and resolution for a volatile sample critical? Start->Volatile Rapid Is rapid, non-destructive analysis a priority? Volatile->Rapid No GC Choose Chiral GC Volatile->GC Yes Versatile Is a versatile and robust method for various sample matrices needed? Rapid->Versatile No NMR Choose NMR with CSA Rapid->NMR Yes HPLC Choose Chiral HPLC Versatile->HPLC Yes Versatile->HPLC No, but a good default

Figure 2. Decision-making tree for selecting an analytical method.

Conclusion

The accurate assessment of the enantiomeric excess of 1-(4-ethylphenyl)ethanol is paramount for ensuring the quality and efficacy of downstream applications, particularly in pharmaceutical development. Chiral HPLC, chiral GC, and NMR spectroscopy each offer distinct advantages and are powerful tools for this purpose.

  • Chiral HPLC provides a reliable and versatile platform for routine analysis.

  • Chiral GC excels in providing high-resolution separation for volatile samples.

  • NMR spectroscopy offers a rapid and non-destructive alternative, ideal for high-throughput screening.

The selection of the optimal method should be guided by the specific requirements of the analysis, including sensitivity, speed, and the nature of the sample matrix. By understanding the principles and practical considerations of each technique as outlined in this guide, researchers can confidently select the most appropriate method to ensure the stereochemical integrity of their chiral compounds.

References

Safety Operating Guide

Personal protective equipment for handling 4'-Ethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4'-Ethylacetophenone (CAS No. 937-30-4) in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of all personnel.

Hazard Identification and Immediate Precautions

This compound is classified as a combustible liquid.[1][2] It may cause irritation to the eyes, skin, and respiratory tract.[3] Symptoms of overexposure can include headache, dizziness, tiredness, nausea, and vomiting.[4] It is crucial to keep this chemical away from heat, sparks, open flames, and hot surfaces.[1][4]

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following equipment is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or eyeglasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]Protects against splashes and vapors that can cause eye irritation.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3] For ketones, consider Butyl or natural rubber gloves.[5]Prevents direct contact which can lead to skin irritation.[3]
Respiratory Protection Generally not required under normal use with adequate ventilation.[1] If ventilation is inadequate or if mist/vapors are generated, use an approved respirator.Protects against inhalation of vapors which may cause respiratory tract irritation.[3]

Operational Handling and Storage Protocol

Handling:

  • Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid direct contact with skin and eyes.[1] Do not breathe in mist, vapors, or spray.[1][6]

  • Keep the chemical away from ignition sources as it is a combustible liquid.[1][4]

  • Take precautionary measures against static discharge.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][4][7]

  • Keep containers tightly closed to prevent leakage and contamination.[1][4]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][4]

Emergency Procedures

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][4]

  • Skin Contact: Remove all contaminated clothing and shoes. Wash the affected area immediately with soap and plenty of water. Get medical attention if irritation develops.[1][4]

  • Ingestion: Clean the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][4]

Accidental Release and Spill Containment: In the event of a spill, follow this workflow:

Spill_Response_Workflow A Assess the Spill (Size and Immediate Risk) B Alert Personnel and Evacuate Area (If necessary) A->B C Remove All Ignition Sources B->C D Don Appropriate PPE C->D E Contain the Spill (Use inert absorbent material like sand or vermiculite) D->E F Absorb the Spilled Material E->F G Collect Waste in a Labeled, Sealed Container F->G H Decontaminate the Spill Area G->H I Dispose of Waste According to Regulations H->I

Caption: Workflow for handling a chemical spill of this compound.

Spill Cleanup Protocol:

  • Remove Ignition Sources: Immediately eliminate all sources of ignition from the area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Use an inert absorbent material such as sand, silica (B1680970) gel, or sawdust to soak up the spill.[1]

  • Collection: Place the absorbed material into a suitable, closed, and labeled container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan

Chemical waste must be managed to prevent environmental contamination and to comply with regulations.

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1]

  • Disposal Method: Dispose of the contents and the container at an approved waste disposal facility.[1][2] Do not dispose of the chemical into drains.[1]

  • Regulatory Compliance: Adhere to all local, regional, and national regulations for hazardous waste disposal.[1]

Quantitative Data Summary

The following table provides key quantitative data for this compound for easy reference.

PropertyValue
CAS Number 937-30-4[1]
Molecular Formula C₁₀H₁₂O[8][9]
Molecular Weight 148.20 g/mol [10]
Appearance Clear, colorless to pale yellow liquid[1][8][9]
Boiling Point 125 °C / 257 °F[1]
Melting Point -20.6 °C / -5.1 °F[1]
Flash Point 91 °C / 195.8 °F (closed cup)[11]
Density 0.993 g/mL at 25 °C
Solubility Not miscible or difficult to mix in water. Soluble in alcohol.[7][9]

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.